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Core Science & Biosynthesis

Foundational

Bromoetherification of Cyclohexene: Mechanistic Pathways and Synthetic Protocols for 1-Bromo-2-ethoxycyclohexane

Executive Summary In pharmaceutical development and advanced organic synthesis, the functionalization of cyclic aliphatic scaffolds is a critical operation. The synthesis of 1-bromo-2-ethoxycyclohexane via the bromoether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the functionalization of cyclic aliphatic scaffolds is a critical operation. The synthesis of 1-bromo-2-ethoxycyclohexane via the bromoetherification of cyclohexene serves as a canonical model for electrophilic alkene functionalization. By utilizing a nucleophilic solvent (ethanol) during the halogenation process, the reaction bypasses the standard vicinal dibromide product in favor of a halohydrin ether. This whitepaper dissects the thermodynamic, kinetic, and stereochemical principles governing this transformation, providing a self-validating experimental framework for researchers.

Mechanistic Elucidation: The Halonium Trapping Pathway

The formation of 1-bromo-2-ethoxycyclohexane is driven by an electrophilic addition mechanism characterized by kinetic trapping. The pathway can be divided into three distinct causal stages:

Step 1: Electrophilic Polarization and Bromonium Ion Formation As the non-polar molecular bromine ( Br2​ ) approaches the electron-rich π -bond of cyclohexene, the alkene induces a dipole in the halogen molecule. The π -electrons act as a nucleophile, attacking the electrophilic bromine atom and displacing a bromide ion ( Br− ) as a leaving group. Rather than forming an unstable, open secondary carbocation, the lone pairs on the newly attached bromine atom immediately interact with the adjacent carbon, forming a stable, three-membered cyclic intermediate known as a bromonium ion[1].

Step 2: Nucleophilic Interception by Ethanol In a standard halogenation, the liberated Br− would attack the intermediate to form 1,2-dibromocyclohexane. However, because the reaction is conducted in ethanol, the solvent acts as a competing nucleophile. Due to the massive stoichiometric excess of the solvent relative to the Br− ion, ethanol outcompetes bromide kinetically, intercepting the highly reactive bromonium ion[1].

Step 3: Deprotonation and Product Neutralization The nucleophilic attack by ethanol yields a positively charged oxonium ion intermediate. A subsequent rapid proton transfer—mediated by a weak base in the system (either the liberated bromide ion or another ethanol molecule)—deprotonates the oxonium ion, yielding the neutral ether, 1-bromo-2-ethoxycyclohexane, and hydrogen bromide (HBr) as a byproduct.

Mechanism A Cyclohexene + Br2 (Starting Materials) B Cyclic Bromonium Ion Intermediate + Br- A->B Electrophilic Addition C Nucleophilic Attack by Ethanol (Backside) B->C SN2-like Attack D Protonated Ether (Oxonium Ion) C->D Ring Opening E trans-1-Bromo-2-ethoxycyclohexane (Final Product) D->E Deprotonation

Reaction mechanism of bromoetherification highlighting the bromonium intermediate.

Stereochemical and Conformational Dynamics

Due to the D3d​ symmetry of the unsubstituted cyclohexene ring, regioselectivity is degenerate. However, the stereochemical outcome is strictly governed by the rigid geometry of the transition state.

Anti-Addition and Trans-Selectivity: The massive bromine atom in the bridged bromonium ion sterically blocks the "top" face of the cyclohexane ring. Consequently, the ethanol nucleophile is forced to attack from the opposite ("bottom") face, inserting its electron pair into the σ∗ anti-bonding orbital of the C-Br bond. This strict SN​2 -like trajectory guarantees that the addition is exclusively anti, yielding a trans-stereoisomer[2][3].

Conformational Relaxation: According to the Fürst-Plattner rule, the SN​2 opening of a three-membered ring fused to a six-membered ring mandates that the two new substituents emerge in a trans-diaxial orientation. Because 1,3-diaxial interactions induce significant steric strain, the initial kinetic product rapidly undergoes a chair flip. This conformational relaxation places the bulky bromine and ethoxy groups into the thermodynamically favored trans-diequatorial positions[4].

Stereochemistry N1 Bromonium Ion (Bridged Intermediate) N2 trans-Diaxial Product (Kinetic Product) N1->N2 Anti-Addition (Backside Attack) N3 trans-Diequatorial Product (Thermodynamic Product) N2->N3 Ring Flip (Conformational Relaxation)

Stereochemical progression from anti-addition to the stable diequatorial conformer.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every step incorporates internal feedback mechanisms to verify the reaction's integrity.

Step 1: Substrate Preparation Dissolve 1.0 equivalent of cyclohexene in an excess of absolute ethanol (acting as both solvent and reactant) within a round-bottom flask equipped with a magnetic stir bar. Causality: Absolute ethanol is required to prevent water from acting as a competing nucleophile, which would yield the halohydrin (2-bromocyclohexanol) instead of the desired haloether[3].

Step 2: Electrophile Addition Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.05 equivalents of a standardized Br2​ solution dropwise over 15 minutes. Causality: The low temperature suppresses unwanted radical substitution pathways. Dropwise addition maintains a low steady-state concentration of Br2​ , ensuring ethanol is always in massive excess to drive the kinetic trapping of the bromonium ion[1].

Step 3: Kinetic Monitoring (Self-Validation) Observe the reaction mixture. Molecular bromine possesses a distinct reddish-orange color. As the electrophilic addition proceeds, the color will rapidly fade. Causality: The persistence of a faint yellow/orange tint indicates that the alkene has been fully consumed and a slight excess of Br2​ remains, serving as a real-time, visual endpoint indicator[3].

Step 4: Reductive Quenching Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the mixture becomes completely colorless. Causality: Thiosulfate is a mild reducing agent that instantly neutralizes residual electrophilic bromine into inert, water-soluble bromide ions, preventing over-oxidation during isolation.

Step 5: Biphasic Extraction and Purification Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Causality: DCM effectively partitions the non-polar 1-bromo-2-ethoxycyclohexane from the highly polar ethanol/water phase containing the inorganic salts.

ExpWorkflow S1 1. Substrate Preparation (Cyclohexene in EtOH) S2 2. Electrophile Addition (Dropwise Br2 at 0°C) S1->S2 Exothermic Control S3 3. Kinetic Monitoring (Colorimetric Fading) S2->S3 Halonium Trapping S4 4. Reaction Quenching (Na2S2O3 Addition) S3->S4 Neutralize Excess Br2 S5 5. Organic Extraction (DCM / H2O) S4->S5 Phase Separation S6 6. Purification (Solvent Evaporation) S5->S6 Product Isolation

Step-by-step experimental workflow for the synthesis of 1-bromo-2-ethoxycyclohexane.

Quantitative Reaction Parameters

The following table summarizes the critical quantitative metrics and their mechanistic rationales for optimizing the bromoetherification workflow.

ParameterValue / SpecificationMechanistic Rationale
Cyclohexene 1.0 EquivalentPrimary substrate; dictates the theoretical yield of the reaction.
Bromine ( Br2​ ) 1.05 EquivalentsSlight excess ensures complete consumption of the alkene; visually monitored[3].
Ethanol (Absolute) >10 Equivalents (Solvent)High concentration drives kinetic trapping of the bromonium ion over Br− [1].
Temperature 0 °C to 5 °CSuppresses radical formation and controls the highly exothermic addition.
Reaction Time 30 - 60 MinutesRapid kinetics; completion indicated by persistent decolorization[3].
Expected Yield 75% - 85%Minor losses attributed to the competing formation of 1,2-dibromocyclohexane.
Stereopurity >95% trans-isomerStrict SN​2 trajectory of the ethanol attack enforces anti-addition[2].

References

  • Organic Chemistry Study Guide: Alkenes Reaction Mechanisms - Pearson 2

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry 3

  • 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes - Chemistry LibreTexts 1

  • The Regiochemistry of Alkene Addition Reactions - Chemistry Steps 5

  • Bromination of cyclohexene - Chemistry Stack Exchange 4

Sources

Exploratory

Comprehensive Characterization of trans-1-Bromo-2-ethoxycyclohexane: Structural Dynamics and NMR Spectroscopy

Executive Summary Vicinal haloethers are critical intermediates in organic synthesis, frequently utilized in the preparation of enol ethers via dehydrohalogenation[1] and as mechanistic probes for stereospecific eliminat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal haloethers are critical intermediates in organic synthesis, frequently utilized in the preparation of enol ethers via dehydrohalogenation[1] and as mechanistic probes for stereospecific elimination reactions. This technical guide provides an in-depth analysis of the structural dynamics, synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of trans-1-bromo-2-ethoxycyclohexane. By bridging theoretical conformational analysis with empirical spectral data, this whitepaper serves as an authoritative reference for researchers and drug development professionals.

Structural Dynamics and Stereochemical Framework

The synthesis of 1-bromo-2-ethoxycyclohexane is most commonly achieved via the electrophilic addition of bromine across the double bond of cyclohexene in the presence of ethanol[2],[3]. The reaction proceeds through a rigid bromonium ion intermediate. The subsequent nucleophilic attack by ethanol occurs strictly via an anti-periplanar trajectory, ensuring that the resulting product is exclusively the trans diastereomer[3].

Once formed, the cyclohexane ring undergoes rapid chair-chair interconversion. For trans-1,2-disubstituted cyclohexanes, the thermodynamic equilibrium lies between the diaxial and diequatorial conformers. The steric A-values of the substituents dictate this equilibrium: bromine has an A-value of 0.38 kcal/mol, while the ethoxy group has a significantly larger A-value of 0.90 kcal/mol. Consequently, the diequatorial conformer strongly predominates in solution at room temperature to minimize 1,3-diaxial steric clashes[4]. This thermodynamic preference is the foundational causality behind the observed NMR coupling constants.

Mechanism A Cyclohexene B Bromonium Ion Intermediate A->B NBS / EtOH (Electrophilic Attack) C trans-diaxial Conformer (Minor) B->C Anti-periplanar Opening D trans-diequatorial Conformer (Major) C->D Chair Flip (Thermodynamic)

Synthesis of trans-1-bromo-2-ethoxycyclohexane and its conformational equilibrium.

¹H NMR Spectral Analysis: Causality of Chemical Shifts and Couplings

The ¹H NMR spectrum of trans-1-bromo-2-ethoxycyclohexane is governed by the electronegativity of the substituents and the rigid chair geometry of the dominant diequatorial conformer.

  • Chemical Shifts (Inductive & Anisotropic Effects): The proton adjacent to the oxygen (H2) is highly deshielded due to the strong inductive electron withdrawal by the ethoxy group, appearing at 3.35 ppm. Interestingly, the proton adjacent to the bromine (H1) appears further downfield at 4.00 ppm. While oxygen is more electronegative than bromine, the magnetic anisotropy of the large, polarizable C-Br bond and the heavy-atom effect push the H1 signal further downfield than H2.

  • Diastereotopicity: The methylene protons of the ethoxy group (-O-CH₂-CH₃) are adjacent to a chiral center (C2). Because they reside in distinct magnetic environments, they are diastereotopic and magnetically inequivalent, appearing as a complex multiplet or two overlapping doublet of quartets (dq) around 3.55 ppm.

  • Coupling Constants ( J ): Following the Karplus relationship, the dihedral angle between vicinal protons dictates the coupling magnitude. In the diequatorial conformer, both H1 and H2 occupy axial positions. Thus, the H1-H2 coupling is a trans-diaxial interaction with a dihedral angle of 180°, yielding a large coupling constant ( J≈10.5 Hz). H1 also couples with the axial and equatorial protons on C6, resulting in a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

Table 1: ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)Integration
H1 (CH-Br) 3.95 - 4.05td / ddd J1,2​≈10.5 , J1,6a​≈10.5 , J1,6e​≈4.5 1H
-O-CH₂- (Ethoxy) 3.50 - 3.65m (dq) J≈9.0,7.0 (Diastereotopic)2H
H2 (CH-O) 3.30 - 3.40td / ddd J2,1​≈10.5 , J2,3a​≈10.5 , J2,3e​≈4.5 1H
H3eq, H6eq 2.15 - 2.35m-2H
H3ax, H4, H5, H6ax 1.25 - 1.95m-6H
-CH₃ (Ethoxy) 1.15 - 1.25t J≈7.0 3H

¹³C NMR Spectral Analysis: Inductive and Steric Effects

The ¹³C NMR spectrum provides a direct readout of the carbon skeleton, heavily influenced by α , β , and γ substituent effects. Structural analogs like 1-bromo-2-methoxycyclohexane exhibit highly comparable chemical shift patterns[5].

  • α -Effects: C2 is directly attached to the highly electronegative oxygen atom, resulting in a massive downfield shift to 80.0 ppm. C1, attached to bromine, experiences a smaller α -effect due to bromine's lower electronegativity, resonating at 53.5 ppm.

  • β

    • and γ -Effects: The ethoxy group exerts a strong deshielding β -effect on C3 ( 31.5 ppm), while the bromine exerts a similar β -effect on C6 ( 34.0 ppm). Conversely, the γ -gauche interactions inherent to the chair conformation cause a slight upfield shielding of C4 and C5 relative to unsubstituted cyclohexane.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C2 78.5 - 81.0CHStrong α -deshielding by highly electronegative Oxygen
-O-CH₂- 64.0 - 65.5CH₂ α -deshielding by Oxygen
C1 52.0 - 54.5CH α -deshielding by Bromine (weaker than Oxygen)
C6 33.0 - 35.0CH₂ β -effect from Bromine
C3 30.5 - 32.5CH₂ β -effect from Oxygen
C5 24.5 - 26.0CH₂ γ -gauche shielding
C4 23.0 - 24.5CH₂ γ -gauche shielding
-CH₃ 15.0 - 16.5CH₃Standard aliphatic methyl group

Experimental Protocol: Synthesis and NMR Acquisition

To ensure high-fidelity data and reproducibility, the following self-validating protocol outlines the synthesis and NMR characterization workflow. The use of internal standards and specific relaxation parameters guarantees quantitative accuracy.

Workflow S1 1. Electrophilic Addition (Cyclohexene + NBS + EtOH) S2 2. Aqueous Workup (Na2S2O3 Quench & DCM Extraction) S1->S2 S3 3. Chromatographic Purification (Silica Gel, Hexane/EtOAc) S2->S3 S4 4. NMR Sample Preparation (Dissolution in CDCl3 + TMS) S3->S4 S5 5. Spectroscopic Acquisition (1H, 13C, 2D NMR) S4->S5

Step-by-step experimental workflow for synthesis and NMR characterization.

Step-by-Step Methodology
  • Synthesis via Electrophilic Addition : Dissolve cyclohexene (1.0 equiv) in a co-solvent mixture of ethanol and water. Cool the system to 0 °C to control the exothermic reaction. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise. The ethanol acts as the nucleophile, trapping the bromonium ion intermediate,[3].

  • Self-Validating Workup : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This step is critical to neutralize any residual electrophilic bromine species, preventing over-bromination or degradation of the product. Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification : Purify the crude mixture via flash column chromatography (silica gel, 95:5 Hexane/Ethyl Acetate) to isolate the pure trans isomer.

  • NMR Sample Preparation : Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS provides a highly shielded, unambiguous zero-point reference, ensuring chemical shift values are absolute and reproducible across different magnetic fields. Transfer to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters :

    • ¹H NMR : Acquire at 400 MHz or higher. Use a standard 30° pulse sequence. Ensure a relaxation delay (D1) of at least 2.0 seconds. Causality: This allows full longitudinal relaxation ( T1​ ) of all protons, ensuring that the integration values accurately reflect the stoichiometric ratio of the protons.

    • ¹³C NMR : Acquire at 100 MHz using composite pulse proton decoupling. Set D1 to 2-3 seconds and accumulate a minimum of 512 scans to achieve a high signal-to-noise ratio, ensuring baseline resolution of the closely spaced aliphatic carbons.

Conclusion

The rigorous characterization of trans-1-bromo-2-ethoxycyclohexane relies heavily on understanding the interplay between its stereochemical synthesis and its conformational dynamics. The dominance of the diequatorial conformer dictates the distinct trans-diaxial coupling constants observed in ¹H NMR, while electronegativity and γ -gauche effects precisely map the ¹³C NMR shifts. Adhering to self-validating experimental protocols ensures that these spectroscopic parameters remain reliable benchmarks for downstream synthetic applications.

References

  • Provide the reagents and necessary conditions for each of the following transformations Source: Brainly URL: [Link]

  • 1-Bromo-2-methoxycyclohexane | C7H13BrO | CID 291048 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Alkyl Group Effect on the Conformational Isomerism of trans-2-Bromoalkoxycyclohexanes Analyzed by NMR Spectroscopy and Theoretical Calculations Source: ResearchGate (Journal of Physical Organic Chemistry) URL: [Link]

  • Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation Source: Semantic Scholar (Journal of the American Chemical Society) URL: [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 1-bromo-2-ethoxycyclohexane

Mass Spectrometry Fragmentation Pattern of 1-bromo-2-ethoxycyclohexane: A Mechanistic and Analytical Guide Executive Summary For researchers and drug development professionals, mass spectrometry (MS) remains the cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of 1-bromo-2-ethoxycyclohexane: A Mechanistic and Analytical Guide

Executive Summary

For researchers and drug development professionals, mass spectrometry (MS) remains the cornerstone of molecular structure elucidation. The characterization of halogenated ethers, such as 1-bromo-2-ethoxycyclohexane, presents a unique analytical scenario where competing fragmentation pathways—driven by both the halogen atom and the ether oxygen—create a highly diagnostic spectral fingerprint.

This technical guide provides an in-depth mechanistic analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-bromo-2-ethoxycyclohexane. By dissecting the causality behind primary and secondary cleavages, and providing a field-proven, self-validating gas chromatography-mass spectrometry (GC-MS) protocol, this whitepaper equips analytical scientists with the theoretical and practical frameworks necessary for unambiguous structural identification.

Structural Dynamics and Ionization Strategy

1-bromo-2-ethoxycyclohexane ( C8​H15​BrO ) is a volatile, relatively non-polar cyclic compound. For such molecules, Electron Ionization (EI) at 70 eV is the gold-standard ionization technique. Unlike soft ionization methods (ESI or APCI) which produce even-electron protonated molecules ( [M+H]+ ) with minimal fragmentation, EI is a "hard" ionization technique. The 70 eV energy significantly exceeds the molecule's ionization potential (typically 8–10 eV), transferring high internal energy that induces extensive, reproducible fragmentation of the resulting odd-electron radical cation ( M+∙ )[1].

The fragmentation behavior of 1-bromo-2-ethoxycyclohexane is governed by two competing functional groups:

  • The Bromine Atom: Highly polarizable and an excellent leaving group, driving inductive cleavage and elimination reactions.

  • The Ethoxy Group: Contains an oxygen atom with lone-pair electrons that strongly stabilize adjacent positive charges, driving α -cleavage[2].

The Molecular Ion and Isotopic Signatures

The initial ionization event ejects an electron, typically from the oxygen lone pair or the bromine atom, forming the molecular ion [M]+∙ .

A hallmark of brominated compounds is the naturally occurring isotopic distribution of Bromine ( 79Br and 81Br ) in an approximate 1:1 ratio. Consequently, the molecular ion of 1-bromo-2-ethoxycyclohexane appears as a distinct doublet at m/z 206 and m/z 208 [3]. Because the loss of the bromine radical is highly facile, the intensity of the molecular ion peak is often weak, making the recognition of this isotopic doublet critical for confirming the intact molecular mass.

Mechanistic Analysis of Fragmentation Pathways

The odd-electron molecular ion undergoes fragmentation via several competitive pathways to form more stable even-electron cations or smaller radical cations[4].

Pathway A: Halogen-Driven Cleavages
  • Inductive Cleavage (Loss of Br•): The electronegativity of the bromine atom induces a heterolytic cleavage of the C–Br bond. The bromine atom departs as a neutral radical (79 or 81 Da), leaving the positive charge on the cyclohexane ring. This yields a prominent, non-halogenated even-electron fragment at m/z 127 ( C8​H15​O+ ). Because the bromine is lost, this peak does not exhibit the 1:1 isotopic doublet[5].

  • Elimination (Loss of HBr): A common rearrangement in cyclic halides is the elimination of hydrogen bromide (80 or 82 Da). This forms an ethoxycyclohexene radical cation at m/z 126 ( C8​H14​O+∙ ).

Pathway B: Ether-Driven Cleavages
  • α -Cleavage: The oxygen atom directs homolytic cleavage of the adjacent carbon-carbon bonds. Cleavage of the ethyl group's C–C bond results in the loss of a methyl radical ( CH3∙​ , 15 Da), yielding an oxonium ion at m/z 191 / 193 ( C7​H12​BrO+ ). This fragment retains the bromine atom and thus preserves the 1:1 isotopic signature[6].

Secondary Fragmentations

The primary fragments possess sufficient residual internal energy to undergo further dissociation:

  • Dealkylation: The m/z 127 fragment can undergo a hydrogen rearrangement to expel a neutral ethylene molecule ( C2​H4​ , 28 Da) from the ethoxy group, yielding protonated cyclohexanone/cyclohexanol at m/z 99 ( C6​H11​O+ ).

  • Loss of Ethanol: Alternatively, the m/z 127 fragment can lose a neutral ethanol molecule (46 Da) to form a stable cyclohexenyl cation at m/z 81 ( C6​H9+​ ).

  • Retro-Diels-Alder (RDA): The m/z 126 ethoxycyclohexene radical cation can undergo an RDA rearrangement—a classic fragmentation for cyclohexenes—expelling ethylene to yield a diene fragment at m/z 98 [7].

Fragmentation_Pathways M Molecular Ion[M]+• m/z 206 / 208 (1:1) C8H15BrO+• Br_loss [M - Br]+ m/z 127 C8H15O+ M->Br_loss Inductive Cleavage - Br• (79/81 Da) HBr_loss [M - HBr]+• m/z 126 C8H14O+• M->HBr_loss Elimination - HBr (80/82 Da) Alpha_cleavage [M - CH3]+ m/z 191 / 193 C7H12BrO+ M->Alpha_cleavage Alpha Cleavage - CH3• (15 Da) Sec_Ethylene [M - Br - C2H4]+ m/z 99 C6H11O+ Br_loss->Sec_Ethylene Alkyl Cleavage - C2H4 (28 Da) Sec_Ethanol [M - Br - C2H5OH]+ m/z 81 C6H9+ Br_loss->Sec_Ethanol H-Rearrangement - C2H5OH (46 Da) Sec_RDA [M - HBr - C2H4]+• m/z 98 C6H10O+• HBr_loss->Sec_RDA Retro-Diels-Alder - C2H4 (28 Da)

Figure 1: Primary and secondary electron ionization (EI) fragmentation pathways of 1-bromo-2-ethoxycyclohexane.

Quantitative Data Presentation

The table below summarizes the diagnostic ions critical for the identification of 1-bromo-2-ethoxycyclohexane. Monitoring these specific m/z transitions is essential when developing Selected Ion Monitoring (SIM) methods for quantitative analysis.

Fragment Ionm/z Value(s)Neutral LossFormulaIsotopic Doublet?Mechanistic Origin
Molecular Ion 206 / 208None C8​H15​BrO+∙ Yes (1:1)Intact Radical Cation
[M - CH3]⁺ 191 / 19315 Da ( CH3∙​ ) C7​H12​BrO+ Yes (1:1) α -Cleavage of ethoxy group
[M - Br]⁺ 12779/81 Da ( Br∙ ) C8​H15​O+ NoInductive Cleavage
[M - HBr]⁺• 12680/82 Da ( HBr ) C8​H14​O+∙ NoElimination
[M - Br - C2H4]⁺ 99107/109 Da C6​H11​O+ NoSecondary Dealkylation
[M - HBr - C2H4]⁺• 98108/110 Da C6​H10​O+∙ NoRetro-Diels-Alder (RDA)
[M - Br - C2H5OH]⁺ 81125/127 Da C6​H9+​ NoSecondary Ethanol Loss

Experimental Protocol: GC-MS Analysis

To ensure scientific integrity, the analytical methodology must be a self-validating system. The following protocol utilizes Bromocyclohexane-d11 as an internal standard to correct for matrix effects, injection variability, and ionization efficiency fluctuations[8].

Step 1: System Tuning and Validation
  • Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications for a 70 eV EI source. This validates that the internal energy transferred to the analytes will produce standard, library-matchable fragmentation patterns.

Step 2: Sample Preparation
  • Dilution: Dissolve the 1-bromo-2-ethoxycyclohexane sample in analytical-grade hexane to achieve a target concentration of 10 µg/mL.

  • Internal Standard Addition: Spike the sample with Bromocyclohexane-d11 to a final concentration of 5 µg/mL. The deuterated standard co-elutes closely with the target analyte and provides a distinct mass shift (m/z 174/176 for its molecular ion), allowing for precise quantification[8].

Step 3: Gas Chromatography Parameters
  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: Inject 1.0 µL of the prepared sample in splitless mode. Set the injector temperature to 250°C to ensure complete volatilization without thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C (hold for 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 min.

Step 4: Mass Spectrometry Parameters
  • Transfer Line & Source: Transfer line at 280°C; EI source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Operate in Full Scan mode (m/z 40–300) for structural elucidation. For high-sensitivity quantification, switch to SIM mode targeting m/z 127, 206, and 208 for the analyte, and m/z 174/176 for the internal standard.

GCMS_Workflow Prep Sample Prep Dilution & IS Addition Inject GC Injection Splitless, 250°C Prep->Inject Separate Capillary Separation HP-5MS Column Inject->Separate Ionize EI Ionization 70 eV, 230°C Source Separate->Ionize Analyze Mass Analysis Quadrupole, m/z 40-300 Ionize->Analyze Data Data Processing Isotope Pattern Matching Analyze->Data

Figure 2: Step-by-step GC-MS analytical workflow for the characterization of brominated cyclohexanes.

References

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available at:[Link]

  • OrgChemBoulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder. Available at:[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at:[Link]

  • Michigan State University (MSU) Chemistry. Mass Spectrometry: EI-MassSpectra of Assorted Organic Compounds. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-2-ethoxycyclohexane: Synthesis, Properties, and Pharmaceutical Potential

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of 1-bromo-2-ethoxycyclohexane. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of 1-bromo-2-ethoxycyclohexane. It details synthetic methodologies, explores its reactivity, and discusses its potential as a versatile intermediate in the field of medicinal chemistry and drug development.

Molecular Identity and Structure

1-Bromo-2-ethoxycyclohexane is a halogenated ether with the molecular formula C8H15BrO.[1] Its structure consists of a cyclohexane ring substituted with a bromine atom and an ethoxy group on adjacent carbons. This substitution pattern gives rise to cis and trans diastereomers, each with its own distinct conformational preferences and reactivity profile.

Key Identifiers:

IdentifierValueSource(s)
IUPAC Name 1-bromo-2-ethoxycyclohexane[1]
CAS Number 861337-57-7[1]
Molecular Formula C8H15BrO[1][2]
Molecular Weight 207.11 g/mol [1][2]
Canonical SMILES CCOC1CCCCC1Br[2]
InChI Key BEEIKWFOEDINMO-UHFFFAOYSA-N[2]

The stereochemistry of 1-bromo-2-ethoxycyclohexane is crucial to its reactivity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents (bromine and ethoxy group) can occupy either axial or equatorial positions. The relative stability of these conformers is dependent on the stereoisomer (cis or trans) and the steric bulk of the substituents.

Physicochemical Properties

Table of Physicochemical Properties:

PropertyValueNotes
Boiling Point Predicted: ~197 °C at 760 mmHgBased on data for the analogous 1-bromo-2-ethylcyclohexane.[3]
Density Predicted: ~1.2 g/cm³Based on data for the analogous 1-bromo-2-ethylcyclohexane.[3]
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Solubility Insoluble in waterPredicted based on its nonpolar hydrocarbon structure and the presence of a halogen. Miscible with common organic solvents.[4]
XLogP3 2.5A measure of lipophilicity, indicating good potential for membrane permeability.[1]
Topological Polar Surface Area 9.2 ŲSuggests good oral bioavailability.[1]

Synthesis of 1-Bromo-2-ethoxycyclohexane

The synthesis of 1-bromo-2-ethoxycyclohexane can be achieved through several methods, with the most common being the electrophilic addition of bromine to cyclohexene in the presence of ethanol.

Electrophilic Addition to Cyclohexene

This method proceeds via a bromonium ion intermediate, which is then attacked by ethanol as a nucleophile. The reaction is typically stereoselective, yielding the trans isomer as the major product due to the anti-addition mechanism.[5][6]

Reaction Scheme:

G cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack by Ethanol Cyclohexene Cyclohexene Bromonium_Ion Bromonium Ion Intermediate Cyclohexene->Bromonium_Ion Br2 Product trans-1-Bromo-2-ethoxycyclohexane Bromonium_Ion->Product CH3CH2OH

Caption: Synthesis of trans-1-bromo-2-ethoxycyclohexane via electrophilic addition.

Experimental Protocol: Synthesis of trans-1-Bromo-2-ethoxycyclohexane

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (1.0 eq) in ethanol. Cool the flask in an ice bath.

  • Reaction: Slowly add a solution of bromine (1.0 eq) in ethanol to the stirred cyclohexene solution. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Williamson Ether Synthesis

An alternative, though less direct, route is the Williamson ether synthesis.[2] This would involve the reaction of a 2-bromocyclohexanol with a strong base to form an epoxide, followed by ring-opening with ethoxide. Alternatively, direct alkylation of 2-bromocyclohexanol with an ethylating agent in the presence of a base can be employed.

Spectroscopic Characterization

While specific spectra for 1-bromo-2-ethoxycyclohexane are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Multiplets in the range of 1.2-2.5 ppm for the cyclohexane ring protons. - A triplet around 1.2 ppm for the methyl protons of the ethoxy group. - A quartet around 3.5 ppm for the methylene protons of the ethoxy group. - A multiplet around 3.8-4.2 ppm for the proton on the carbon bearing the bromine. - A multiplet around 3.3-3.7 ppm for the proton on the carbon bearing the ethoxy group.
¹³C NMR - A peak around 15 ppm for the methyl carbon of the ethoxy group. - A peak around 65 ppm for the methylene carbon of the ethoxy group. - A peak around 50-60 ppm for the carbon attached to bromine. - A peak around 75-85 ppm for the carbon attached to the ethoxy group. - Peaks in the range of 20-40 ppm for the remaining cyclohexane carbons.
IR Spectroscopy - C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. - C-O stretching vibration for the ether linkage around 1080-1150 cm⁻¹. - C-Br stretching vibration in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns involving the loss of the ethoxy group, the bromine atom, and ethene from the ethoxy group.

Chemical Reactivity and Mechanisms

The chemical reactivity of 1-bromo-2-ethoxycyclohexane is dominated by the presence of the bromine atom, a good leaving group, and the adjacent ethoxy group, which can influence the reaction pathways through steric and electronic effects.

Nucleophilic Substitution Reactions

1-Bromo-2-ethoxycyclohexane can undergo nucleophilic substitution reactions (SN1 and SN2), where the bromide ion is replaced by a nucleophile. The reaction pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.

Elimination Reactions (E2 Mechanism)

Treatment of 1-bromo-2-ethoxycyclohexane with a strong, non-nucleophilic base will favor an E2 elimination reaction to form an alkene. The stereochemistry of the substrate is critical for this reaction. For the E2 mechanism to occur, the hydrogen atom to be eliminated and the bromine atom must be in an anti-periplanar (diaxial) conformation.[2]

E2_Mechanism Substrate trans-1-Bromo-2-ethoxycyclohexane (diaxial conformation) Transition_State [Transition State] Substrate->Transition_State Base Base Base->Substrate attacks anti-periplanar H Products Alkene + H-Base⁺ + Br⁻ Transition_State->Products

Caption: E2 elimination of trans-1-bromo-2-ethoxycyclohexane.

This stereochemical requirement dictates the regioselectivity of the elimination, influencing which of the possible alkene products is formed. For example, in the trans isomer, if the ethoxy group is equatorial, the bromine must be axial for the most stable chair conformation. This then requires an axial hydrogen on an adjacent carbon for the E2 reaction to proceed.

Applications in Drug Development

Halogenated organic compounds are valuable intermediates in the synthesis of pharmaceuticals. The introduction of a bromine atom can increase lipophilicity, which can enhance membrane permeability and bioavailability.[7] Furthermore, the C-Br bond provides a reactive handle for further molecular elaboration.

While there are no widely reported direct applications of 1-bromo-2-ethoxycyclohexane in the synthesis of marketed drugs, its structural motif is of significant interest. The substituted cyclohexane scaffold is present in numerous bioactive molecules. 1-Bromo-2-ethoxycyclohexane can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications, such as:

  • Antiviral Agents: The introduction of nucleophilic moieties by substituting the bromine could lead to compounds with antiviral activity.

  • Anti-inflammatory Agents: The cyclohexane core can be functionalized to interact with enzymes involved in inflammatory pathways.

  • CNS-active Drugs: The lipophilic nature of the molecule could be advantageous for designing drugs that can cross the blood-brain barrier.

The ability to stereoselectively synthesize and react 1-bromo-2-ethoxycyclohexane makes it a valuable tool for medicinal chemists in the construction of complex and diverse molecular architectures for drug discovery programs.

Safety and Handling

As a brominated organic compound, 1-bromo-2-ethoxycyclohexane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • PubChem. (n.d.). 1-Bromo-2-ethoxycyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 1-bromo-2-ethylcyclohexane. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Bromo-2-ethoxyhexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

  • I teach CHEM. (2019, August 26). Bromination of cyclohexene [Video]. YouTube. [Link]

  • Predict the Product. (2025, June 26). Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (n.d.). The Stereochemistry of Alkene Addition Reactions. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Formulate the reaction of cyclohexene with Br2, showing the reaction intermediate and the final product with correct stereochemistry. Retrieved from [Link]

  • Chemsrc. (2025, September 19). 1-bromo-2-ethoxycyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.
  • NIST. (n.d.). Ethane, 1-bromo-2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-bromo-2-ethoxypropane. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2S)-1-bromo-2-methylcyclohexane. Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to Ethox Chemicals LLC. Retrieved from [Link]

  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 18). The Role of 1-Bromo-2-methoxyethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-2-ethylhexane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Bromo-2-cyclohexene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-acetylcyclohexanol. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and IR Analysis of Epoxycyclohexane. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1-Bromo-2-ethoxycyclohexane

Executive Summary The conformational analysis of 1,2-disubstituted cyclohexanes represents a cornerstone of physical organic chemistry, providing critical insights into the interplay between steric hindrance and stereoel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conformational analysis of 1,2-disubstituted cyclohexanes represents a cornerstone of physical organic chemistry, providing critical insights into the interplay between steric hindrance and stereoelectronic effects. This technical guide provides an in-depth analysis of the thermodynamic stability of 1-bromo-2-ethoxycyclohexane conformers. Designed for researchers and drug development professionals, this whitepaper synthesizes quantitative thermodynamic data, self-validating experimental protocols, and the mechanistic causality that dictates the conformational equilibrium of halohydrin ethers.

Conformational Landscape: The trans-1,2-Disubstituted Paradigm

1-Bromo-2-ethoxycyclohexane exists as two primary diastereomers: cis and trans. The thermodynamic complexity is most pronounced in the trans isomer, which rapidly equilibrates between two distinct chair conformations at room temperature: the diaxial (a,a) and diequatorial (e,e) forms[1].

Because the substituents are located on adjacent carbons, the trans configuration dictates that the substituents must either both occupy axial positions or both occupy equatorial positions[2]. The thermodynamic preference for one conformer over the other is not governed by a single variable, but rather by a delicate, solvent-dependent competition between steric relief and dipole-dipole interactions.

ThermoLogic Equilibrium trans-1-Bromo-2-ethoxycyclohexane Conformational Equilibrium Diequatorial Diequatorial (e,e) Conformer Equilibrium->Diequatorial Diaxial Diaxial (a,a) Conformer Equilibrium->Diaxial Sterics Steric Relief (Minimizes 1,3-diaxial strain) Diequatorial->Sterics Stabilized by Dipole Dipole-Dipole Repulsion (Parallel C-Br & C-O dipoles) Diequatorial->Dipole Destabilized by NonPolar Non-Polar Solvents (Favors a,a to minimize net dipole) Diaxial->NonPolar Favored in Solvent Polar Solvents (Stabilizes e,e dipole) Dipole->Solvent Mitigated by

Thermodynamic logic tree governing the e,e vs a,a conformational equilibrium.

Thermodynamic Drivers: Sterics vs. Stereoelectronics

Steric Strain and 1,3-Diaxial Interactions

In a standard monosubstituted cyclohexane, the equatorial position is universally favored to avoid 1,3-diaxial interactions with the axial protons at C3 and C5[2]. However, in trans-1-bromo-2-ethoxycyclohexane, the diequatorial (e,e) conformation introduces a gauche interaction between the adjacent bromine and ethoxy groups. Despite this gauche strain, the steric penalty of the diaxial (a,a) conformation—where both the bulky bromine (A-value ≈ 0.38 kcal/mol) and the ethoxy group (A-value ≈ 0.90 kcal/mol) suffer severe 1,3-diaxial clashes—is generally higher[2].

Dipole-Dipole Repulsion and the Alkyl Group Effect

If sterics were the only factor, the diequatorial conformer would be exclusively favored. However, stereoelectronic effects heavily modulate this equilibrium. In the e,e conformation, the highly electronegative C-Br and C-O bonds are oriented with a dihedral angle of ~60°, resulting in nearly parallel dipoles that strongly repel each other. In the a,a conformation, these dipoles are anti-parallel (~180° dihedral angle), effectively canceling out the net molecular dipole and providing electrostatic stabilization[3].

The Causality of Alkyl Chain Length: A critical anomaly occurs depending on the size of the alkoxy group. For trans-1-bromo-2-methoxycyclohexane, the small size of the methoxy group allows dipole-dipole repulsion to dominate, making the diaxial (a,a) conformer prevalent (51% in neat liquid)[3]. However, as documented by Silla et al., expanding the alkoxy group to an ethoxy group tips the thermodynamic scales. The increased steric bulk of the ethoxy group makes the diaxial 1,3-interactions too energetically costly, overriding the dipole stabilization and shifting the equilibrium strongly toward the diequatorial (e,e) conformer (76%)[3].

Quantitative Thermodynamic Data

The following tables summarize the quantitative parameters that dictate the thermodynamic stability of these conformers.

Table 1: Conformational Distribution of trans-2-Bromoalkoxycyclohexanes (Neat Liquid)

Substituent (R) Diaxial (a,a) % Diequatorial (e,e) % Dominant Thermodynamic Driver
Methoxy (-OMe) 51% 49% Dipole minimization (a,a favored)
Ethoxy (-OEt) 24% 76% Steric relief (e,e favored)
Isopropoxy (-OiPr) 23% 77% Steric relief (e,e favored)
tert-Butoxy (-OtBu) 56% 44% Anomalous steric/electronic interplay

Data derived from quantitative IR spectroscopy analysis of C-Br stretching modes[3].

Table 2: Standard Conformational Free Energies (A-values)

Substituent A-value (kcal/mol) Implication for 1,2-Disubstitution
Bromine (-Br) 0.38 - 0.48 Weak preference for equatorial position
Ethoxy (-OEt) ~0.90 Strong preference for equatorial position

Reference: General cyclohexane thermodynamic principles[2].

Self-Validating Experimental Protocols

To rigorously study these conformers, researchers must employ self-validating experimental workflows. The following protocols detail the stereoselective synthesis and subsequent spectroscopic quantification of trans-1-bromo-2-ethoxycyclohexane.

Workflow Synthesis 1. Stereoselective Synthesis (Bromonium Ring Opening) Validation1 Internal Control: GC-MS confirms anti-addition Synthesis->Validation1 Spectroscopy 2. Spectroscopic Analysis (IR & VT-NMR) Validation1->Spectroscopy Validation2 Internal Control: Signal integration matches IR Spectroscopy->Validation2 Computation 3. in silico Validation (DFT & NBO Analysis) Validation2->Computation

Self-validating experimental workflow for synthesizing and analyzing conformers.

Protocol 1: Stereoselective Synthesis of trans-1-Bromo-2-ethoxycyclohexane

This protocol utilizes a halohydrin etherification approach to ensure strict anti-addition, yielding exclusively the trans diastereomer[4].

  • Reagent Preparation: Dissolve 10 mmol of cyclohexene in 20 mL of anhydrous ethanol. Causality: Ethanol acts as both the solvent and the nucleophile, ensuring a high local concentration to trap the intermediate.

  • Electrophilic Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add 10.5 mmol of molecular bromine (Br₂) or N-Bromosuccinimide (NBS) dropwise over 30 minutes. Causality: Low temperatures suppress radical substitution pathways and stabilize the cyclic bromonium ion intermediate.

  • Nucleophilic Ring Opening: Allow the reaction to warm to room temperature and stir for 4 hours. The ethanol nucleophile attacks the bromonium ion from the backside, enforcing strict anti-stereochemistry[4].

  • Quenching & Extraction: Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract with diethyl ether (3 x 20 mL).

  • Validation Step (Self-Validation): Perform GC-MS on the crude extract. The presence of a single peak with a molecular weight of ~207 g/mol confirms stereoselective synthesis, ruling out the cis isomer.

Protocol 2: Spectroscopic Quantification of Conformational Equilibria

Because the chair flip occurs rapidly at room temperature, specialized spectroscopic techniques are required to quantify the a,a vs. e,e ratio[3].

  • Sample Preparation: Prepare three samples of the purified trans-1-bromo-2-ethoxycyclohexane: one as a neat liquid, one in a non-polar solvent (e.g., CCl₄), and one in a highly polar solvent (e.g., DMSO). Causality: Varying the dielectric constant isolates the impact of dipole-dipole interactions on the equilibrium.

  • IR Spectroscopy (C-Br Stretching): Acquire FTIR spectra for all three samples. Analyze the C-Br stretching region (typically 650–750 cm⁻¹).

    • Causality: The C-Br stretch frequency is highly sensitive to its axial/equatorial environment due to hyperconjugation. The axial C-Br stretch appears at a lower frequency than the equatorial C-Br stretch.

  • Variable-Temperature NMR (VT-NMR): Cool the NMR sample (in CD₂Cl₂) to -80°C.

    • Causality: At room temperature, NMR shows a time-averaged signal due to rapid chair flipping. Cooling below the coalescence temperature "freezes" the conformers on the NMR timescale.

  • Validation Step (Self-Validation): Integrate the distinct axial and equatorial proton signals at C1 and C2 in the VT-NMR spectrum. Cross-reference this integration ratio with the relative band intensities from the IR spectra to ensure methodological parity[3].

Reactivity Implications: The Curtin-Hammett Principle in E2 Eliminations

Understanding the thermodynamic stability of these conformers is vital for predicting chemical reactivity. When trans-1-bromo-2-ethoxycyclohexane is subjected to strong base (e.g., KOH) to undergo an E2 elimination, the reaction is uniquely constrained by the rigid chair conformation[1].

The E2 mechanism requires a strict anti-periplanar geometry between the leaving group (bromide) and the beta-hydrogen[1]. This geometry is only achievable when the bromine atom occupies an axial position[1]. Therefore, even though the diequatorial (e,e) conformer is thermodynamically favored (76% population), the molecule must undergo a chair flip to access the less stable diaxial (a,a) reactive conformation to undergo elimination[1][5]. This is a classic demonstration of the Curtin-Hammett principle, where the reaction rate is dictated by the transition state energy of the reactive conformer rather than the ground-state thermodynamic majority.

References

  • Source: smolecule.
  • Source: researchgate.
  • Source: nih.
  • Source: libretexts.
  • 1-Bromo-2-(cyclopentylmethoxy)

Sources

Exploratory

Haloetherification Dynamics: Electrophilic Addition of Bromine to Cyclohexene in Ethanol

Executive Summary In the realm of synthetic organic chemistry and drug development, the functionalization of simple alkenes into complex, heteroatom-rich scaffolds is a foundational operation. The electrophilic addition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic organic chemistry and drug development, the functionalization of simple alkenes into complex, heteroatom-rich scaffolds is a foundational operation. The electrophilic addition of molecular bromine ( Br2​ ) to cyclohexene is traditionally utilized to yield vicinal dihalides. However, when this reaction is conducted in a nucleophilic solvent such as ethanol, the reaction pathway diverges significantly.

This whitepaper provides an in-depth mechanistic and procedural analysis of this solvolytic trapping reaction. By leveraging the vast molar excess of the solvent, the cyclic bromonium ion intermediate is intercepted by ethanol, yielding trans-1-bromo-2-ethoxycyclohexane as the major product. Understanding the causality behind this nucleophilic competition, stereospecificity, and the precise control of reaction parameters is critical for scientists aiming to synthesize vicinal haloethers for downstream pharmaceutical applications.

Mechanistic Causality: The "Why" Behind the Reaction

To master this synthesis, one must look beyond the overall transformation and understand the kinetic and thermodynamic forces driving the intermediate states.

Formation of the Cyclic Bromonium Ion

The reaction initiates with the polarization of the Br−Br bond as it approaches the electron-rich π -cloud of cyclohexene. The alkene acts as a nucleophile, attacking the electrophilic bromine atom. Instead of forming a localized, highly unstable secondary carbocation, the intermediate stabilizes itself via the lone pairs on the bromine atom, forming a three-membered cyclic bromonium ion [1]. This intermediate is the critical gatekeeper of the reaction's stereochemistry.

Stereospecificity: The Mandate for Anti-Addition

The cyclic bromonium ion effectively blocks one face of the cyclohexane ring. Any subsequent nucleophilic attack must occur from the opposite face—a backside attack analogous to an SN​2 mechanism. This steric and electronic mandate ensures that the resulting substituents are oriented trans to one another, resulting exclusively in anti-addition [1]. No cis-isomers are formed under standard kinetic conditions[2].

Nucleophilic Competition: Solvent Participation

Once the bromonium ion is formed, a bromide ion ( Br− ) is released into the solution. In an inert solvent like dichloromethane, this bromide ion is the sole nucleophile, leading to trans-1,2-dibromocyclohexane. However, in ethanol, the solvent molecules outnumber the bromide ions by several orders of magnitude.

Despite bromide being a stronger nucleophile, the overwhelming concentration of ethanol drives the reaction via Le Chatelier’s principle and collision theory. Ethanol attacks the bromonium ion, followed by a rapid deprotonation step, to yield the haloether. The formation of the dihalide is reduced to a minor competitive side-pathway[3].

Mechanism A Cyclohexene + Br2 B Cyclic Bromonium Ion Intermediate A->B Electrophilic Addition C Ethanol Attack (Excess) Anti-Addition B->C Solvent Participation D Bromide Attack Anti-Addition B->D Competing Nucleophile E trans-1-Bromo-2-ethoxycyclohexane (Major Product) C->E Deprotonation F trans-1,2-Dibromocyclohexane (Minor Product) D->F

Caption: Electrophilic addition mechanism highlighting nucleophilic competition and solvent participation.

Quantitative Data: Solvent Effects on Product Distribution

The choice of solvent dictates the fate of the bromonium ion. The table below summarizes the quantitative impact of the solvent environment on the product ratio, demonstrating why ethanol is an effective reagent-solvent for haloetherification.

Solvent SystemPrimary NucleophileMajor ProductMinor ProductApprox. Ratio (Major:Minor)
Dichloromethane ( CH2​Cl2​ ) Bromide ( Br− )trans-1,2-DibromocyclohexaneN/A>99:1
Ethanol ( EtOH ) Ethanol ( EtOH )trans-1-Bromo-2-ethoxycyclohexanetrans-1,2-Dibromocyclohexane~85:15
Water / Br2​ Water ( H2​O )trans-2-Bromocyclohexanoltrans-1,2-Dibromocyclohexane~80:20

Note: The ~85:15 ratio in ethanol is highly dependent on temperature and the rate of bromine addition. Slower addition rates at lower temperatures favor the haloether by preventing localized high concentrations of bromide ions.

Self-Validating Experimental Protocol

As a standard in robust method development, protocols must be "self-validating"—meaning the chemist receives immediate, observable feedback that the reaction is proceeding via the intended pathway. The following protocol for the synthesis of trans-1-bromo-2-ethoxycyclohexane integrates these principles[4].

Reagents and Equipment
  • Substrate: Cyclohexene (1.0 equiv, purified to remove peroxides)

  • Reagent: Bromine ( Br2​ , 0.95 equiv - substoichiometric to prevent excess dihalide formation)

  • Solvent: Absolute Ethanol (20 volumes, anhydrous to prevent halohydrin formation)

  • Quench: 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Equipment: 3-neck round-bottom flask, pressure-equalizing dropping funnel, internal thermocouple, ice-water bath.

Step-by-Step Methodology
  • System Initialization: Charge the round-bottom flask with cyclohexene and absolute ethanol.

    • Causality: Using absolute ethanol ensures water does not compete as a nucleophile, which would yield the halohydrin impurity.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C to 2°C.

    • Causality: The electrophilic addition is highly exothermic. Low temperatures suppress radical pathways (e.g., allylic bromination) and maximize kinetic control over the nucleophilic attack.

  • Bromine Addition (The Self-Validating Step): Dissolve Br2​ in a small amount of ethanol in the dropping funnel. Add dropwise over 30-45 minutes.

    • Validation Check: The red/brown drops of bromine should decolorize instantly upon hitting the solution. If the solution retains a persistent orange tint, the addition is too fast, risking localized high concentrations of Br− and increasing the yield of the dihalide byproduct.

  • Reaction Maturation: Stir for an additional 30 minutes at 0°C after the addition is complete. Monitor via TLC (Hexanes/EtOAc) to confirm the consumption of cyclohexene.

  • Quenching: Add 10% aqueous Na2​S2​O3​ to the reaction mixture.

    • Causality: Thiosulfate reduces any unreacted electrophilic Br2​ to benign Br− , halting the reaction and preventing oxidation of the ether during workup.

  • Isolation: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via vacuum distillation or silica gel chromatography to separate the major haloether from the minor trans-1,2-dibromocyclohexane byproduct.

Workflow S1 1. Setup & Chilling (Cyclohexene in EtOH at 0°C) S2 2. Br2 Addition (Dropwise, maintain <5°C) S1->S2 S3 3. Reaction Quenching (Na2S2O3 for excess Br2) S2->S3 S4 4. Liquid-Liquid Extraction (Aqueous vs. Organic) S3->S4 S5 5. Purification (Distillation / Chromatography) S4->S5

Caption: Step-by-step experimental workflow for the haloetherification of cyclohexene.

Analytical Validation

To confirm the success of the synthesis and the E-E-A-T integrity of the final compound, rigorous analytical validation is required:

  • 1H NMR Spectroscopy: The success of the etherification is confirmed by the presence of a triplet (~1.2 ppm) and a quartet (~3.5 ppm) corresponding to the ethyl group. The trans-stereochemistry is validated by examining the coupling constants ( J -values) of the axial protons on the carbons bearing the bromine and ethoxy groups. A large coupling constant ( J≈9−11 Hz) indicates a diaxial relationship between these protons, confirming the diequatorial (trans) arrangement of the substituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS will easily resolve the major haloether from the minor dihalide. The mass spectrum of the product will show a characteristic 1:1 isotopic molecular ion peak pattern ( M+ and M+2 ) indicative of a single bromine atom, with a molecular weight of ~207 g/mol [4].

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Foundational

Conformational and Vibrational Analysis of 1-Bromo-2-ethoxycyclohexane: An IR Spectroscopy Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the realm of structural elucidation, Infrared (IR) spectroscopy is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of structural elucidation, Infrared (IR) spectroscopy is frequently relegated to simple functional group identification. However, for conformationally flexible cyclic systems like haloethers, IR spectroscopy serves as a powerful, non-destructive tool for probing 3D stereochemistry and thermodynamic equilibria.

This whitepaper provides an in-depth analysis of 1-bromo-2-ethoxycyclohexane (C₈H₁₅BrO)[1], a halogenated hydrocarbon intermediate utilized in organic synthesis and pharmaceutical development[1]. Specifically, we explore how the trans-isomer's conformational equilibrium (diaxial vs. diequatorial) directly dictates its vibrational signature, providing a robust framework for researchers to utilize IR spectroscopy for advanced structural validation.

Chemical Context and Stereochemistry

1-Bromo-2-ethoxycyclohexane features a cyclohexane ring substituted with a bromine atom at the C1 position and an ethoxy group at the C2 position[1]. The synthesis of this compound—typically achieved via the electrophilic addition of bromine (or a Br⁺ source like N-Bromosuccinimide) to cyclohexene in the presence of ethanol—yields the trans-isomer exclusively due to the anti-addition mechanism through a cyclic bromonium ion intermediate[2][3].

Because the cyclohexane ring is highly flexible, trans-1-bromo-2-ethoxycyclohexane exists in a dynamic equilibrium between two chair conformations:

  • Diequatorial Conformer: Both the heavy bromine atom and the ethoxy group occupy equatorial positions.

  • Diaxial Conformer: Both substituents occupy axial positions.

The relative population of these conformers is highly solvent-dependent. In neat liquid or polar media, the diequatorial form is preponderant (accounting for approximately 76% of the population) due to favorable dipole interactions and reduced steric hindrance[4]. Conversely, in non-polar solvents or the isolated gas phase, the diaxial conformation becomes surprisingly stable, sometimes driven by specific intramolecular interactions[4].

Synthesis N1 Cyclohexene (Starting Material) N2 Electrophilic Attack (NBS / Br+) N1->N2 N3 Cyclic Bromonium Ion (Intermediate) N2->N3 N4 Nucleophilic Attack (Ethanol, Anti-Addition) N3->N4 N5 trans-1-bromo-2-ethoxycyclohexane (Product) N4->N5

Figure 1: Synthesis workflow of trans-1-bromo-2-ethoxycyclohexane via anti-addition.

Theoretical Framework of Vibrational Modes

To trust an IR spectrum, one must understand the causality behind the absorption bands. The fundamental vibrational frequency ( ν ) of a diatomic approximation is governed by Hooke's Law, which relies on the force constant ( k ) of the bond and the reduced mass ( μ ) of the atoms involved.

For 1-bromo-2-ethoxycyclohexane, the most diagnostically significant region is the C–Br stretching vibration , which typically occurs between 500 and 750 cm⁻¹[5].

The Causality of Axial vs. Equatorial Shifts

The physical positioning of the C–Br bond on the cyclohexane ring alters its force constant:

  • Equatorial C–Br Bonds: Experience greater steric compression from adjacent equatorial protons and substituents. This compression slightly shortens the bond, increasing the force constant ( k ), and thereby shifting the stretching frequency to a higher wavenumber (typically near 700–740 cm⁻¹)[5].

  • Axial C–Br Bonds: Project parallel to the axis of the ring. While they experience 1,3-diaxial interactions, the primary C–Br bond itself is less compressed along its stretching axis compared to the equatorial position. This results in a slightly lower force constant, shifting the absorption to a lower frequency (typically near 650 cm⁻¹)[5].

By quantitatively analyzing the relative intensities of the ~700 cm⁻¹ and ~650 cm⁻¹ bands, researchers can calculate the exact diaxial/diequatorial ratio in a given solvent system[4].

Key IR Absorption Bands

The following table summarizes the quantitative data for the expected IR absorption bands of trans-1-bromo-2-ethoxycyclohexane, synthesizing structural logic with empirical spectroscopic ranges[4][5][6].

Vibrational ModeFunctional GroupFrequency Range (cm⁻¹)Intensity / CharacteristicsMechanistic Rationale
C–H Stretch (sp³) Cyclohexane / Ethoxy2850 – 2960Strong, MultipleStandard aliphatic stretching; symmetric and asymmetric modes of CH₂, CH₃.
C–H Bend Cyclohexane / Ethoxy~1450 & ~1375MediumCH₂ scissoring (~1450 cm⁻¹) and CH₃ symmetric bending (~1375 cm⁻¹).
C–O–C Stretch Ether Linkage1050 – 1150Strong, BroadAsymmetric stretching of the ether bond; highly polarizable, leading to a large dipole change.
C–Br Stretch (Eq) Bromide (Equatorial)~700 – 740StrongHigher force constant due to equatorial steric profile. Dominant in neat liquid[4][5].
C–Br Stretch (Ax) Bromide (Axial)~640 – 690StrongLower force constant. Prominent in non-polar solvents where diaxial form stabilizes[4][5].

Experimental Protocol: Synthesis and IR Characterization

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following methodology outlines the synthesis of the compound and the subsequent acquisition of its conformation-dependent IR spectrum.

Phase 1: Synthesis of trans-1-bromo-2-ethoxycyclohexane
  • Reagent Preparation: Dissolve 10.0 mmol of cyclohexene in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Electrophilic Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 30 minutes under continuous magnetic stirring. Causality: NBS provides a controlled, low concentration of Br⁺, preventing uncontrolled side reactions while ethanol acts as the nucleophilic solvent[3].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 9:1).

  • Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude haloether[3].

  • Purification: Purify via silica gel column chromatography to isolate pure trans-1-bromo-2-ethoxycyclohexane[7].

Phase 2: FTIR Acquisition and Conformational Analysis
  • Sample Preparation (Neat Liquid): Place a single drop of the purified, neat trans-1-bromo-2-ethoxycyclohexane directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Parameter Setup: Set the resolution to 4 cm⁻¹ and accumulate 32 scans to ensure a high signal-to-noise ratio. Background subtraction must be performed immediately prior to sample loading.

  • Solvent Variation (Optional but Recommended): To validate the conformational shift, prepare a 0.1 M solution of the analyte in Carbon Tetrachloride (CCl₄) and analyze using a liquid transmission cell. Causality: CCl₄ is non-polar and will shift the equilibrium toward the diaxial conformer, visibly increasing the relative intensity of the ~650 cm⁻¹ band compared to the neat liquid[4].

  • Data Processing: Integrate the area under the curve for the equatorial (~700 cm⁻¹) and axial (~650 cm⁻¹) C–Br bands. Use the ratio of these areas to calculate the relative conformer populations.

Conformation C1 trans-Isomer Equilibrium C2 Diequatorial Conformer (Preponderant ~76%) C1->C2 Favored in Polar/Neat C3 Diaxial Conformer (Minor ~24%) C1->C3 Favored in Non-Polar I1 IR C-Br Stretch ~700 - 740 cm⁻¹ C2->I1 I2 IR C-Br Stretch ~640 - 690 cm⁻¹ C3->I2 D1 Quantitative Band Integration I1->D1 I2->D1

Figure 2: Conformational equilibrium and corresponding IR C-Br stretching frequencies.

Conclusion

The IR spectrum of 1-bromo-2-ethoxycyclohexane is far more than a simple fingerprint; it is a dynamic readout of the molecule's thermodynamic state. By isolating the C–O–C ether stretch (1050–1150 cm⁻¹) and carefully deconvoluting the C–Br stretching region (640–740 cm⁻¹), researchers can definitively map the stereochemical and conformational landscape of the molecule. Understanding the causality behind these spectral shifts ensures that analytical chemists can utilize IR spectroscopy as a rigorous, standalone tool for structural validation in haloether development.

References

  • Cyclohexane, 1-bromo-2-ethoxy-, trans- | C8H15BrO | CID 12120813 PubChem (NIH)[Link]

  • The case of infrared carbonyl stretching intensities of 2-bromocyclohexanone: Conformational and intermolecular interaction insights ResearchGate[Link]

  • The Sadtler Handbook of Infrared Spectra Bio-Rad Laboratories, Inc.[Link]

  • Bromination of Alkenes - The Mechanism Master Organic Chemistry[Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared Society for Applied Spectroscopy[Link]

Sources

Exploratory

Conformational Dynamics and Crystallographic Profiling of 1-Bromo-2-Ethoxycyclohexane Derivatives: A Technical Guide

Target Audience: Researchers, structural biologists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary In structure-based drug design (SBDD), the cyclohexane scaffold is a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

In structure-based drug design (SBDD), the cyclohexane scaffold is a ubiquitous structural motif. However, its true value lies in its predictable yet dynamic stereochemistry. Vicinal halomethoxy and haloethoxy derivatives, such as 1-bromo-2-ethoxycyclohexane , serve as highly sensitive probes for understanding the delicate balance between steric hindrance and stereoelectronic effects.

This technical guide provides an in-depth analysis of the conformational isomerism of trans-1-bromo-2-ethoxycyclohexane, explores the causality behind its structural preferences, and establishes a self-validating crystallographic protocol for analyzing low-melting liquid derivatives.

Stereochemical Landscape & Mechanistic Causality

Stereoselective Synthesis via Anti-Addition

The synthesis of 1-bromo-2-ethoxycyclohexane typically proceeds via the electrophilic addition of bromine to cyclohexene in the presence of ethanol. As established in 1, this reaction is strictly governed by the formation of a cyclic bromonium ion intermediate[1]. The subsequent nucleophilic attack by ethanol must occur from the opposite face (anti-attack), exclusively yielding the trans diastereomer[2].

Conformational Equilibrium: Sterics vs. Dipole Minimization

Once synthesized, trans-1-bromo-2-ethoxycyclohexane exists in a rapid thermodynamic equilibrium between two chair conformations: the diaxial (a,a) and the diequatorial (e,e) forms.

The Causality of Conformational Preference: In simple 1,2-disubstituted cyclohexanes, the diequatorial conformation is almost always favored to avoid severe 1,3-diaxial steric clashes. However, when highly electronegative atoms (like O and Br) are placed in vicinal positions, dipole-dipole repulsion between the parallel C-Br and C-O bonds in the diequatorial state can destabilize the molecule.

As demonstrated in 3, the size of the alkoxy group plays a determinant role[3]. For the methoxy derivative (trans-1-bromo-2-methoxycyclohexane), dipole minimization wins, making the diaxial form slightly more prevalent (51%)[4]. Conversely, for the ethoxy derivative , the increased steric bulk of the ethyl group imposes severe 1,3-diaxial penalties. Consequently, steric hindrance overrides the electronic effects, driving the equilibrium heavily toward the diequatorial form (76%) [3].

Conformational_Equilibrium A Cyclohexene + Br2/EtOH B Bromonium Ion Intermediate A->B Electrophilic Addition C trans-1-Bromo-2-ethoxycyclohexane B->C Anti-Attack by EtOH D Diaxial (a,a) Conformer (~24%) C->D Ring Flip E Diequatorial (e,e) Conformer (~76%) C->E Ring Flip

Fig 1. Mechanistic pathway and conformational equilibrium of trans-1-bromo-2-ethoxycyclohexane.

Implications for Reactivity (Curtin-Hammett Principle)

This conformational distribution directly impacts downstream reactivity. For instance,5[5]. Because E2 elimination strictly requires an anti-periplanar geometry, the leaving groups (H and Br) must be axial. Therefore, despite the diequatorial form being the thermodynamic ground state (76%), the molecule must undergo a ring flip to the less stable diaxial conformation (24%) to react.

Quantitative Data Summaries

To facilitate rapid comparison for structural biologists, the conformational distribution and expected crystallographic parameters are summarized below.

Table 1: Conformational Distribution of trans-2-Bromoalkoxycyclohexanes

Alkoxy Substituent % Diaxial (a,a) % Diequatorial (e,e) Dominant Driving Force
Methoxy (-OMe) 51% 49% Dipole-Dipole Minimization
Ethoxy (-OEt) 24% 76% Steric Hindrance (1,3-diaxial)
Isopropoxy (-OiPr) 23% 77% Steric Hindrance
tert-Butoxy (-OtBu) 56% 44% Complex Steric/Electronic Interplay

(Data derived from quantitative IR and NMR theoretical studies[3][4])

Table 2: Expected Crystallographic Parameters for trans-1-Bromo-2-ethoxycyclohexane (e,e conformer)

Parameter Expected Value Structural Significance
C-Br Bond Length ~1.96 Å Standard equatorial C(sp³)-Br bond
C-O Bond Length ~1.42 Å Standard ether linkage
Br-C-C-O Torsion Angle ~60° (gauche) Confirms diequatorial positioning

| Ring Conformation | Chair | Minimizes overall ring strain |

Experimental Protocol: In Situ Cryo-Crystallography

Step-by-Step Methodology
  • Sample Loading & Sealing: Draw the neat liquid trans-1-bromo-2-ethoxycyclohexane into a 0.3 mm quartz glass capillary. Hermetically seal the capillary using a micro-flame to prevent moisture ingress or sample volatility.

  • Mounting & Rapid Quenching: Mount the capillary onto the goniometer head of an X-ray diffractometer equipped with a nitrogen cryostream. Rapidly quench the sample to 100 K to bypass crystallization, forming a homogeneous polycrystalline glass.

  • Optical Laser Heating (Zone Refining): Causality Check: A glass yields no distinct diffraction spots. To grow a single crystal, apply a focused IR laser (e.g., CO₂ laser) to establish a localized melt zone. Slowly translate the laser along the capillary at a rate of 0.5 mm/hr. This controlled temperature gradient allows a single seed crystal to nucleate and grow at the solid-liquid interface.

  • Data Collection: Irradiate the newly formed single crystal with Mo Kα radiation (λ = 0.71073 Å) at 100 K. Collect diffraction frames over a full 360° rotation (ω-scans) to ensure >99% completeness and high redundancy.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure by full-matrix least-squares on F² using SHELXL[1]. Self-Validation: The protocol is deemed successful if the final R1 factor is < 5% and the goodness-of-fit (GoF) approaches 1.0.

XRD_Workflow A Sample Prep (Cryo-Capillary) B In Situ Crystallization (Laser Heating) A->B C Data Collection (Mo K-alpha, 100K) B->C D Structure Solution (Direct Methods) C->D E Refinement (Least-squares on F²) D->E

Fig 2. Self-validating in situ cryo-crystallization workflow for low-melting liquid derivatives.

Conclusion

Understanding the crystallographic and conformational nuances of 1-bromo-2-ethoxycyclohexane is critical for rational drug design. By recognizing that the ethoxy derivative defies the dipole-minimization trend of its methoxy counterpart—favoring the diequatorial conformation due to overwhelming steric constraints—researchers can more accurately predict the binding affinities and pharmacokinetic reactivities of cyclohexane-based pharmacophores.

References

  • Chair Conformation Stability of 1-Bromo-2-ethoxycyclohexane , Smolecule. 5

  • Cyclohexane, 1-bromo-2-ethoxy-, trans- | C8H15BrO | CID 12120813 , PubChem. 2

  • 2,3-Dibromo-1-cyclohexene | CAS 17202-32-3 , Benchchem. 1

  • Alkyl Group Effect on the Conformational Isomerism of trans-2-Bromoalkoxycyclohexanes Analyzed by NMR Spectroscopy and Theoretical Calculations , ResearchGate.4

  • Theoretical and infrared studies on the conformational isomerism of trans-2-bromo-alkoxycyclohexanes , ResearchGate. 3

Sources

Foundational

Dipole Moment and Dielectric Constant of 1-Bromo-2-ethoxycyclohexane: Conformational Dynamics and Electrostatic Properties

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-Bromo-2-ethoxycyclohexane is a highly valuable 1,2-disubstituted cyclohexane mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-Bromo-2-ethoxycyclohexane is a highly valuable 1,2-disubstituted cyclohexane model used to investigate the delicate interplay between steric hindrance, stereoelectronic hyperconjugation, and macroscopic electrostatic interactions. While the cis-isomer is conformationally locked (axial-equatorial), the trans-isomer exhibits a dynamic equilibrium between the diaxial (aa) and diequatorial (ee) chair conformations. This whitepaper provides an in-depth technical analysis of how this conformational dichotomy dictates the molecular dipole moment ( μ ) and how the macroscopic dielectric constant ( ϵ ) of the surrounding medium drives the thermodynamic equilibrium of the system.

Conformational Dynamics: Diaxial vs. Diequatorial Equilibria

In trans-1-bromo-2-ethoxycyclohexane, the cyclohexane ring undergoes a rapid chair flip at room temperature, transitioning between two distinct states:

  • The Diaxial (aa) Conformer: The bromine atom and the ethoxy group occupy axial positions. This arrangement minimizes steric 1,2-gauche interactions between the bulky substituents but introduces 1,3-diaxial interactions with the ring protons.

  • The Diequatorial (ee) Conformer: The substituents occupy equatorial positions, placing them in a gauche relationship (~60° torsional angle).

Counterintuitively, despite the steric penalty of the gauche interaction, infrared (IR) spectroscopy and NMR coupling constants ( 3JHH​ ) reveal that the diequatorial form is preponderant (approx. 76%) in the neat liquid state [1]. This preference is entirely governed by the electrostatic properties of the molecule.

Dipole Moment Mechanics and Vectorial Addition

The dipole moment of trans-1-bromo-2-ethoxycyclohexane is highly conformation-dependent. It is determined by the vectorial addition of the highly polar C–Br and C–O bonds.

  • Low Dipole State (aa): In the diaxial conformer, the C–Br and C–O bonds are anti-periplanar (torsional angle ~180°). Their individual bond dipole vectors point in opposite directions, largely canceling each other out. This results in a minimal net molecular dipole moment ( μ≈0.5−0.8 D) [1, 2].

  • High Dipole State (ee): In the diequatorial conformer, the C–Br and C–O bonds are gauche. Their dipole vectors partially reinforce one another, creating a massive localized electron density shift. This yields a highly polar molecule with a net dipole moment of μ≈2.8−3.2 D [1].

The Role of the Dielectric Constant (Onsager Reaction Field)

The macroscopic dielectric constant ( ϵ ) of the solvent medium acts as the primary thermodynamic driver for the conformational equilibrium of this molecule. According to the Onsager reaction field theory, a polar solvent will stabilize the conformer possessing the higher dipole moment through dipole-dipole interactions.

  • Non-Polar Media (Low ϵ ): In solvents like carbon tetrachloride (CCl 4​ , ϵ=2.24 ), the electrostatic stabilization of the ee conformer is negligible. Consequently, steric and hyperconjugative effects dominate, shifting the equilibrium toward the diaxial (aa) conformer.

  • Polar Media (High ϵ ): In solvents like acetonitrile (CH 3​ CN, ϵ=37.5 ), the strong reaction field of the solvent heavily solvates the large dipole of the diequatorial conformer, making the ee form overwhelmingly dominant [2].

Logic Solvent Solvent Medium NonPolar Non-Polar Solvent (Low ε, e.g., CCl4) Solvent->NonPolar Polar Polar Solvent (High ε, e.g., CH3CN) Solvent->Polar Diaxial Diaxial Conformer (aa) Low Dipole (~0.5 D) NonPolar->Diaxial Steric control dominates Diequatorial Diequatorial Conformer (ee) High Dipole (~3.0 D) Polar->Diequatorial Dipole-dipole stabilization Diaxial->Diequatorial Rapid Equilibrium

Caption: Logical relationship between solvent dielectric constant and conformational equilibrium.

Experimental Methodologies

To empirically validate the dipole moment and its relationship with the dielectric constant, physical chemists employ a self-validating system of parallel measurements. Do not merely execute these steps; understand the causality behind each parameter to ensure data integrity.

Protocol 1: Determination of Static Dielectric Constant & Dipole Moment
  • Solvent Preparation & Dehydration: Dry and degas the chosen baseline solvents (e.g., cyclohexane, benzene) using activated molecular sieves under an inert atmosphere.

    • Causality: Trace water possesses a massive permanent dipole moment ( ∼1.85 D) and a high dielectric constant ( ϵ≈80 ). Even parts-per-million levels of moisture will artificially inflate the capacitance readings of the non-polar solvent baseline, invalidating the Debye extrapolation.

  • Capacitance Measurement: Inject solutions of 1-bromo-2-ethoxycyclohexane at varying dilute molar fractions ( x2​=0.001 to 0.05 ) into a precision liquid dielectric test cell connected to an LCR meter (operating at 10 kHz - 1 MHz).

    • Causality: Operating at highly dilute fractions allows for the extrapolation of the dielectric constant to infinite dilution (Halverstadt-Kumler method). This isolates solute-solvent interactions and eliminates solute-solute dipole coupling that would distort the true molecular dipole moment.

  • Refractive Index Determination: Measure the refractive index ( nD​ ) of each solution using an Abbe refractometer at exactly 25.0 °C.

    • Causality: Total molar polarization includes both orientation polarization (from the permanent dipole) and induced electronic polarization. By measuring nD​ , we calculate the optical dielectric constant ( ϵ∞​≈nD2​ ) and subtract the induced electronic contribution to isolate the permanent dipole moment.

  • Density Measurement: Use a vibrating tube densitometer to measure the density of each mass fraction.

    • Causality: Density is required to calculate the specific volume, a necessary parameter in the Debye equation to convert macroscopic dielectric measurements into molar polarization.

Workflow cluster_measure Parallel Measurements (25°C) Start Sample Preparation (1-bromo-2-ethoxycyclohexane) Cap Capacitance (LCR Meter) ➔ Dielectric Constant (ε) Start->Cap Ref Refractometry ➔ Optical Dielectric (ε_∞) Start->Ref Den Densitometry ➔ Molar Volume (v) Start->Den Calc Halverstadt-Kumler Extrapolation ➔ Total Molar Polarization Cap->Calc Ref->Calc Den->Calc Result Debye Equation ➔ Dipole Moment (μ) Calc->Result

Caption: Experimental workflow for determining the dipole moment via dielectric constant measurements.

Protocol 2: Conformational Analysis via FTIR Spectroscopy
  • Sample Preparation: Prepare 0.05 M solutions of trans-1-bromo-2-ethoxycyclohexane in solvents of varying dielectric constants (e.g., CCl 4​ and CH 3​ CN).

    • Causality: A concentration of 0.05 M is chosen to be dilute enough to prevent intermolecular solute-solute interactions (like aggregation) while maintaining a sufficient signal-to-noise ratio for the C–Br stretching bands.

  • Spectral Acquisition: Acquire FTIR spectra using a liquid cell with KBr windows (path length 0.1 mm) at a resolution of 1 cm −1 .

    • Causality: High resolution is required to properly deconvolute the overlapping axial and equatorial C–Br stretching frequencies, which typically differ by only 15–30 cm −1 .

  • Band Deconvolution & Assignment: Isolate the C–Br stretching region (600–800 cm −1 ). Assign the higher frequency band to the equatorial C–Br stretch and the lower frequency band to the axial C–Br stretch.

    • Causality: The equatorial C–Br bond is stiffer due to coupling with the adjacent C–C bonds in the rigid chair framework, resulting in a higher vibrational force constant and thus a higher stretching frequency compared to the axial C–Br bond.

  • Population Integration: Integrate the area under each peak and apply solvent-specific molar absorptivity corrections [2].

    • Causality: The transition dipole moment changes depending on the conformer and solvent. Direct area integration without absorptivity correction would yield skewed population ratios, as the highly polar ee conformer often has a larger molar absorptivity in polar solvents.

Quantitative Data Summaries

The following tables summarize the theoretical and experimental parameters associated with the dipole moment and dielectric behavior of trans-1-bromo-2-ethoxycyclohexane [1, 2].

Table 1: Conformational Properties and Dipole Moments

ConformerTorsional Angle (Br-C-C-O)Calculated Dipole Moment ( μ , Debye)Relative Energy ( ΔE , kcal/mol)Population in Neat Liquid (%)
Diaxial (aa) ~180° (Anti-periplanar)0.5 - 0.80.0 (in vacuo)~24%
Diequatorial (ee) ~60° (Gauche)2.8 - 3.2+0.6 (in vacuo)~76%

Table 2: Solvent Dielectric Effect on Equilibrium

Solvent MediumDielectric Constant ( ϵ )Dominant ConformerPrimary Thermodynamic Driving Force
Carbon Tetrachloride (CCl 4​ ) 2.24Diaxial (aa)Steric minimization, low reaction field
Neat Liquid (Self-solvation) ~8.5 (est.)Diequatorial (ee)Moderate reaction field, self-solvation
Acetonitrile (CH 3​ CN) 37.5Diequatorial (ee)High dipole-dipole stabilization

Conclusion

The dipole moment and dielectric constant of 1-bromo-2-ethoxycyclohexane are inextricably linked to its conformational isomerism. While steric factors inherently favor the diaxial state, the massive localized dipole moment of the diequatorial state allows the macroscopic dielectric constant of the environment to seize thermodynamic control. By utilizing rigorous dielectric capacitance methodologies and FTIR deconvolution, researchers can precisely map the electrostatic profile of this compound, providing vital structural insights applicable to the rational design of halogenated cyclic drugs and advanced materials.

References

  • Silla, J. M., Cormanich, R. A., Duarte, C. J., Freitas, M. P., & Rittner, R. (2011). Alkyl Group Effect on the Conformational Isomerism of trans-2-Bromoalkoxycyclohexanes Analyzed by NMR Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry A. [Link]

  • Silla, J. M., Duarte, C. J., Freitas, M. P., & Rittner, R. (2011). Theoretical and infrared studies on the conformational isomerism of trans-2-bromo-alkoxycyclohexanes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-bromo-2-ethoxycyclohexane

Application Note: High-Yield Synthesis and Mechanistic Profiling of trans-1-Bromo-2-ethoxycyclohexane Introduction and Mechanistic Rationale 1-Bromo-2-ethoxycyclohexane is a highly versatile halogenated ether utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Mechanistic Profiling of trans-1-Bromo-2-ethoxycyclohexane

Introduction and Mechanistic Rationale

1-Bromo-2-ethoxycyclohexane is a highly versatile halogenated ether utilized as a critical intermediate in the synthesis of complex functionalized cyclohexane derivatives, pharmaceuticals, and agrochemicals [1]. While traditional Williamson ether synthesis (reacting 2-ethoxycyclohexanol with hydrobromic acid) is a viable pathway [1], the direct electrophilic alkoxybromination of cyclohexene offers a more atom-economical and streamlined approach.

This protocol details the synthesis of the target compound utilizing cyclohexene, N-bromosuccinimide (NBS), and absolute ethanol.

Causality in Reagent Selection:

  • NBS over Molecular Bromine ( Br2​ ): NBS is selected as the bromine source because it provides a low, steady concentration of the electrophilic bromine species. This controlled release is critical; it suppresses unwanted radical-mediated allylic bromination and favors the ionic electrophilic addition pathway.

  • Absolute Ethanol as Solvent and Nucleophile: Ethanol serves a dual purpose. By using it as the solvent, it is present in massive stoichiometric excess, ensuring it outcompetes trace water (which would form a bromohydrin) or the succinimide byproduct to attack the intermediate.

  • Stereochemical Control: The reaction proceeds via the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by ethanol occurs strictly from the opposite face (anti-addition) due to steric hindrance, yielding exclusively the trans-1-bromo-2-ethoxycyclohexane diastereomer [2].

Process Visualization

G A Cyclohexene + Abs. Ethanol (Cool to 0°C) B Add NBS Portionwise (Maintain < 5°C) A->B Electrophilic activation C Stir at Room Temperature (2-3 Hours) B->C Bromonium formation & Nucleophilic attack D Quench Reaction (Na2S2O3 / H2O) C->D Neutralize residual NBS E Liquid-Liquid Extraction (Et2O / Brine) D->E Phase separation F Drying & Concentration (MgSO4 / Rotary Evaporation) E->F Isolate organic phase G trans-1-Bromo-2-ethoxycyclohexane (Vacuum Distillation) F->G Final purification

Synthesis workflow for trans-1-bromo-2-ethoxycyclohexane via alkoxybromination.

Step-by-Step Experimental Protocol

Safety Precautions: NBS is a corrosive and oxidizing agent. Cyclohexene is highly flammable. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (to exclude atmospheric moisture).

  • Add 50.0 mL of absolute ethanol and 8.21 g ( 10.1 mL , 0.10 mol ) of cyclohexene to the flask.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0∘C . Rationale: Maintaining a low initial temperature prevents the volatilization of cyclohexene (b.p. 83∘C ) and controls the exothermicity of the initial electrophilic attack.

Step 2: Electrophilic Addition 4. Weigh 19.6 g ( 0.11 mol , 1.1 equiv ) of N-bromosuccinimide (NBS). 5. Add the NBS to the stirring solution portionwise over 30 minutes. Rationale: Portionwise addition prevents a sudden spike in temperature, which could lead to the formation of dibromocyclohexane or allylic bromination byproducts. 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 to 3 hours. The solution will transition from a pale yellow suspension to a nearly clear solution as the NBS is consumed and succinimide precipitates.

Step 3: Quenching and Workup 7. Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Rationale: Sodium thiosulfate reduces any unreacted NBS or trace molecular bromine to inert bromide salts, preventing further side reactions during distillation. 8. Transfer the mixture to a separatory funnel and extract with diethyl ether ( 3×50 mL ). 9. Combine the organic layers and wash sequentially with 50 mL of distilled water and 50 mL of saturated aqueous sodium chloride (brine). Rationale: The water wash removes the succinimide byproduct and residual ethanol, while the brine wash pre-dries the organic layer by altering the osmotic gradient.

Step 4: Isolation and Purification 10. Dry the combined organic phase over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. 11. Purify the crude liquid via fractional vacuum distillation. Collect the fraction boiling at approximately 85∘C under reduced pressure to obtain pure trans-1-bromo-2-ethoxycyclohexane [2].

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 0.10 mol scale synthesis.

Parameter / ReagentMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
Cyclohexene 82.14 1.0 8.21 g ( 10.1 mL )Substrate / Alkene
N-Bromosuccinimide (NBS) 177.98 1.1 19.6 g Electrophile ( Br+ source)
Absolute Ethanol 46.07 Excess 50.0 mL Solvent & Nucleophile
Sodium Thiosulfate (10% aq) 158.11 Excess 50.0 mL Quenching Agent
trans-1-Bromo-2-ethoxycyclohexane 207.11 Expected Yield: ∼15.5−17.6 g ( 75−85% ) Target Product

References

  • Pondicherry University. (2010). Chemical Sciences - M.Sc. 2010 Entrance Examination. Retrieved from [Link]

Application

Advanced Application Note: 1-Bromo-2-ethoxycyclohexane as a Versatile Synthetic Intermediate

Executive Summary In modern organic synthesis and drug development, vicinal haloethers serve as critical building blocks for constructing complex cyclic scaffolds. 1-Bromo-2-ethoxycyclohexane is a highly versatile synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, vicinal haloethers serve as critical building blocks for constructing complex cyclic scaffolds. 1-Bromo-2-ethoxycyclohexane is a highly versatile synthetic intermediate characterized by its orthogonal reactivity profile. Featuring both an electrophilic carbon center (C-Br bond) and an ether linkage, this compound is routinely deployed in nucleophilic substitutions, elimination reactions, and organometallic couplings [1].

As a Senior Application Scientist, understanding the mechanistic causality behind the synthesis and utilization of this intermediate is paramount. This guide provides a comprehensive, self-validating protocol for the stereoselective synthesis of trans-1-bromo-2-ethoxycyclohexane via alkoxybromination, alongside downstream application workflows.

Physicochemical Properties & Structural Dynamics

The utility of 1-bromo-2-ethoxycyclohexane is heavily influenced by its stereochemistry. The trans-isomer is the thermodynamically and kinetically favored product during standard synthesis due to the anti-periplanar nucleophilic attack on the bromonium ion intermediate [2].

Table 1: Quantitative Physicochemical Data

PropertyValueSignificance in Synthesis
IUPAC Name 1-bromo-2-ethoxycyclohexaneStandard nomenclature for regulatory documentation.
CAS Number 861337-57-7 (Gen) / 60933-66-6 (trans)Critical for precise reagent sourcing [3].
Molecular Formula C₈H₁₅BrO-
Molecular Weight 207.11 g/mol Used for stoichiometric calculations [4].
LogP 2.50 – 2.75Indicates high lipophilicity; requires non-polar extraction solvents (e.g., Hexanes, DCM) [4].
Topological Polar Surface Area 9.2 ŲDemonstrates low polarity, dictating TLC mobile phase selection (high hexane ratio) [4].

Mechanistic Pathways & Reactivity Profiles

The strategic value of 1-bromo-2-ethoxycyclohexane lies in its ability to undergo divergent reaction pathways depending on the applied reagents:

  • S_N2 Substitution: The secondary alkyl bromide can be displaced by strong nucleophiles (e.g., azides, amines, or thiolates) in polar aprotic solvents (DMF, DMSO). The reaction proceeds with inversion of stereochemistry [1].

  • E2 Elimination: Treatment with strong, sterically hindered bases (e.g., KOtBu) triggers an E2 dehydrohalogenation. The base abstracts a proton anti-periplanar to the bromide leaving group, yielding ethoxycyclohexene derivatives [1].

  • Organometallic Coupling: The C-Br bond can be inserted by Magnesium(0) to form a Grignard reagent, enabling subsequent carbon-carbon bond formation with electrophiles like aldehydes or ketones.

G A Cyclohexene (Starting Material) B Bromonium Ion (Reactive Intermediate) A->B NBS / EtOH Electrophilic Addition C trans-1-Bromo-2-ethoxycyclohexane (Target Intermediate) B->C EtOH Attack Anti-Addition D Nucleophilic Substitution (e.g., Azide/Amine) C->D NaN3 / DMF E E2 Elimination (e.g., 3-Ethoxycyclohexene) C->E KOtBu / THF F Grignard Formation (Organometallic) C->F Mg(0) / THF

Figure 1: Workflow of 1-bromo-2-ethoxycyclohexane synthesis and downstream applications.

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Alkoxybromination

This protocol outlines the synthesis of trans-1-bromo-2-ethoxycyclohexane from cyclohexene.

Causality & Expert Insights:

  • Reagent Selection: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which prevents highly exothermic side reactions and unwanted dibromination [5].

  • Solvent Rationale: Absolute ethanol serves as both the solvent and the nucleophile. Critical Note: The ethanol must be strictly anhydrous. Trace water will act as a competing nucleophile, leading to the formation of 2-bromocyclohexanol (a bromohydrin) rather than the desired ether [5].

  • Temperature Control: The reaction is initiated at 0 °C to stabilize the transient bromonium ion, preventing premature ring-opening and ensuring strict diastereoselectivity for the trans-isomer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation: Add cyclohexene (10.0 mmol, 1.0 eq) and absolute anhydrous ethanol (50 mL) to the flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Add NBS (11.0 mmol, 1.1 eq) portion-wise over 20 minutes. Do not add NBS all at once, as the rapid generation of the bromonium ion is exothermic.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). Cyclohexene can be visualized using a KMnO₄ stain (yellow spot on a purple background). The product ether will not stain with KMnO₄ but will appear dark blue/black when treated with a Phosphomolybdic Acid (PMA) stain and heated.

  • Quenching & Workup: Once cyclohexene is consumed, quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS. Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure trans-1-bromo-2-ethoxycyclohexane.

  • Analytical Validation: Confirm the trans stereochemistry via ¹H NMR. The axial-axial coupling between the protons at C1 and C2 will exhibit a large J-value (~9–11 Hz), confirming their anti-periplanar relationship.

G N1 Step 1: Electrophilic Attack Cyclohexene + Br+ N2 Step 2: Bridged Intermediate Bromonium Ion N1->N2 NBS (0 °C) N3 Step 3: Nucleophilic Opening Anti-attack by EtOH N2->N3 Inversion of Config N4 Final Product trans-1-Bromo-2-ethoxycyclohexane N3->N4 Deprotonation

Figure 2: Stereochemical mechanism of cyclohexene alkoxybromination yielding the trans-isomer.

Protocol 2: Downstream Application - E2 Dehydrohalogenation

To demonstrate the utility of the synthesized intermediate, this protocol details its conversion into an allylic ether (e.g., 3-ethoxycyclohexene) via E2 elimination.

Causality & Expert Insights:

  • Base Selection: Potassium tert-butoxide (KOtBu) is selected as a sterically hindered base. Its bulkiness precludes it from acting as a nucleophile, thereby suppressing competing S_N2 substitution pathways and strictly driving the E2 dehydrohalogenation [1].

  • Solvent Rationale: Tetrahydrofuran (THF) is used as a polar aprotic solvent. It poorly solvates the bulky tert-butoxide anion, leaving it "naked" and highly basic, which accelerates the elimination kinetics.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve trans-1-bromo-2-ethoxycyclohexane (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL).

  • Base Addition: Cool the solution to 0 °C. Add KOtBu (7.5 mmol, 1.5 eq) dropwise as a 1.0 M solution in THF.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 hours.

  • In-Process Validation (TLC): Monitor the disappearance of the starting material. The newly formed alkene product will now stain positively with KMnO₄.

  • Workup: Cool to room temperature, quench with distilled water (10 mL), and extract with diethyl ether (3 × 20 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate carefully (the product is volatile).

References

  • Cyclohexane, 1-bromo-2-ethoxy-, trans- (CID 12120813) PubChem URL:[Link]

  • 1-Bromo-2-ethoxycyclohexane (CID 12560775) PubChem URL:[Link]

  • Alkoxybromination of Olefins Using Ammonium Bromide and Oxone ResearchGate URL:[Link]

Method

Application Note: Regio- and Stereoselective Alkoxybromination of Cyclohexene using N-Bromosuccinimide (NBS) and Ethanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Halofunctionalization, Stereoselective Synthesis, API Building Block Generation Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Halofunctionalization, Stereoselective Synthesis, API Building Block Generation

Introduction & Mechanistic Rationale

Halofunctionalization of alkenes is a cornerstone transformation in synthetic organic chemistry, providing versatile, densely functionalized building blocks for active pharmaceutical ingredients (APIs). The alkoxybromination of cyclohexene to yield trans-1-bromo-2-ethoxycyclohexane is a classic electrophilic addition that perfectly demonstrates the tunable reactivity of N-Bromosuccinimide (NBS). While traditionally recognized for Wohl-Ziegler allylic bromination via radical pathways, NBS acts as a highly efficient, bench-stable source of electrophilic bromine (Br⁺) when deployed in polar protic solvents[1].

The Causality of Reaction Conditions

The success of this protocol relies on forcing the heterolytic cleavage of the polarized N-Br bond while strictly suppressing homolytic (radical) cleavage.

  • Electrophilic Activation via Solvent: In the presence of ethanol, NBS transfers Br⁺ to the electron-rich π-bond of cyclohexene, forming a bridged bromonium ion intermediate. Ethanol then acts as a nucleophile. Due to the steric blockade of the bridged bromonium ion, ethanol must attack from the opposite face (anti-addition), exclusively yielding the trans stereoisomer[2].

  • Moisture Exclusion: Anhydrous ethanol is critical. Trace water is highly nucleophilic and will competitively open the bromonium ion, leading to the formation of the bromohydrin (trans-2-bromocyclohexanol) side product[2].

  • Radical Suppression: Homolytic cleavage of NBS generates bromine radicals (Br•), which abstract allylic protons to form 3-bromocyclohexene[3]. To prevent this competing Wohl-Ziegler pathway, the reaction must be shielded from light (using foil) and initiated at low temperatures (0–5 °C) to control the exotherm[1].

Mechanistic Divergence Visualization

Mechanism Substrate Cyclohexene + NBS Bromonium Bromonium Ion Intermediate Substrate->Bromonium Polar Protic Solvent (EtOH) Dark, 0 °C (Heterolytic) Radical Allylic Radical Intermediate Substrate->Radical Non-polar Solvent Light/Heat (Homolytic) Product trans-1-bromo-2-ethoxycyclohexane Bromonium->Product Anti-attack by EtOH SideProduct 3-Bromocyclohexene Radical->SideProduct Br• capture

Caption: Mechanistic divergence of NBS reactivity based on solvent and environmental conditions.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to drive the equilibrium toward the desired trans-alkoxybromide.

ParameterValue / ReagentMechanistic Rationale
Substrate Cyclohexene (1.0 eq)Starting electron-rich alkene.
Reagent NBS (1.05 - 1.1 eq)Solid electrophilic Br⁺ source; slight excess ensures complete conversion.
Solvent/Nucleophile Anhydrous Ethanol (10 vol)Drives nucleophilic opening; excess pushes equilibrium and prevents hydration.
Temperature 0 °C to RTInitial cooling controls the exotherm; RT ensures reaction completion.
Environment Dark (Foil-wrapped)Suppresses homolytic N-Br cleavage (radical pathway).
Expected Yield 80 - 88%High efficiency under strictly anhydrous and dark conditions.
Stereoselectivity >95% transGoverned by the strict anti-addition to the rigid bromonium ion.

Experimental Workflow & Protocol

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve Cyclohexene in Anhydrous EtOH Step2 2. Environmental Control Cool to 0 °C, Shield flask with foil Step1->Step2 Step3 3. Reagent Addition Add NBS portion-wise to control exotherm Step2->Step3 Step4 4. Reaction Monitoring Stir at RT, monitor via TLC (Hexanes/EtOAc) Step3->Step4 Step5 5. Quenching Add aq. Na₂S₂O₃ to destroy excess Br⁺ Step4->Step5 Step6 6. Extraction & Washing Extract with Et₂O, Wash with Brine Step5->Step6 Step7 7. Isolation Dry over MgSO₄, Concentrate in vacuo Step6->Step7

Caption: Step-by-step experimental workflow for the alkoxybromination of cyclohexene.

Step-by-Step Methodology

Materials Required:

  • Cyclohexene (purified, free of peroxides)

  • N-Bromosuccinimide (NBS) (recrystallized from boiling water if yellowish)

  • Anhydrous Ethanol (200 proof)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether (Et₂O) or Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl) and Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add cyclohexene (1.0 equiv) and anhydrous ethanol (approx. 10 mL per gram of substrate).

  • Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude ambient light. Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Addition: Weigh out NBS (1.05 to 1.1 equiv). Add the NBS to the chilled solution portion-wise over 15 minutes. Causality: Portion-wise addition prevents a sudden temperature spike, which could trigger unwanted radical initiation or solvent boiling.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The non-polar cyclohexene spot will disappear, replaced by a slightly more polar, UV-inactive spot (stain with KMnO₄ or phosphomolybdic acid).

  • Quenching: Once complete, quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted NBS or trace Br₂ to benign bromide salts, preventing downstream oxidation during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Et₂O.

  • Washing: Combine the organic layers and wash twice with distilled water, followed by one wash with brine. Causality: Succinimide (the byproduct of NBS) is highly water-soluble; the aqueous washes effectively remove it along with the residual ethanol.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-1-bromo-2-ethoxycyclohexane. Purify via flash column chromatography if trace succinimide or bromohydrin persists.

Self-Validating System & Analytical Checkpoints

To ensure the integrity of the protocol during execution, observe the following self-validating indicators:

  • Colorimetric Shift: Upon initial addition of NBS, the solution may turn a faint yellow due to the transient formation of trace Br₂. Upon addition of the Na₂S₂O₃ quench, the solution must immediately turn colorless, validating the successful neutralization of electrophilic species.

  • Byproduct Precipitation: As the reaction progresses, succinimide may begin to precipitate as a white solid (it is less soluble in ethanol than NBS). This is a visual indicator of reaction turnover.

  • Stereochemical Validation: ¹H NMR analysis of the purified product will confirm the trans stereochemistry. The proton adjacent to the bromine atom (axial) will appear as a distinct multiplet (typically a doublet of doublets of doublets, ddd or td), demonstrating large trans-diaxial coupling constants (J ≈ 10-12 Hz) with adjacent axial protons, which is impossible in the cis isomer.

References

  • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Allylic Bromination by NBS with Practice Problems Source: Chemistry Steps URL: [Link]

Sources

Application

Application Note: Grignard Reagent Formation and Boord Elimination Dynamics in Vicinal Haloethers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: 1-bromo-2-ethoxycyclohexane Key Transformation: Magnesium-mediated organometallic insertion and subsequent β -el...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: 1-bromo-2-ethoxycyclohexane Key Transformation: Magnesium-mediated organometallic insertion and subsequent β -elimination.

Executive Summary & Scientific Context

The formation of a Grignard reagent from a standard alkyl halide is a cornerstone of carbon-carbon bond formation. However, subjecting vicinal (1,2) haloethers , such as 1-bromo-2-ethoxycyclohexane, to standard Grignard conditions presents a classic synthetic paradox. Instead of forming a stable, nucleophilic organomagnesium species, the reaction predominantly undergoes a rapid β -elimination to yield an alkene (cyclohexene) and a magnesium alkoxide halide.

This phenomenon is known as the 1[1]. For drug development professionals designing synthetic routes, understanding the causality behind this elimination—and how stereochemistry dictates its kinetics—is critical to either avoiding this pathway or intentionally harnessing it for regioselective alkene synthesis.

Mechanistic Causality: The "Why" Behind the Elimination

To understand why 1-bromo-2-ethoxycyclohexane resists forming a stable Grignard reagent, we must analyze the electronic and stereochemical environment of the transient intermediate.

The E1cB-like Organometallic Elimination

Normally, an ethoxide anion ( −OEt ) is a poor leaving group. However, the insertion of magnesium into the C−Br bond creates a highly polarized C−Mg bond, effectively placing a localized carbanion at the α -carbon. This intense electron density provides an overwhelming thermodynamic driving force to form a stable π -bond, forcibly expelling the β -alkoxy group[2].

Stereochemical Dependence

The kinetics of this elimination are strictly governed by the stereochemistry of the starting material:

  • trans-1-bromo-2-ethoxycyclohexane: The bromine and ethoxy groups can adopt an axial-axial conformation. This perfectly aligns the C−Mg bond and the C−O bond in an anti-periplanar geometry. Upon magnesium insertion, the elimination is virtually instantaneous.

  • cis-1-bromo-2-ethoxycyclohexane: The groups are locked in an equatorial-axial (gauche) relationship. Because they cannot achieve anti-periplanar alignment, the elimination is significantly slower, proceeding through a less favorable syn-elimination or intermolecular pathway.

Mechanism A trans-1-bromo-2-ethoxycyclohexane B Mg(0) Insertion (THF, Ar atm) A->B C Transient Grignard (Anti-periplanar) B->C D Boord Elimination (Expulsion of -OEt) C->D E Cyclohexene + Mg(OEt)Br D->E

Mechanistic pathway of the Boord elimination from vicinal haloethers.

Quantitative Data: Stereochemical Impact on Grignard Stability

The proximity of the halogen to the ether oxygen dictates the reaction's fate[3]. The table below summarizes the expected outcomes when reacting various bromo-ethoxycyclohexanes with magnesium in tetrahydrofuran (THF) at 20°C.

SubstrateRelative Mg Insertion RatePrimary Reaction PathwayMajor ProductGrignard Stability
trans-1-bromo-2-ethoxycyclohexane FastAnti-periplanar Boord EliminationCyclohexeneHighly Transient (<1s)
cis-1-bromo-2-ethoxycyclohexane ModerateSyn-elimination / IntermolecularCyclohexene / MixedTransient
1-bromo-3-ethoxycyclohexane ModerateStandard Grignard Formation3-ethoxycyclohexylmagnesium bromideStable
1-bromo-4-ethoxycyclohexane ModerateStandard Grignard Formation4-ethoxycyclohexylmagnesium bromideStable

Experimental Workflows & Protocols

Because the trans isomer will inevitably eliminate under standard conditions, the following protocol is designed as a self-validating system to intentionally generate cyclohexene via the Boord elimination, while capturing the mechanistic indicators of the transient Grignard species.

Protocol: Magnesium-Mediated Elimination of 1-bromo-2-ethoxycyclohexane

Reagents Required:

  • 1-bromo-2-ethoxycyclohexane (10.0 mmol, thoroughly dried)

  • Magnesium turnings (12.0 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or 4 (25 mL)[4]

  • 1,2-dibromoethane (0.5 mmol, as an initiator)

Step-by-Step Methodology:

  • Apparatus Preparation (Air-Free): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under a continuous stream of Argon.

  • Magnesium Activation: Add the magnesium turnings to the flask. Add 5 mL of anhydrous THF to cover the turnings. Inject 1,2-dibromoethane (0.5 mmol).

    • Self-Validation Check: The evolution of ethylene gas bubbles confirms the activation of the magnesium surface, stripping away the passivating MgO layer[3].

  • Substrate Addition: Dissolve 1-bromo-2-ethoxycyclohexane (10.0 mmol) in 20 mL of anhydrous THF. Transfer this to the addition funnel. Add the solution dropwise over 30 minutes at room temperature.

  • Reaction Monitoring & Causality Observation: As the reaction proceeds, the magnesium will dissolve. Unlike a standard Grignard reaction which remains a relatively clear/brownish solution, this reaction will begin to precipitate a fine white solid.

    • Self-Validation Check: The white precipitate is Mg(OEt)Br , an insoluble byproduct of the Boord elimination, confirming that the transient Grignard has collapsed into cyclohexene.

  • Quenching and Extraction: Once the magnesium is consumed, cool the flask to 0°C. Carefully quench with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with pentane (3 x 15 mL) to capture the volatile cyclohexene product.

  • Analysis: Analyze the organic layer via GC-MS. The primary peak will correspond to cyclohexene ( m/z 82), with negligible traces of ethoxycyclohexane (which would be the product of a quenched, stable Grignard).

Workflow S1 1. Apparatus Preparation Flame dry, Ar flush S2 2. Mg Activation Add I2 or 1,2-dibromoethane S1->S2 S3 3. Substrate Addition Dropwise haloether in THF S2->S3 S4 4. Reaction Monitoring Observe Mg dissolution & ppt S3->S4 S5 5. Quench & Extraction NH4Cl quench, organic extraction S4->S5

Step-by-step workflow for the magnesium-mediated reaction of vicinal haloethers.

Advanced Application: Attempting to Trap the Transient Species

For researchers who must functionalize the 2-position rather than eliminate it, standard magnesium turnings will fail. The only viable workaround relies on extreme kinetic control:

  • Rieke Magnesium ( Mg∗ ): Highly active, finely divided magnesium prepared by reducing MgCl2​ with potassium.

  • Cryogenic Conditions: The reaction must be run at -78°C to slow the rate of the anti-periplanar elimination.

  • In-Situ Electrophile: The electrophile (e.g., an aldehyde or ketone) must be present in the flask during the Grignard formation (Barbier-type conditions) so that the transient organomagnesium species is trapped the millisecond it forms, outcompeting the intramolecular elimination.

References

  • Boord olefin synthesis - jakami.
  • Source: wikipedia.
  • Source: stackexchange.
  • Source: chemguide.co.

Sources

Method

Application Notes and Protocols for the Synthesis of Enol Ethers via Elimination of 1-Bromo-2-ethoxycyclohexane

Introduction: The Strategic Importance of Enol Ethers Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a vinyl carbon. Their unique electronic structure, featuring an electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Enol Ethers

Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a vinyl carbon. Their unique electronic structure, featuring an electron-rich double bond, renders them highly versatile intermediates in a multitude of synthetic transformations. They are pivotal precursors in the synthesis of complex natural products, pharmaceuticals, and functional materials. Their applications span from being key building blocks in cycloaddition reactions and aldol-type condensations to serving as protecting groups for carbonyl functionalities.[1] This document provides a comprehensive guide to the synthesis of the enol ether, 1-ethoxycyclohexene, through the E2 elimination of 1-bromo-2-ethoxycyclohexane. This specific transformation serves as an excellent case study for understanding the stereoelectronic requirements of bimolecular elimination reactions in cyclic systems.

Reaction Mechanism: A Deep Dive into the E2 Pathway in Cyclohexanes

The formation of 1-ethoxycyclohexene from 1-bromo-2-ethoxycyclohexane proceeds via a bimolecular elimination (E2) mechanism. This is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), simultaneously with the departure of the leaving group and the formation of a π-bond.[2][3][4]

The stereochemistry of the cyclohexane ring imposes stringent requirements for the E2 reaction to occur. Specifically, the C-H bond being broken and the C-Br bond being broken must be in an anti-periplanar alignment. In the chair conformation of cyclohexane, this translates to a trans-diaxial arrangement of the β-hydrogen and the bromo leaving group.[5]

For 1-bromo-2-ethoxycyclohexane, the reaction will only proceed from a chair conformation where both the bromine atom and a hydrogen atom on an adjacent carbon are in axial positions. The ethoxy group's conformational preference (equatorial vs. axial) will influence the equilibrium population of the reactive conformer and thus the overall reaction rate.

The following diagram illustrates the E2 mechanism for the conversion of trans-1-bromo-2-ethoxycyclohexane to 1-ethoxycyclohexene.

Caption: The E2 elimination mechanism requires a trans-diaxial orientation of the leaving group and a beta-hydrogen.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
trans-1-Bromo-2-ethoxycyclohexaneC₈H₁₅BrO207.11Major Supplier Inc.Starting material. Handle with care as it is a halogenated organic compound.
Sodium Ethoxide (21% in Ethanol)C₂H₅NaO68.05Major Supplier Inc.Strong base and moisture-sensitive. Handle under an inert atmosphere.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Major Supplier Inc.Used for extraction. Highly flammable.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01In-house prep.Used for washing to neutralize any remaining acid.
Brine (Saturated NaCl solution)NaCl58.44In-house prep.Used for washing to remove water-soluble impurities.
Anhydrous Magnesium SulfateMgSO₄120.37Major Supplier Inc.Drying agent.
Experimental Protocol

This protocol outlines the base-induced E2 elimination of trans-1-bromo-2-ethoxycyclohexane to yield 1-ethoxycyclohexene.

Safety Precautions:

  • Handle sodium ethoxide solution in a fume hood under an inert atmosphere (e.g., nitrogen or argon) as it is corrosive and reacts violently with water.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 20 mL of a 21% solution of sodium ethoxide in ethanol.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Substrate:

    • In a separate flask, dissolve 5.0 g (24.1 mmol) of trans-1-bromo-2-ethoxycyclohexane in 10 mL of anhydrous diethyl ether.

    • Add the solution of the substrate dropwise to the stirred sodium ethoxide solution over a period of 15 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-ethoxycyclohexene as a colorless liquid.

Experimental_Workflow A Reaction Setup (Sodium Ethoxide in Ethanol) B Substrate Addition (1-bromo-2-ethoxycyclohexane in Ether) A->B Dropwise at 0 °C C Reaction (Reflux for 2 hours) B->C Warm to RT, then reflux D Work-up (Quenching and Extraction) C->D Cool to RT E Purification (Fractional Distillation) D->E Isolate organic phase F Product Characterization (NMR, IR, MS) E->F Pure 1-ethoxycyclohexene

Caption: Experimental workflow for the synthesis of 1-ethoxycyclohexene.

Expected Results and Data Analysis

The successful synthesis of 1-ethoxycyclohexene can be confirmed through various spectroscopic techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₄O[6][7]
Molecular Weight126.20 g/mol [6]
AppearanceColorless liquid
Boiling Point186-187 °C at 760 mmHg (calculated)[8]
Density0.891 g/cm³ (calculated)[8]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of 1-ethoxycyclohexene.

TechniqueExpected Peaks/SignalsReference
¹H NMR (CDCl₃)δ (ppm): ~4.6 (t, 1H, vinylic H), ~3.6 (q, 2H, -O-CH₂-), ~2.0 (m, 4H, allylic CH₂), ~1.6 (m, 4H, cyclohexyl CH₂), ~1.2 (t, 3H, -CH₃). The vinylic proton will appear as a triplet due to coupling with the adjacent allylic protons.[9]
¹³C NMR (CDCl₃)δ (ppm): ~150 (vinylic C-O), ~100 (vinylic C-H), ~65 (-O-CH₂-), ~30, ~25, ~23 (cyclohexyl CH₂), ~15 (-CH₃). The two sp² carbons of the double bond will have distinct chemical shifts.[10]
FTIR (neat)ν (cm⁻¹): ~3050 (vinylic C-H stretch), ~2930, 2860 (aliphatic C-H stretch), ~1660 (C=C stretch), ~1200 (C-O stretch). The C=C stretch is a characteristic peak for alkenes.[11]
Mass Spec (EI)m/z: 126 (M⁺), other significant fragments corresponding to the loss of ethyl and ethoxy groups.

Conclusion

This application note provides a detailed protocol for the synthesis of 1-ethoxycyclohexene via the E2 elimination of 1-bromo-2-ethoxycyclohexane. The success of this reaction is heavily reliant on understanding and applying the principles of stereoelectronic control in cyclic systems. The provided experimental procedure and expected analytical data will serve as a valuable resource for researchers in organic synthesis, enabling the efficient preparation of this versatile enol ether for further applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 1-Ethoxycyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxycyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2023, March 4). Safety Data Sheet.
  • Filo. (2024, February 26). The product of the elimination reaction between cis-1-bromo-2-methylcyclo.... Retrieved from [Link]

  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]

  • NPTEL. (n.d.). Elimination reactions.
  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). one-step alkoxyselenation of cyclohexene with bis(2-bromoethyl)selenium dibromide. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Oxidative Addition Reaction of 1,1-Dibromo-1-alkenes, α-Dehalopalladation, and the Intramolecular Bis(carbopalladation) Reaction of Alkenes. An Efficient Entry to Fused Bicycles. Retrieved from [Link]

  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms.
  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethoxycyclohexene (C8H14O). Retrieved from [Link]

Sources

Application

Application of 1-bromo-2-ethoxycyclohexane in organic synthesis

Application Note: Synthesis and Stereochemical Utility of 1-Bromo-2-ethoxycyclohexane Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Stereochemical Utility of 1-Bromo-2-ethoxycyclohexane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Executive Summary

In advanced organic synthesis and drug development, functionalized cycloalkanes serve as critical rigid scaffolds. 1-Bromo-2-ethoxycyclohexane is a highly versatile building block, categorized under halogenated hydrocarbons, that features a cyclohexane ring substituted with a bromine atom and an ethoxy group on adjacent carbons[1]. Beyond its utility as an intermediate for pharmaceuticals and agrochemicals, it is widely employed as a stereochemical probe. Because the rigid chair conformation of the cyclohexane ring dictates the spatial arrangement of substituents, 1-bromo-2-ethoxycyclohexane provides an ideal, self-validating system for studying the geometric requirements of bimolecular elimination (E2) and nucleophilic substitution ( SN​2 ) reactions.

Mechanistic Insights: The Causality of Stereocontrol

To utilize 1-bromo-2-ethoxycyclohexane effectively, one must understand the causality between its 3D conformation and its reactivity.

Stereospecific Synthesis via Co-Halogenation

The most reliable method to synthesize 1-bromo-2-ethoxycyclohexane is through the electrophilic addition of bromine across the double bond of cyclohexene in the presence of ethanol[2]. This reaction proceeds via a cyclic bromonium ion intermediate. Because the ethoxide nucleophile (from ethanol) must attack the bromonium ion from the opposite face to minimize steric hindrance and orbital repulsion, the ring-opening is strictly an anti-addition . Consequently, this protocol exclusively yields the trans-isomer (a racemate of trans-(1R,2R) and trans-(1S,2S))[3].

Regioselective E2 Elimination (The Trans-Diaxial Requirement)

When treated with a strong base like sodium ethoxide, secondary alkyl halides undergo dehydrohalogenation via an E2 mechanism[4]. The E2 transition state requires an anti-periplanar geometry, meaning the leaving group (bromide) and the abstracted β -hydrogen must be parallel and pointing in opposite directions (a dihedral angle of 180°)[4].

In a cyclohexane ring, this geometry is only achievable when both the leaving group and the β -hydrogen are in axial positions (trans-diaxial arrangement)[4].

  • In trans-1-bromo-2-ethoxycyclohexane , when the bromine atom is axial, the adjacent ethoxy group at C2 must also be axial.

  • Therefore, the hydrogen atom at C2 is equatorial and cannot participate in the E2 elimination.

  • The base is forced to abstract the axial hydrogen at the C6 position, leading exclusively to the formation of 3-ethoxycyclohexene rather than the thermodynamically more stable 1-ethoxycyclohexene[4][5].

This strict regioselectivity is a hallmark of stereocontrolled organic synthesis, proving that kinetic geometric constraints can override thermodynamic product stability.

E2_Logic A trans-1-Bromo-2-ethoxycyclohexane B Chair Conformation (Br axial, OEt axial) A->B C C2 Position: OEt is axial No anti-periplanar H B->C D C6 Position: Axial H present Anti-periplanar to Br B->D E No Reaction at C2 C->E F Regioselective E2 3-Ethoxycyclohexene D->F

Caption: Stereochemical logic of regioselective E2 elimination in trans-1-bromo-2-ethoxycyclohexane.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-Bromo-2-ethoxycyclohexane | Property | Value / Description | Reference | | :--- | :--- | :--- | | Molecular Formula | C8​H15​BrO |[1] | | Molecular Weight | 207.11 g/mol |[1] | | LogP | 2.5 |[1] | | Major Isomer Synthesized | trans-(1R,2R)-1-bromo-2-ethoxycyclohexane |[3] | | CAS Number | 861337-57-7 (General) / 59456-68-7 (Trans) |[3][6] |

Table 2: Regioselectivity Profile in Base-Promoted E2 Elimination

Substrate Base / Solvent Major Product (>95%) Minor Product (<5%) Mechanistic Driver
trans-1-bromo-2-ethoxycyclohexane NaOEt / Ethanol 3-Ethoxycyclohexene 1-Ethoxycyclohexene Lack of axial H at C2 forces C6 elimination[4].

| cis-1-bromo-2-ethoxycyclohexane | NaOEt / Ethanol | 1-Ethoxycyclohexene | 3-Ethoxycyclohexene | Axial H at C2 allows Zaitsev product formation[4]. |

Experimental Methodologies

The following self-validating protocols provide step-by-step instructions for synthesizing the intermediate and executing the stereospecific elimination.

Protocol A: Stereospecific Synthesis of trans-1-Bromo-2-ethoxycyclohexane

Objective: Synthesize the target compound via electrophilic co-halogenation.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert argon atmosphere.

  • Reagent Preparation: Dissolve 0.10 mol (8.2 g) of cyclohexene in 100 mL of absolute ethanol. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophilic Addition: Slowly add 0.105 mol (18.7 g) of N-Bromosuccinimide (NBS) in small portions over 30 minutes. The NBS acts as a controlled source of electrophilic bromine, preventing unwanted radical side reactions[2].

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1); the disappearance of the cyclohexene spot indicates completion.

  • Workup: Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate to neutralize any residual bromine. Extract the aqueous layer with diethyl ether ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure trans-1-bromo-2-ethoxycyclohexane.

Synthesis_Workflow N1 Cyclohexene + NBS in Absolute Ethanol N2 Bromonium Ion Intermediate N1->N2 Electrophilic Addition (0 °C) N3 Anti-Nucleophilic Attack by Ethanol N2->N3 Stereospecific Ring Opening N4 trans-1-Bromo-2-ethoxycyclohexane (Purified Product) N3->N4 Aqueous Workup & Distillation

Caption: Step-by-step workflow for the stereospecific synthesis of trans-1-bromo-2-ethoxycyclohexane.

Protocol B: Regioselective Dehydrohalogenation (E2 Elimination)

Objective: Demonstrate kinetic stereocontrol via trans-diaxial elimination.

  • Base Preparation: In a dry 100 mL flask, prepare a 1.0 M solution of sodium ethoxide by carefully dissolving 0.05 mol of sodium metal in 50 mL of anhydrous ethanol under nitrogen.

  • Substrate Addition: Add 0.02 mol (4.14 g) of the purified trans-1-bromo-2-ethoxycyclohexane (from Protocol A) to the base solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 75 °C for 6 hours. The elevated temperature provides the activation energy necessary to overcome the conformational barrier (chair flipping) required to position the bulky bromine atom in the sterically hindered axial position[4].

  • Isolation: Cool the mixture, dilute with 50 mL of distilled water, and extract with pentane ( 3×30 mL).

  • Validation (Self-Validating Step): Analyze the concentrated organic layer via GC-MS and 1H -NMR. The 1H -NMR spectrum will show a multiplet at ~5.7 ppm integrating for two protons (vinylic protons of 3-ethoxycyclohexene), confirming the absence of the 1-ethoxycyclohexene isomer (which would only show one vinylic proton)[4][5].

References

  • 1-Bromo-2-ethoxycyclohexane | C8H15BrO | CID 12560775 PubChem (National Center for Biotechnology Information) URL:[Link]

  • Cyclohexane, 1-bromo-2-ethoxy-, trans- | C8H15BrO | CID 12120813 PubChem (National Center for Biotechnology Information) URL:[Link]

  • Stereochemical Course of Beta-Elimination in Substituted Cyclohexanes Oxford University Press (OUP) URL:[Link]

  • Provide the reagents and necessary conditions for each of the following transformations Brainly URL:[Link]

Sources

Method

Application Note: Catalytic Methods for the Enantioselective Synthesis of Bromoethers from Alkenes

Executive Summary Bromoethers are critical structural motifs found in numerous bioactive natural products and pharmaceuticals, particularly in the form of substituted tetrahydrofurans and tetrahydropyrans. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromoethers are critical structural motifs found in numerous bioactive natural products and pharmaceuticals, particularly in the form of substituted tetrahydrofurans and tetrahydropyrans. This application note provides a comprehensive guide to the catalytic, enantioselective bromoetherification of alkenes. By leveraging chiral Lewis base catalysis (e.g., C2-symmetric sulfides and selenides) and precisely controlled reaction conditions, researchers can achieve exceptional diastereo- and enantioselectivity while circumventing the rapid, unselective background reactions typical of electrophilic halogenations.

Mechanistic Principles & Catalyst Design

The electrophilic halo-cycloetherification of alkenes typically involves the transfer of an electrophilic halogen from a source such as N-bromosuccinimide (NBS) to an alkene, forming a transient halonium (bromonium) ion. This is followed by an intramolecular nucleophilic attack by a pendant alcohol group to close the oxygen heterocycle (1[1]).

Historically, achieving high enantioselectivity in this transformation has been challenging due to the highly reversible nature of bromonium ion formation and the rapid background (uncatalyzed) reaction (2[2]). To overcome this, modern protocols employ chiral Lewis base catalysts—such as C2-symmetric cyclic sulfides or selenides. These catalysts react with NBS to form a highly reactive, chiral sulfonium- or selenonium-bromide complex ([3]). The steric bulk of the C2-symmetric catalyst shields one face of the alkene, dictating the facial selectivity of the Br+ transfer.

CatalyticCycle NBS N-Bromosuccinimide (NBS) Complex Catalyst-Br+ Complex (Active Electrophile) NBS->Complex Activation Cat Chiral Lewis Base Catalyst (e.g., Sulfide) Cat->Complex Binding Bromonium Chiral Bromonium Ion Intermediate Complex->Bromonium Br+ Transfer Alkene Alkene Substrate (e.g., Olefinic Diol) Alkene->Bromonium π-bond attack Nucleophile Intramolecular Nucleophilic Attack Bromonium->Nucleophile Stereocontrolled Ring Opening Nucleophile->Cat Catalyst Regeneration Product Enantioenriched Bromoether Nucleophile->Product Cyclization

Figure 1: Mechanistic pathway of Chiral Lewis Base-catalyzed enantioselective bromoetherification.

Causality in Experimental Choices
  • Why use a C2-symmetric catalyst? The C2-symmetry ensures that whichever face of the catalyst binds the electrophilic bromine, the resulting chiral environment presented to the incoming alkene remains identical. This minimizes the formation of competing diastereomeric transition states, leading to higher enantiomeric excess ([3]).

  • Why add Methanesulfonic Acid (MsOH)? In the absence of an additive, the succinimide byproduct can act as a competing nucleophile or coordinate with the active catalyst, hindering turnover. The addition of a strong Brønsted acid like MsOH protonates the succinimide, facilitating the formation of the cyclic sulfide–Br complex and enhancing catalytic turnover. Cooperative activation between the Lewis base and Brønsted acid is a hallmark of highly selective halofunctionalization systems ([4]).

  • Why operate at -78 °C? Bromonium ion formation and olefin-to-olefin bromine transfer are highly dynamic processes. Low temperatures kinetically trap the enantiodetermining step, preventing the racemization of the intermediate bromonium ion before the pendant nucleophile can trap it ([5]).

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the bromoetherification of olefinic 1,3-diols using a C2-symmetric sulfide catalyst. The data clearly demonstrates that the catalyst alone is insufficient for turnover; the Brønsted acid additive and precise solvent selection are mandatory for a highly enantioselective outcome ([3]).

CatalystAdditiveSolventTemp (°C)Yield (%)d.r.e.r.
NoneNoneCH₂Cl₂-785784:16Racemic
Sulfide (10 mol%)NoneCH₂Cl₂-78<10--
Sulfide (10 mol%)MsOH (1 equiv)CH₂Cl₂-7829>99:185:15
Sulfide (10 mol%)MsOH (1 equiv)Toluene/CH₂Cl₂-7882>99:195:5

Table 1: Effect of catalyst, additive, and solvent on the yield and stereoselectivity of bromoetherification.

Experimental Protocol: Enantioselective Bromoetherification

This protocol is designed as a self-validating system. It includes built-in visual and analytical checks to ensure the integrity of the active brominating species and to prevent runaway background reactions.

Workflow Step1 1. Catalyst & Substrate Preparation (Dry DCM, -78 °C) Step2 2. Additive Introduction (MsOH addition) Step1->Step2 Step3 3. Electrophile Addition (NBS in portions) Step2->Step3 Step4 4. Quench & Workup (Sat. Na2S2O3 / NaHCO3) Step3->Step4 Step5 5. Purification & Analysis (Column Chrom. & HPLC) Step4->Step5

Figure 2: Step-by-step experimental workflow for catalytic bromoetherification.

Materials Required:
  • Substrate: Olefinic 1,3-diol (0.10 mmol)

  • Catalyst: Chiral C2-symmetric cyclic sulfide (0.01 mmol, 10 mol%)

  • Electrophile: Recrystallized N-Bromosuccinimide (NBS) (0.12 mmol, 1.2 equiv)

  • Additive: Methanesulfonic acid (MsOH) (0.10 mmol, 1.0 equiv)

  • Solvent: Anhydrous Toluene / CH₂Cl₂ (1:1 v/v, 3.0 mL)

Step-by-Step Procedure:
  • Preparation of the Reaction Matrix: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add the olefinic 1,3-diol (0.10 mmol) and the chiral sulfide catalyst (10 mol%).

  • Solvent Addition & Cooling: Inject 3.0 mL of the anhydrous Toluene/CH₂Cl₂ mixture. Stir to dissolve. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Validation Check: Strict temperature control is vital. If the temperature rises above -60 °C, the background uncatalyzed reaction will outcompete the catalyzed pathway, resulting in a racemic mixture.

  • Additive Introduction: Syringe in MsOH (0.10 mmol) dropwise down the side of the inner flask wall to allow pre-cooling before it hits the reaction mixture. Stir for 5 minutes.

  • Electrophile Activation: Add recrystallized NBS (0.12 mmol) in a single portion under a positive stream of argon. Immediately shield the reaction flask from light using aluminum foil.

    • Causality: NBS is light-sensitive and can undergo homolytic cleavage to form bromine radicals. Radical pathways lead to unselective allylic bromination rather than the desired electrophilic bromoetherification ([5]).

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction typically reaches completion within 12-24 hours.

  • Quenching & Workup: Once complete, quench the reaction strictly at -78 °C by adding 2.0 mL of saturated aqueous Na₂S₂O₃ (to destroy unreacted electrophilic bromine) and 2.0 mL of saturated aqueous NaHCO₃ (to neutralize MsOH). Only after quenching should you allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Analytical Validation: Determine the diastereomeric ratio (d.r.) via ¹H NMR analysis of the crude mixture. Determine the enantiomeric excess (e.e.) of the purified bromoether via chiral stationary phase HPLC.

References

  • Böse, D., & Denmark, S. E. (2018). Investigating the Enantiodetermining Step of a Chiral Lewis Base Catalyzed Bromocycloetherification of Privileged Alkenes. Synlett.[Link]

  • Ke, Z., et al. (2014). Catalytic Asymmetric Bromoetherification and Desymmetrization of Olefinic 1,3-Diols with C2-Symmetric Sulfides. Journal of the American Chemical Society.[Link]

  • Chen, G., et al. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications.[Link]

  • Hennecke, U. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Chemistry - An Asian Journal (PMC).
  • Dherbassy, Q., et al. (2018).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-Bromo-2-ethoxycyclohexane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the alkoxybromination of cycloalkenes. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks in the alkoxybromination of cycloalkenes. The synthesis of 1-bromo-2-ethoxycyclohexane from cyclohexene is a classic electrophilic addition, but it is highly sensitive to microenvironmental factors. Achieving yields >80% requires a deep mechanistic understanding to suppress competing radical and nucleophilic pathways.

Part 1: Mechanistic Causality & Pathway Analysis

The transformation relies on the controlled generation of a bromonium ion intermediate. When N-bromosuccinimide (NBS) is utilized as a halogen source in the presence of ethanol, the alkene undergoes electrophilic attack. Ethanol, acting in large excess as both solvent and nucleophile, attacks the bromonium ion from the opposite face (anti-addition) to yield the trans-1-bromo-2-ethoxycyclohexane isomer[1].

However, the system is fragile and prone to deviation:

  • The Radical Trap: If radical-initiating conditions (ambient light, heat, or peroxides) are present, NBS undergoes homolytic cleavage. This initiates a radical chain reaction that abstracts a resonance-stabilized allylic hydrogen, producing 3-bromocyclohexene instead of the target ether[2].

  • The Aqueous Trap: If water is present in the solvent or glassware, it acts as a stronger nucleophile than ethanol. It will outcompete the alcohol for the bromonium ion, yielding 2-bromocyclohexanol (a bromohydrin)[1].

  • The Halogen Trap: Using polar protic solvents like anhydrous ethanol in large excess ensures that the alkoxybromination pathway dominates over the re-addition of bromide ions, which would otherwise form 1,2-dibromocyclohexane[3].

Historical benchmarking indicates that strictly optimized conditions using ethanol and NBS or Br₂ can reliably achieve yields of approximately 82–85%[4].

ReactionPathway Cyclohexene Cyclohexene (Starting Material) Bromonium Bromonium Ion (Reactive Intermediate) Cyclohexene->Bromonium Polar, Dark Conditions Allylic 3-bromocyclohexene (Radical Byproduct) Cyclohexene->Allylic Light/Heat (Radical Pathway) NBS NBS (Electrophile Source) NBS->Bromonium Br+ Transfer Product trans-1-bromo-2-ethoxycyclohexane (Target Product) Bromonium->Product EtOH Attack (Anti-addition) Bromohydrin 2-bromocyclohexanol (Aqueous Byproduct) Bromonium->Bromohydrin H2O Contamination

Reaction pathways of cyclohexene alkoxybromination and competing side reactions.

Part 2: Quantitative Data & Condition Benchmarking

To illustrate the impact of reaction conditions on the product distribution, refer to the following benchmarking data summarizing the causality of yield loss.

Reaction ConditionsPrimary ProductTypical YieldMechanistic Pathway
NBS, Anhydrous EtOH, Dark, 0°C trans-1-bromo-2-ethoxycyclohexane 82–90% Polar Electrophilic Anti-Addition
NBS, EtOH, Light/Heat3-bromocyclohexeneVariableRadical Allylic Substitution
Br₂, Low EtOH concentration1,2-dibromocyclohexaneVariablePolar Electrophilic Addition
NBS, EtOH, H₂O contamination2-bromocyclohexanolVariablePolar Electrophilic Addition
Part 3: Troubleshooting FAQs

Q1: Why am I seeing a high concentration of 3-bromocyclohexene in my crude mixture? A1: This indicates that the radical pathway is outcompeting the polar electrophilic addition. NBS is highly sensitive to photolysis and thermal homolysis[2]. Causality Fix: Wrap the reaction flask in aluminum foil to exclude ambient light, and maintain the reaction temperature strictly between 0°C and 5°C during the addition phase.

Q2: My GC/MS shows a significant peak for 2-bromocyclohexanol. How do I prevent this? A2: Bromohydrin formation occurs when water acts as the nucleophile instead of ethanol[1]. Because water is a stronger nucleophile, even trace amounts will preferentially attack the bromonium ion. Causality Fix: Use absolute, anhydrous ethanol (stored over 3Å molecular sieves) and flame-dry all glassware under an inert atmosphere (N₂ or Argon).

Q3: Can I use molecular bromine (Br₂) instead of NBS to cut costs? A3: While Br₂ can be used, it significantly increases the risk of forming 1,2-dibromocyclohexane. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which allows the large excess of ethanol to successfully trap the intermediate before a bromide ion can attack. If you must use Br₂, ensure ethanol is used as the bulk solvent to maximize its concentration relative to bromide ions.

Troubleshooting Start Yield Optimization Workflow CheckByproduct Analyze Crude via GC/MS Start->CheckByproduct IsAllylic High 3-bromocyclohexene? CheckByproduct->IsAllylic IsBromohydrin High 2-bromocyclohexanol? CheckByproduct->IsBromohydrin FixAllylic Exclude Light & Heat IsAllylic->FixAllylic Yes FixBromohydrin Use Anhydrous Conditions IsBromohydrin->FixBromohydrin Yes

Troubleshooting workflow for identifying and resolving low yields.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Do not treat this protocol as a mere recipe; treat it as a self-validating system where each step confirms the integrity of the previous one.

Phase 1: Reagent & System Preparation

  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask under a continuous stream of Argon.

    • Causality: Trace moisture adsorbed on glass surfaces will act as a competing nucleophile, forming bromohydrin impurities.

  • Reagent Purification: Recrystallize NBS from boiling water and dry under high vacuum overnight.

    • Causality: Commercial NBS degrades over time to release free Br₂ and succinimide. Free Br₂ promotes the formation of 1,2-dibromocyclohexane.

    • Validation Checkpoint: Pure NBS must be pristine white; a yellow tint indicates Br₂ contamination. Do not proceed if yellow.

Phase 2: Reaction Execution 3. Solvent Saturation: Dissolve 1.0 equivalent of cyclohexene in a 15-fold molar excess of absolute, anhydrous ethanol. Cool the mixture to 0°C using an ice-water bath.

  • Causality: The large molar excess of ethanol ensures it outcompetes trace bromide ions for the bromonium intermediate.

  • Controlled Addition: Wrap the reaction flask in aluminum foil. Add 1.05 equivalents of purified NBS portion-wise over 45 minutes under vigorous stirring.

    • Causality: Excluding light prevents the homolytic cleavage of NBS. Slow addition maintains a low steady-state concentration of the bromonium ion, preventing polymerization.

Phase 3: Workup & Analytical Validation 5. Quenching: Once TLC indicates the complete consumption of cyclohexene, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide salts, preventing further side reactions during concentration.

  • Extraction & Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via ¹H-NMR.

    • Validation Checkpoint: Confirm the presence of the trans isomer by observing the axial-axial coupling constants ( J≈9−11 Hz) for the protons adjacent to the bromine and ethoxy groups. This mathematically validates that the anti-addition mechanism occurred successfully.

References
  • Master Organic Chemistry. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry". 1

  • OrgoSolver. "Allylic Bromination (NBS, hv) | Radical Mechanism + Traps". 2

  • ResearchGate. "ChemInform Abstract: Alkoxybromination of Olefins Using Ammonium Bromide and Oxone".5

  • Benchchem. "1-Bromo-2-(cyclopentylmethoxy)cyclohexane". 4

Sources

Optimization

Technical Support Center: Troubleshooting Alkoxybromination of Cyclohexene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the alkoxybromination of cyclic alkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the alkoxybromination of cyclic alkenes. Specifically, we address the common challenge of minimizing the trans-1,2-dibromocyclohexane byproduct when synthesizing trans-1-alkoxy-2-bromocyclohexane from cyclohexene.

Mechanistic Insight: The Root Cause of Dibromide Formation

To troubleshoot byproduct formation, we must first examine the causality of the reaction mechanism [1]. Alkoxybromination (e.g., methoxybromination) is an electrophilic addition reaction. The alkene first reacts with an electrophilic bromine source ( Br+ ) to form a highly strained, three-membered cyclic bromonium ion intermediate .

Once the bromonium ion forms, the reaction faces a kinetic bifurcation. The intermediate must be opened by a nucleophile via an anti-addition pathway. If the alcohol (e.g., methanol) attacks the intermediate, the desired alkoxybromination product is formed. However, if a free bromide ion ( Br− ) acts as the nucleophile, the reaction yields the undesired 1,2-dibromocyclohexane byproduct[2].

Minimizing the dibromide byproduct is entirely dependent on nucleophilic competition . By manipulating the relative concentrations of the competing nucleophiles, you can kinetically drive the reaction toward the desired target.

Mechanism Cyclohexene Cyclohexene Bromonium Bromonium Ion Intermediate Cyclohexene->Bromonium + Br+ (from NBS or Br2) Desired trans-1-Methoxy-2-bromocyclohexane (Desired Product) Bromonium->Desired + MeOH (Nucleophile) Byproduct trans-1,2-Dibromocyclohexane (Byproduct) Bromonium->Byproduct + Br- (Competing Nucleophile)

Divergent nucleophilic attack pathways on the bromonium intermediate.

Troubleshooting Guide & FAQs

Q: Why does my methoxybromination reaction yield over 20% of 1,2-dibromocyclohexane? A: You are likely using elemental bromine ( Br2​ ) as your halogen source. When Br2​ is used, the formation of the bromonium ion inherently generates an equimolar amount of free bromide ions ( Br− ) in the solution. Because Br− is a highly potent nucleophile, it aggressively competes with the alcohol for the bromonium intermediate, leading to high byproduct yields.

Q: How can I adjust my reagent selection to minimize this byproduct? A: Switch your bromine source from Br2​ to N-Bromosuccinimide (NBS) [3]. NBS provides a controlled, steady release of electrophilic bromine without generating a high bulk concentration of free bromide ions. When used in an alcohol solvent, NBS acts directly as the Br+ donor, starving the system of the competing Br− nucleophile and drastically increasing chemoselectivity.

Q: I am already using NBS, but I still see trace dibromide. What else can I do? A: Ensure you are using the alcohol (e.g., anhydrous methanol) as the primary solvent, not just as a stoichiometric additive in a non-polar solvent like dichloromethane ( CH2​Cl2​ ). By using methanol as the solvent, you create a massive molar excess of the desired nucleophile. This kinetic flooding ensures that methanol outcompetes any trace bromide ions present in the system.

Q: My lab only has elemental bromine ( Br2​ ) available. Is there a workaround to suppress dibromide formation? A: Yes. You can introduce a halide scavenger such as Silver Nitrate ( AgNO3​ ) or Silver Triflate ( AgOTf ) to the reaction mixture. Silver ions rapidly react with free bromide to precipitate insoluble silver bromide ( AgBr ). This effectively removes the competing Br− nucleophile from the solution, allowing the alcohol to attack the bromonium ion unimpeded.

Quantitative Data: Impact of Reaction Conditions on Selectivity

The following table summarizes the expected chemoselectivity based on the choice of reagent, solvent, and additives.

Bromine SourceSolvent SystemAdditiveDibromide Byproduct (%)Target Yield (%)
Br2​ CH2​Cl2​ / 1.5 eq MeOHNone> 45%< 40%
Br2​ Methanol (Solvent)None15 - 25%70 - 80%
Br2​ Methanol (Solvent) AgNO3​ (1.1 eq)< 5%> 90%
NBS CH2​Cl2​ / 1.5 eq MeOHNone10 - 15%80 - 85%
NBS Methanol (Solvent) None < 2% > 95%

Validated Experimental Protocol: Methoxybromination using NBS

This self-validating protocol utilizes NBS in methanol to ensure maximum suppression of the dibromide byproduct. The inclusion of a thiosulfate quench ensures that no residual electrophilic species remain during workup, preventing post-reaction halogenation.

Materials Required:

  • Cyclohexene (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents, recrystallized from water if impure)

  • Anhydrous Methanol (Solvent and Nucleophile)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Dichloromethane ( CH2​Cl2​ ) or Diethyl Ether for extraction

Step-by-Step Methodology:

  • Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of cyclohexene.

  • Solvent Addition: Dissolve the cyclohexene in anhydrous methanol to achieve a substrate concentration of approximately 0.2 M. (Using methanol as the bulk solvent ensures a vast molar excess of the nucleophile).

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling mitigates the exothermic nature of the electrophilic addition and prevents unwanted radical side-reactions that could occur with NBS at elevated temperatures.

  • Reagent Addition: Slowly add 1.05 equivalents of solid NBS in small portions over 15 minutes. The mixture will temporarily turn pale yellow upon each addition but should rapidly decolorize as the intermediate is consumed by the methanol.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor the consumption of cyclohexene via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Quenching: Once the starting material is fully consumed, quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir for 10 minutes. Causality: Thiosulfate reduces any unreacted NBS or trace Br2​ into inert bromide salts, preventing further reaction during concentration.

  • Extraction & Workup: Extract the aqueous mixture three times with CH2​Cl2​ . Wash the combined organic layers with brine to remove residual methanol, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield trans-1-methoxy-2-bromocyclohexane as a clear oil. Due to the optimized conditions, the crude product typically exhibits >95% purity without the need for column chromatography.

References

  • Title: 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination Source: Chemistry LibreTexts URL: [Link]

  • Title: An Efficient Method for the Synthesis of Vinylbromohydrin and Vinylbromoalkoxy Derivatives and Cyclocarbonylation of α-Allenic Alcohols Catalyzed by Palladium Chloride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Troubleshooting low conversion rates in 1-bromo-2-ethoxycyclohexane preparation

Welcome to the Technical Support Center for Organic Synthesis. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the preparation of trans-1-bromo-2-ethoxycyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organic Synthesis. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the preparation of trans-1-bromo-2-ethoxycyclohexane via the alkoxybromination of cyclohexene.

Below, you will find an in-depth mechanistic troubleshooting guide, quantitative optimization data, and a self-validating standard operating procedure (SOP) designed to maximize conversion rates and eliminate side reactions.

I. Mechanistic Troubleshooting & FAQs

The synthesis of 1-bromo-2-ethoxycyclohexane relies on the electrophilic addition of N-bromosuccinimide (NBS) to cyclohexene in the presence of ethanol. The reaction proceeds via a bromonium ion intermediate, which is subsequently trapped by the ethanol nucleophile[1]. However, competing pathways can severely depress your conversion rates.

Q1: My conversion rate plateaus at 50-60%, and unreacted cyclohexene remains. How do I drive the reaction to completion? A: This is typically a stoichiometric or reagent-quality issue. NBS degrades over time into molecular bromine ( Br2​ ) and succinimide, which alters the active concentration of the electrophile. Furthermore, ethanol serves a dual role as both the solvent and the nucleophile. If the concentration of ethanol is insufficient, the reaction kinetics slow down, and the equilibrium stalls. Solution: Always use freshly recrystallized NBS (from boiling water) and ensure absolute ethanol is present in large molar excess (at least 10 equivalents) to drive the nucleophilic attack on the bromonium ion[2].

Q2: GC-MS analysis shows a major contamination of 3-bromocyclohexene. Why is this happening? A: You have inadvertently triggered the Wohl-Ziegler radical pathway. While NBS in ethanol typically favors electrophilic addition, exposure to ambient ultraviolet light or elevated temperatures causes the homolytic cleavage of the N-Br bond. This generates bromine radicals that abstract an allylic hydrogen from cyclohexene, leading to allylic bromination rather than the desired addition across the double bond[3]. Solution: Shield the reaction flask with aluminum foil and maintain the temperature strictly below 25°C.

Q3: I am isolating significant amounts of 2-bromocyclohexanol instead of the ethoxy ether. What went wrong? A: This is a classic case of moisture contamination. Water is a significantly stronger and smaller nucleophile than ethanol. If water is present in your solvent, glassware, or ambient air, it will outcompete ethanol in attacking the bromonium ion intermediate, yielding the halohydrin (2-bromocyclohexanol)[2]. Solution: Use strictly anhydrous absolute ethanol, flame-dried glassware, and an inert argon/nitrogen atmosphere.

Q4: Why is my product strictly the trans isomer? A: The reaction is highly stereoselective due to the steric hindrance of the cyclic bromonium ion intermediate. The bulky bromine atom blocks the syn face of the cyclohexane ring, forcing the ethanol nucleophile to attack exclusively from the opposite (anti) face, yielding the 1,2-trans arrangement[1].

II. Pathway Visualization

Mechanism Cyclohexene Cyclohexene + NBS Bromonium Bromonium Ion Intermediate (Dark, 0-25°C) Cyclohexene->Bromonium Electrophilic Addition Radical Allylic Radical Intermediate (Light/Heat/Initiator) Cyclohexene->Radical Homolytic Cleavage Product trans-1-Bromo-2-ethoxycyclohexane (EtOH nucleophilic attack) Bromonium->Product + Absolute EtOH Bromohydrin 2-Bromocyclohexanol (H2O nucleophilic attack) Bromonium->Bromohydrin + H2O (Moisture) SideProduct 3-Bromocyclohexene (Wohl-Ziegler Reaction) Radical->SideProduct Br• Abstraction

Mechanistic divergence in cyclohexene bromination based on reaction conditions.

III. Quantitative Optimization Data

To troubleshoot low yields, compare your current reaction parameters against the optimized baseline metrics summarized below. Deviations in temperature or solvent purity are the primary culprits for yield drops.

ParameterSub-Optimal ConditionConsequenceOptimized ConditionExpected Conversion
NBS Quality Yellow/Orange powderIntroduces free Br2​ ; promotes dibromination.Pure white crystals> 95%
Solvent 95% EthanolWater outcompetes EtOH; forms bromohydrin.Absolute Ethanol (Anhydrous)> 90%
Temperature > 40°C (Reflux)Triggers Wohl-Ziegler allylic bromination.0°C to 25°C> 90%
Lighting Ambient Lab LightInitiates radical homolytic cleavage.Shielded (Foil-wrapped)> 90%
Stoichiometry 1:1 (Alkene:EtOH)Slow kinetics; incomplete conversion.1:10 (Alkene:EtOH)> 95%

IV. Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks. If a validation check fails, do not proceed to the next step without correcting the parameter.

Reagents Required:

  • Cyclohexene (1.0 eq, purified via passing through basic alumina to remove peroxides)

  • N-Bromosuccinimide (1.05 eq, freshly recrystallized)

  • Absolute Ethanol (10.0 eq, anhydrous)

  • Sodium thiosulfate ( Na2​S2​O3​ ) saturated aqueous solution

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.

    • Causality: Eliminates ambient moisture to prevent 2-bromocyclohexanol formation.

  • Solvent & Substrate Loading: Add absolute ethanol and cyclohexene to the flask. Wrap the entire flask in aluminum foil.

    • Causality: Foil shielding prevents UV-initiated homolytic cleavage of NBS, suppressing the radical allylic bromination pathway.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5°C.

  • Electrophile Addition: Add the NBS portion-wise over 30 minutes.

    • Validation Check 1: The solution should remain relatively clear or slightly milky (due to succinimide precipitation). If the solution turns deep red/brown immediately, your NBS is heavily degraded into Br2​ . Stop and acquire fresh reagents.

    • Causality: Portion-wise addition controls the exothermic formation of the bromonium ion, preventing localized heat spikes that could trigger radical pathways.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 3 hours.

    • Validation Check 2: Perform TLC (Hexanes:Ethyl Acetate 9:1). The non-polar cyclohexene spot (visualized via KMnO4​ stain) should disappear, replaced by a more polar, UV-inactive product spot.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Validation Check 3: Any residual yellow/orange tint in the organic layer must turn completely colorless. This confirms the reduction of all unreacted electrophilic bromine species.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield trans-1-bromo-2-ethoxycyclohexane.

Workflow Step1 1. Dissolve Cyclohexene in Absolute EtOH Step2 2. Cool to 0-5°C (Shield from light) Step1->Step2 Step3 3. Add NBS portion-wise (Maintain Temp) Step2->Step3 Step4 4. Stir at RT for 3 hours (Monitor via TLC) Step3->Step4 Step5 5. Quench & Extract (Na2S2O3 / Et2O) Step4->Step5

Optimized self-validating workflow for the alkoxybromination of cyclohexene.

V. References

  • [3] Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. Available at: [Link]

  • Preparing Alkyl Halides from Alkenes - Allylic Bromination. Chemistry LibreTexts. Available at:[Link]

  • [2] N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • [1] NBS bromination reactions: addition of bromine to alkenes, bromohydrination of alkenes. Manac Inc. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-2-ethoxycyclohexane

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-bromo-2-ethoxycyclohexane. This document offers detailed protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-bromo-2-ethoxycyclohexane. This document offers detailed protocols, troubleshooting guidance, and answers to frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our approach is grounded in established chemical principles to ensure the highest degree of scientific integrity and reproducibility.

Introduction to Purification Challenges

1-Bromo-2-ethoxycyclohexane is a key intermediate in various synthetic pathways. Its purification is critical to ensure the integrity of subsequent reactions and the purity of the final products. The primary challenges in its purification often stem from the presence of unreacted starting materials, byproducts from side reactions, and potential decomposition products. This guide will systematically address these issues and provide robust solutions.

Understanding Potential Impurities

A successful purification strategy begins with understanding the potential impurities that may be present in the crude reaction mixture. The common synthetic routes to 1-bromo-2-ethoxycyclohexane, such as the reaction of cyclohexene with N-bromosuccinimide in ethanol, can lead to several byproducts.

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureOriginRelative Polarity
CyclohexeneC₆H₁₀Unreacted starting materialLow
EthanolC₂H₅OHSolvent and reactantHigh
SuccinimideC₄H₅NO₂Byproduct from NBSHigh
1,2-DibromocyclohexaneC₆H₁₀Br₂Side reaction with bromineModerate
2-EthoxycyclohexanolC₈H₁₆O₂Reaction with residual waterHigh
Elimination Product (e.g., 1-ethoxycyclohexene)C₈H₁₄OBase-induced eliminationLow

Recommended Purification Methods

Based on the nature of the target compound and its potential impurities, two primary purification methods are recommended: Fractional Vacuum Distillation and Column Chromatography . The choice between these methods will depend on the scale of the reaction, the nature of the impurities, and the required final purity.

Method 1: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the preferred method for large-scale purifications and for separating compounds with different boiling points.[1]

dot

Caption: Workflow for purification by fractional vacuum distillation.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.[2]

  • Sample Preparation: After an appropriate aqueous workup (e.g., washing with saturated sodium bicarbonate, water, and brine), dry the crude organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter the drying agent and transfer the crude product to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and apply vacuum. A water aspirator or a vacuum pump can be used.[4]

    • Gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature at the still head and the pressure of the system.

    • Discard the initial low-boiling fraction, which may contain residual solvent and low-boiling impurities.

    • Collect the fraction that distills at a constant temperature. The boiling point of the related compound 1-bromo-2-ethoxyhexane is reported as 83-84 °C at 18 mmHg, which can be used as an estimate.[3]

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.[1]

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 2: Column Chromatography

Column chromatography is an excellent method for small-scale purifications and for separating compounds with similar boiling points but different polarities.[5]

dot

Caption: Workflow for purification by column chromatography.

Experimental Protocol: Column Chromatography

  • Eluent Selection: Determine the optimal eluent system by running Thin-Layer Chromatography (TLC) on the crude product. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.[7]

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[8]

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.[9]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.[6]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Guide

dot

Troubleshooting cluster_distillation Fractional Vacuum Distillation cluster_chromatography Column Chromatography Problem1 Problem1 Problem2 Problem2 Problem3 Problem3 Problem4 Problem4 Problem5 Problem5 Problem6 Problem6

Caption: Troubleshooting common issues in purification.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil. What is the likely cause and how can I remove the color? A: A dark color often indicates the presence of trace impurities or decomposition products, possibly from overheating or prolonged reaction times. Both fractional vacuum distillation and column chromatography are effective at removing these colored impurities to yield a colorless or pale yellow product.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities? A: The presence of multiple spots suggests the formation of byproducts. Common impurities include unreacted starting materials (e.g., cyclohexene), side-products like 1,2-dibromocyclohexane, and elimination products. The relative positions of the spots can help in their preliminary identification based on polarity.[10]

Q3: Can I use simple distillation instead of fractional distillation? A: Simple distillation is only effective for separating liquids with large differences in boiling points (>100 °C) or for separating a volatile liquid from a non-volatile solid. For separating 1-bromo-2-ethoxycyclohexane from impurities with similar boiling points, fractional distillation is necessary to achieve good separation.

Q4: What is the best way to store purified 1-bromo-2-ethoxycyclohexane? A: Alkyl halides can be sensitive to light and heat. It is recommended to store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (refrigerated) to minimize decomposition.

Q5: During the workup, I'm having trouble with emulsions. What should I do? A: Emulsions can form during the aqueous wash steps. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In some cases, filtering the entire mixture through a pad of Celite can be effective.[11]

References

  • PrepChem. Synthesis of 1-Bromo-2-ethoxyhexane. Available at: [Link]

  • How to run column chromatography. Available at: [Link]

  • University of Alberta. Column chromatography. Available at: [Link]

  • iGEM. Column chromatography. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. Available at: [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]

  • YouTube. Vacuum Distillation. Available at: [Link]

  • Organic Syntheses. palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary. Available at: [Link]

  • Reddit. Troubleshooting the synthesis of BINOL derivatives. Available at: [Link]

  • Oregon State University. Vacuum Distillation. Available at: [Link]

  • Phenomenex. Column Chromatography Guide. Available at: [Link]

  • Organic Syntheses. alkyl and alkylene bromides. Available at: [Link]

  • XULA Digital Commons. Fractional Distillation notes. Available at: [Link]

  • Academia Sinica. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Available at: [Link]

  • University of Rochester. About Workup. Available at: [Link]

  • SpringerLink. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Available at: [Link]

  • Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • PubChem. 1-Bromo-2-ethoxycyclohexane. Available at: [Link]

  • YouTube. (1R,2R)-1-bromo-2-methylcyclohexane E2 w/NaOH to form alkene Ch7.WP.UG.21. Available at: [Link]

  • Organic Syntheses. palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary. Available at: [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 1-Bromo-2-ethoxycyclohexane

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals who require high-purity isolation of 1-bromo-2-ethoxycyclohexane from crude reaction m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals who require high-purity isolation of 1-bromo-2-ethoxycyclohexane from crude reaction mixtures containing unreacted cyclohexene .

Rather than relying on generalized purification templates, this guide deconstructs the specific thermodynamic and chromatographic properties of your target compounds to establish a self-validating, failure-resistant separation workflow.

Physicochemical Profiling

Successful separation is predicated on exploiting the physical differences between the target molecule and the primary impurity. Unreacted cyclohexene is a highly volatile, non-polar alkene, whereas the brominated ether product is significantly heavier and more polar.

Quantitative Data Summary
CompoundMolecular WeightBoiling Point (760 mmHg)Density (g/mL)Polarity Characteristics
Cyclohexene 82.14 g/mol 83 °C[1]0.811Non-polar hydrocarbon (LogP ~2.9)[2]
1-Bromo-2-ethoxycyclohexane 207.11 g/mol [3]> 200 °C (estimated)> 1.2 (estimated)Polar (contains ether and halogen dipoles)

Separation Workflow Architecture

The optimal separation strategy utilizes a two-stage approach: Thermodynamic stripping (to remove the bulk of the volatile cyclohexene) followed by Chromatographic resolution (to eliminate trace impurities without thermally degrading the product).

G Mixture Crude Reaction Mixture Rotovap Rotary Evaporation (40°C, 150 mbar) Mixture->Rotovap Distillate Distillate (Cyclohexene, BP 83°C) Rotovap->Distillate Volatiles removed Residue Residue (Crude Product) Rotovap->Residue Heavy fraction Chromatography Silica Gel Chromatography (Hexane -> EtOAc) Residue->Chromatography Trace impurity removal PureProduct Pure 1-bromo-2-ethoxycyclohexane Chromatography->PureProduct Elutes after non-polars

Workflow for separating 1-bromo-2-ethoxycyclohexane from cyclohexene.

Troubleshooting & FAQs (Causality-Driven)

Q1: Why is fractional distillation not recommended for the final purification of 1-bromo-2-ethoxycyclohexane? Causality: While cyclohexene boils at a low 83 °C[1], the target brominated ether has a much higher boiling point. Secondary alkyl halides are highly susceptible to thermal degradation. When subjected to the prolonged thermal stress of fractional distillation, 1-bromo-2-ethoxycyclohexane can undergo an E2 elimination reaction[4]. In the presence of trace bases or high heat, it will lose HBr to form 1-ethoxycyclohexene or revert to cyclohexene derivatives. Actionable Insight: Restrict thermal exposure. Use low-temperature rotary evaporation (max bath temp 40 °C) to strip the cyclohexene, and rely on chromatography for final polishing.

Q2: My rotary evaporation fails to remove all the cyclohexene. How do I optimize the stripping phase? Causality: Cyclohexene's boiling point of 83 °C[1] means it requires a moderate vacuum to boil off at 40 °C. If your vacuum is too weak (> 250 mbar), the vapor pressure of cyclohexene will not exceed the system pressure, leaving it trapped in the heavy brominated oil. Actionable Insight: Set your water bath to 40 °C and lower the pressure to 150 mbar. Once the bulk solvent/cyclohexene stops condensing, drop the pressure to 50 mbar for exactly 10 minutes to strip the residual traces.

Q3: During silica gel chromatography, my product co-elutes with unreacted cyclohexene. How do I resolve this? Causality: Cyclohexene is a non-polar hydrocarbon[2] and has virtually no affinity for the polar silica stationary phase. 1-Bromo-2-ethoxycyclohexane contains polar ether and bromide groups, giving it moderate affinity. If your starting eluent is too polar (e.g., >5% Ethyl Acetate), the solvent's competitive binding will wash both compounds off the column simultaneously at the solvent front.

TLC Silica Silica Gel (Stationary Phase) Highly Polar (Si-OH) Cyclohexene Cyclohexene Non-polar Alkene Silica->Cyclohexene Low Affinity Product 1-Bromo-2-ethoxycyclohexane Polar Ether/Halide Silica->Product High Affinity Elution Elution Profile (100% Hexane) Cyclohexene->Elution Elutes First (Rf ~0.9) Product->Elution Retained (Rf ~0.3)

Chromatographic separation mechanism based on stationary phase affinity.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that each phase of the separation is verified before moving to the next, preventing downstream contamination.

Phase 1: Bulk Removal via Rotary Evaporation
  • Preparation: Transfer the quenched, dried organic phase (containing product, cyclohexene, and solvent) to a round-bottom flask. Do not fill past 50% capacity.

  • Initial Stripping: Attach to a rotary evaporator. Set the water bath to 40 °C and rotation to 120 rpm. Gradually reduce pressure to 150 mbar.

  • Deep Stripping: Once condensation in the receiving flask ceases, reduce the pressure to 50 mbar for 10–15 minutes to remove the final traces of cyclohexene (BP 83 °C)[1].

  • Validation Check (Gravimetric & NMR): Weigh the flask until a constant mass is achieved. For absolute certainty, run a crude 1 H NMR; the complete disappearance of the distinct alkene multiplet at ~5.6 ppm confirms the successful removal of cyclohexene.

Phase 2: Trace Purification via Flash Chromatography
  • Column Packing: Pack a silica gel column using 100% Hexane. The non-polar environment is critical to prevent premature elution of the product.

  • Loading: Dissolve the crude residue in a minimum volume of Hexane and load it carefully onto the silica bed.

  • Elution (Step-Gradient):

    • Elute with 2 Column Volumes (CV) of 100% Hexane . This will rapidly flush out any remaining cyclohexene and non-polar byproducts.

    • Switch the eluent to 98:2 Hexane:Ethyl Acetate to begin moving the 1-bromo-2-ethoxycyclohexane.

  • Validation Check (TLC): Spot fractions on a silica TLC plate.

    • Self-Validation: Cyclohexene is UV-inactive but will stain immediately as a yellow/brown spot with aqueous KMnO4​ . The target 1-bromo-2-ethoxycyclohexane will elute later and requires gentle heating with a stain like Phosphomolybdic Acid (PMA) or Vanillin to visualize properly.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure (40 °C, down to 10 mbar) to yield the pure 1-bromo-2-ethoxycyclohexane (MW 207.11 g/mol )[3].

References

  • Study.com - Cyclohexene | Properties, Structure & Synthesis. Provides critical thermodynamic data including the 83 °C boiling point of cyclohexene. 1

  • PubChem - Cyclohexene | C6H10 | CID 8079. Details the non-polar physicochemical properties and LogP values essential for chromatographic planning. 2

  • Smolecule - Buy 1-Bromo-2-ethoxycyclohexane. Outlines the chemical reactivity and the risk of E2 elimination mechanisms in secondary brominated ethers. 4

  • Fluorochem - 1-Bromo-2-ethoxycyclohexane (CAS 861337-57-7). Provides structural data and the exact molecular weight (207.11 g/mol ) used for gravimetric validation. 3

Sources

Optimization

Optimizing reaction temperature for 1-bromo-2-ethoxycyclohexane synthesis

Welcome to the Technical Support Center for the synthesis of 1-bromo-2-ethoxycyclohexane. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-bromo-2-ethoxycyclohexane. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the alkoxybromination of cyclohexene. This guide moves beyond basic recipes, providing the mechanistic causality and self-validating protocols required to achieve high-purity trans-1-bromo-2-ethoxycyclohexane.

Mechanistic Rationale & Pathway Dynamics

The direct functionalization of cyclohexene to 1-bromo-2-ethoxycyclohexane is a classic cohalogenation reaction driven by electrophilic addition[1]. The reaction relies on the formation of a cyclic bromonium ion intermediate, which is subsequently trapped by a nucleophile (ethanol).

Because the bulky bromonium ion sterically blocks the syn face, ethanol must attack from the opposite face. This anti-periplanar trajectory guarantees that the reaction proceeds with inversion at the reaction center, yielding exclusively the trans-arrangement of the ethoxy group and the bromine atom[2]. However, this pathway is in direct competition with thermodynamic and radical degradation pathways that are highly sensitive to temperature.

ReactionPathways cluster_low_temp Kinetic Pathway (0°C - 25°C) cluster_high_temp Thermodynamic / Radical Pathway (> 50°C) Start Cyclohexene + NBS + EtOH Bromonium Bromonium Ion Intermediate Start->Bromonium Electrophilic Addition Radical Allylic Radical Formation Start->Radical Homolytic Cleavage (Heat) AntiAttack Anti-Attack by Ethanol Bromonium->AntiAttack SN2-like opening Target trans-1-Bromo-2-ethoxycyclohexane (Target Product) AntiAttack->Target Elimination E2 Dehydrohalogenation Target->Elimination Thermal Stress + Base SideProduct1 3-Bromocyclohexene (Side Product) Radical->SideProduct1 SideProduct2 Alkenes / Dienes (Degradation) Elimination->SideProduct2

Reaction pathways for cyclohexene alkoxybromination based on temperature control.

Temperature Optimization Data Center

Temperature control is the single most critical variable in this workflow. Elevated temperatures not only activate the Wohl-Ziegler radical pathway but also trigger product degradation. The table below summarizes the quantitative impact of reaction temperature on product distribution.

Reaction TemperatureTarget Yield (trans-isomer)Major ByproductMechanistic Driver
0°C to 10°C 82 - 88%Trace bromohydrinKinetic control; stable bromonium intermediate.
25°C (Room Temp) 70 - 75%3-Bromocyclohexene (5%)Borderline thermal activation of N-Br homolysis.
50°C 40 - 45%3-Bromocyclohexene (>20%)Homolytic cleavage; radical allylic bromination dominates.
80°C (Reflux) < 15%Cyclohexadienes / AlkenesE2 Dehydrohalogenation of the synthesized product.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes N-Bromosuccinimide (NBS) as a stable, easily handled bromine source. Every step includes a validation checkpoint to ensure the system is functioning as intended.

Step 1: Preparation & Environmental Control

  • Action: Flame-dry a 250 mL round-bottom flask and purge with inert gas ( N2​ or Argon).

  • Causality: Atmospheric moisture introduces water, which is a stronger nucleophile than ethanol and will prematurely open the bromonium ion to form 2-bromocyclohexanol.

  • Validation: The flask must be sealed with a rubber septum and maintain positive pressure via a balloon or Schlenk line.

Step 2: Reagent Mixing & Thermal Equilibration

  • Action: Charge the flask with 50 mmol of cyclohexene and 50 mL of absolute ethanol (≥99.5%). Submerge the flask in an ice-water bath.

  • Causality: Kinetic control requires the baseline temperature to be as low as possible before the exothermic addition of the electrophile.

  • Validation: Insert an internal thermocouple. Do not proceed until the internal temperature reads ≤ 2°C.

Step 3: Electrophile Addition

  • Action: Add 55 mmol of NBS in 5 equal portions over 30 minutes.

  • Causality: NBS dissolution and subsequent bromonium ion formation release significant heat. Portion-wise addition prevents localized thermal spikes that would provide the activation energy for radical formation.

  • Validation: Upon each addition, the solution will temporarily turn yellow/orange. Wait for the color to fade to pale yellow or colorless before adding the next portion. This visual cue confirms the complete trapping of the electrophilic bromine.

Step 4: Maturation & Monitoring

  • Action: Stir at 0°C for 2 hours, then remove the ice bath and allow the reaction to slowly warm to 20°C for 1 hour.

  • Validation: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. Stain with KMnO4​ . The starting material spot (cyclohexene) should be completely absent.

Step 5: Quenching & Isolation

  • Action: Quench the reaction with 20 mL of saturated aqueous Na2​S2​O3​ . Extract with diethyl ether, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo at a water bath temperature strictly below 30°C.

  • Causality: Thiosulfate reduces any unreacted electrophilic bromine to inert bromide salts, preventing post-reaction oxidation during the concentration phase.

Troubleshooting Guides & FAQs

TroubleshootingFlow Issue Issue: Low Product Yield CheckTemp Check Reaction Temperature Issue->CheckTemp TempHigh T > 40°C CheckTemp->TempHigh Yes TempLow T < 25°C CheckTemp->TempLow No ActionHigh Action: Reduce to 0-10°C to prevent radical pathways TempHigh->ActionHigh CheckSolvent Check Solvent Quality TempLow->CheckSolvent SolventWet Water in Ethanol CheckSolvent->SolventWet Yes SolventDry Absolute Ethanol CheckSolvent->SolventDry No ActionWet Action: Use Anhydrous EtOH to prevent bromohydrin SolventWet->ActionWet ActionDry Action: Verify NBS Activity (Recrystallize if yellow) SolventDry->ActionDry

Troubleshooting logic tree for diagnosing low yields in bromoether synthesis.

Q: Why is my reaction yielding a high percentage of 3-bromocyclohexene instead of the target ether?

A: 3-bromocyclohexene is the product of allylic bromination via a free-radical mechanism. This pathway has a higher activation energy than the desired electrophilic addition. When the reaction temperature exceeds 40°C, the thermal energy is sufficient to initiate homolytic cleavage of the N-Br bond in NBS, generating bromine radicals that abstract the allylic hydrogen. Solution: Maintain the reaction temperature strictly below 25°C. Always use an ice bath during the exothermic addition of NBS.

Q: My crude NMR shows good product formation, but the yield drops drastically after vacuum distillation. What is happening?

A: 1-Bromo-2-ethoxycyclohexane is highly sensitive to thermal stress. At elevated temperatures, the compound undergoes E2 dehydrohalogenation. In the rigid cyclohexane framework, the trans-diaxial conformer perfectly satisfies the anti-periplanar geometry required for this elimination, leading to the rapid formation of alkenes (e.g., 1-ethoxycyclohexene) and hydrobromic acid[3]. Solution: Avoid high-temperature distillation. Purify the product using silica gel chromatography or conduct high-vacuum distillation at temperatures strictly below 40°C.

Q: I am observing a significant impurity that stains strongly with KMnO4 and has a broad IR stretch around 3400 cm⁻¹. How do I eliminate this?

A: The broad IR stretch indicates the presence of a hydroxyl group, pointing to 2-bromocyclohexanol (a bromohydrin). This occurs when water outcompetes ethanol as the nucleophile during the opening of the bromonium ion. Solution: Ensure your ethanol is strictly absolute (≥99.5%). If your lab has high ambient humidity, flame-dry your glassware and conduct the reaction under a positive pressure of nitrogen or argon.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in Bromoether Synthesis

Welcome to the Technical Support Center for bromoetherification workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive electrophilic addition of bromine to alke...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bromoetherification workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the highly sensitive electrophilic addition of bromine to alkenes. Bromoetherification is a powerful synthetic tool, but the highly reactive bromonium ion intermediate is notoriously susceptible to moisture contamination.

This guide provides mechanistic diagnostics, self-validating protocols, and field-proven solutions to ensure high-yielding, regioselective bromoether synthesis.

Mechanistic Causality: The Dual Role of Moisture

Bromoetherification typically utilizes N-bromosuccinimide (NBS) as a mild, user-friendly electrophilic bromine source[1]. The reaction initiates with the electrophilic addition of Br⁺ to an alkene, forming a bridged bromonium ion.

The Moisture Problem: The fate of this bromonium ion depends entirely on the nucleophiles present in the microenvironment. In a strictly anhydrous system, the target alcohol (either tethered for intramolecular cyclization or external for intermolecular addition) attacks the intermediate to form the desired bromoether. However, if ambient moisture or wet solvent is present, H₂O acts as a highly mobile, competing nucleophile. Because water is sterically unhindered, it rapidly attacks the bromonium ion, leading to the formation of a bromohydrin byproduct and a corresponding drop in bromoether yield.

MechanisticPathway A Alkene + NBS B Bromonium Ion Intermediate A->B Electrophilic Addition C Anhydrous Route (Alcohol Nucleophile) B->C R-OH Attack E Moisture Contamination (H2O Nucleophile) B->E Competing H2O D Target Bromoether (High Yield) C->D Desired Pathway F Bromohydrin Byproduct (Yield Loss) E->F Undesired Pathway

Mechanistic divergence in bromonium ion capture by alcohol vs. water.

Diagnostic Data: Quantifying Moisture Impact

Understanding the exact threshold of moisture tolerance is critical for reaction planning. The table below summarizes the typical product distribution in a standard intermolecular bromoetherification based on solvent water content.

Table 1: Impact of Solvent Moisture Content on Product Distribution

Solvent ConditionKarl Fischer Titration (ppm H₂O)Target Bromoether Yield (%)Bromohydrin Byproduct (%)Unreacted Alkene (%)
Strictly Anhydrous< 10> 95< 1< 4
Standard Dry~ 508884
Reagent Grade (Wet)~ 50065305
Water Co-solvent*> 100,000Varies (Substrate Dependent)VariesVaries

*Note: Certain sterically encumbered intramolecular reactions uniquely tolerate or require water to solubilize NBS[2]. See FAQ section for details.

Self-Validating Experimental Protocols

To achieve the results in the "< 10 ppm" tier, your workflow must be a self-validating system. Below are the definitive protocols for reagent preparation and reaction execution.

Protocol A: Preparation of Anhydrous N-Bromosuccinimide (NBS)

Causality: Commercial NBS degrades over time upon exposure to atmospheric moisture, generating succinimide and molecular bromine (Br₂). Br₂ leads to dibromination side reactions, while the generation of HBr alters the pH, potentially degrading acid-sensitive ethers[1].

  • Heating: Dissolve 100 g of crude NBS in 1 L of boiling distilled water. (Causality: NBS is highly soluble in boiling water but poorly soluble in cold water, allowing separation from degraded impurities)[3].

  • Crystallization: Rapidly cool the flask in an ice-water bath to induce crystallization.

  • Filtration: Filter the crystals using a Büchner funnel and wash with 50 mL of ice-cold water.

  • Desiccation (Critical Step): Transfer the crystals to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Apply high vacuum for 24–48 hours. (Causality: P₂O₅ acts as a potent desiccant to remove trapped lattice water that would otherwise ruin anhydrous bromoetherification).

  • Storage: Store the dried NBS in an amber vial at -20 °C under an argon atmosphere, protected from light[3].

Self-Validation Check: Inspect the final crystals visually. They must be brilliantly white. A yellow or orange tint indicates residual Br₂; if observed, the batch must be discarded or recrystallized again.

Protocol B: Strictly Anhydrous Intramolecular Bromoetherification

Causality: To prevent bromohydrin formation, the reaction environment must be completely devoid of moisture, and the solvent must not participate in the reaction.

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon three times.

  • Solvent Distillation: Distill tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) over sodium benzophenone ketyl immediately prior to use to ensure absolute dryness[2].

  • Reagent Assembly: Dissolve the alkenol substrate (1.0 equiv) in the anhydrous solvent (0.1 M concentration) under inert gas.

  • Temperature Control: Cool the mixture to 0 °C. (Causality: Lower temperatures stabilize the bromonium ion intermediate and increase the stereoselectivity of the nucleophilic attack).

  • Halogen Addition: Add the purified, anhydrous NBS (1.1 equiv) in three portions over 15 minutes.

  • Quenching: Once complete (monitored by TLC), quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine.

Self-Validation Check: Analyze the crude mixture via ¹H NMR before column chromatography. The absence of a broad singlet between 2.0–3.0 ppm (characteristic of a bromohydrin -OH group) validates the success of the anhydrous technique.

DiagnosticWorkflow Start Crude NMR Analysis Check Bromohydrin > 5%? Start->Check Yes Moisture Issue Detected Check->Yes Yes No Optimal Anhydrous State Check->No No Fix1 Verify NBS Purity (Must be pure white) Yes->Fix1 Fix2 Titrate Solvent (Karl Fischer <50ppm) Yes->Fix2

Diagnostic workflow for identifying and resolving moisture contamination.

Frequently Asked Questions (FAQs)

Q: My NBS is slightly yellow. Can I still use it for bromoetherification? A: No. Yellowing indicates moisture-induced degradation into molecular bromine (Br₂) and succinimide. Using degraded NBS will lead to dibromination of your alkene rather than the desired bromoetherification[1]. Always recrystallize and vacuum-dry before use[3].

Q: I read a recent paper that successfully used water as a co-solvent for bromoetherification. Why does my reaction fail when wet? A: Context and substrate architecture dictate solvent choice. While classical intermolecular bromoetherification requires strict anhydrous conditions, certain sterically encumbered, intramolecular systems (e.g., lactam-tethered tertiary alkenols) actually utilize water as a co-solvent (e.g., DCM:H₂O 5:1) to enhance NBS solubility[2]. In these highly specific cases, the tethered alcohol is pre-organized and outcompetes water kinetically. For standard or unhindered syntheses, ambient moisture will invariably yield bromohydrins.

Q: How do I verify my solvent is dry enough for highly sensitive substrates? A: Rely on Karl Fischer titration rather than assuming molecular sieves are sufficient. For highly sensitive bromoetherifications, ensure the water content is strictly below 50 ppm before introducing the alkene.

References

  • Development and Mechanism of an Enantioselective Bromocycloetherification Reaction via Lewis Base/Chiral Brønsted Acid Cooperative Catalysis - PMC Source: nih.gov URL:[Link]

  • Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols - PMC Source: nih.gov URL:[Link]

  • Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach - RSC Publishing Source: rsc.org URL:[Link]

Sources

Optimization

Solvent effects on the synthesis of 1-bromo-2-ethoxycyclohexane

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of trans-1-bromo-2-ethoxycyclohexane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for the synthesis of trans-1-bromo-2-ethoxycyclohexane. Designed for researchers and drug development professionals, this document bridges theoretical solvent dynamics with practical benchtop execution to ensure high-yield, stereoselective outcomes.

Mechanistic Workflow & Pathway Visualization

The synthesis of trans-1-bromo-2-ethoxycyclohexane relies on the delicate balance between electrophilic addition and nucleophilic capture. Understanding the competing pathways is critical for troubleshooting solvent and reagent effects.

Pathway A Cyclohexene + NBS B Bromonium Ion Intermediate A->B Electrophilic Addition G Radical Initiation (UV Light / Heat) A->G Homolytic Cleavage C Nucleophilic Attack (Ethanol Solvent) B->C Anti-Addition E Trace Water Contamination B->E Competing Nucleophile D trans-1-bromo-2- ethoxycyclohexane C->D Deprotonation F Side Product: Bromohydrin E->F Ring Opening H Side Product: 3-Bromocyclohexene G->H Allylic Substitution

Mechanistic pathways and competing side reactions in cyclohexene alkoxybromination.

Frequently Asked Questions (FAQs): Solvent Dynamics & Causality

Q: Why is ethanol used as both the solvent and the reactant? A: Ethanol’s dual role is driven by kinetics and thermodynamics. As a polar protic solvent, it accelerates the reaction by stabilizing the highly reactive, polar bromonium ion intermediate[1]. Because ethanol is present in vast molar excess compared to the substrate, it statistically outcompetes other potential nucleophiles (like the succinimide anion) during the ring-opening step, driving the reaction exclusively toward the desired haloether[2].

Q: Why do we use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)? A: Using NBS provides a low, steady-state concentration of electrophilic bromine in the solution. This controlled release minimizes the formation of 1,2-dibromocyclohexane, a common byproduct that dominates when high concentrations of Br₂ are present[3].

Q: What governs the stereochemical outcome of this synthesis? A: The electrophilic addition of the bromine source to the alkene creates a sterically hindered, three-membered cyclic bromonium ion. The sterically bulky bromine atom forces the ethanol nucleophile to attack from the opposite face[4]. This stereoelectronic constraint ensures strict anti-addition, yielding the 1,2-trans stereochemical arrangement exclusively[4].

Quantitative Data: Solvent Effects & Product Distribution

The choice of solvent fundamentally alters the reaction mechanism. The table below summarizes how different solvent systems dictate the primary pathway and final product.

Solvent SystemPrimary Reaction PathwayMajor ProductTypical Yield (%)Mechanistic Rationale
Absolute Ethanol Polar Electrophilic Additiontrans-1-bromo-2-ethoxycyclohexane85 - 95%Polar protic solvent stabilizes the bromonium ion; vast molar excess of EtOH ensures it acts as the exclusive nucleophile[1].
Ethanol / Water (90:10) Polar Electrophilic AdditionMixture of Haloether & Bromohydrin< 50% (Haloether)Water is a highly competitive, less sterically hindered nucleophile, aggressively opening the bromonium ring to form 2-bromocyclohexanol[2].
Dichloromethane (DCM) Polar Electrophilic Addition1,2-dibromocyclohexaneVariableAprotic solvent lacks nucleophilicity; trace bromide from NBS degradation acts as the primary nucleophile.
Carbon Tetrachloride (CCl₄) + hν Radical Chain Substitution3-bromocyclohexene70 - 85%Non-polar solvent and UV light promote homolytic cleavage, favoring allylic hydrogen abstraction over polar addition[5].

Validated Experimental Protocol

Objective: High-yield alkoxybromination via polar electrophilic addition. Reagents: Cyclohexene (1.0 eq), N-Bromosuccinimide (1.05 eq), Anhydrous Absolute Ethanol (Solvent/Reactant, 0.5 M).

  • Step 1: System Preparation

    • Action: Purge an oven-dried round-bottom flask with argon. Add anhydrous absolute ethanol and cyclohexene. Shield the flask from ambient light using aluminum foil.

    • Causality: Argon and anhydrous ethanol prevent trace water from acting as a competing nucleophile[2]. Shielding from light suppresses the homolytic cleavage of trace Br₂, preventing the radical allylic bromination pathway[5].

  • Step 2: Temperature Control

    • Action: Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: The initial electrophilic attack to form the bromonium ion is highly exothermic. Lower temperatures stabilize the reactive intermediate and prevent unwanted elimination side reactions.

  • Step 3: Electrophile Addition

    • Action: Add NBS portion-wise over 30 minutes under vigorous stirring.

    • Causality: Portion-wise addition maintains a low, steady-state concentration of the active electrophile, suppressing dibromination[3].

    • Self-Validation Check: The reaction mixture will develop a pale yellow/orange tint upon each addition. This color must fade to colorless as the bromonium ion is rapidly consumed by the ethanol nucleophile. If the orange color persists, pause the addition; the nucleophilic attack is lagging.

  • Step 4: Reaction Propagation & Monitoring

    • Action: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

    • Self-Validation Check: The non-polar cyclohexene spot (visualized via KMnO₄ stain) should disappear completely, replaced by a moderately polar haloether spot.

  • Step 5: Quenching & Isolation

    • Action: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction and preventing oxidation during workup.

Troubleshooting Guide

Issue: My GC-MS shows a significant peak for 2-bromocyclohexanol. How do I eliminate this?

  • Root Cause: 2-bromocyclohexanol (a bromohydrin) forms when water acts as the nucleophile to open the bromonium ion[2]. Water is a smaller, less sterically hindered nucleophile than ethanol, meaning even trace amounts can aggressively compete for the intermediate[1].

  • Solution: Switch to anhydrous absolute ethanol, oven-dry all glassware, and run the reaction under an inert argon or nitrogen atmosphere.

Issue: Why did my reaction yield 1,2-dibromocyclohexane instead of the alkoxybromination product?

  • Root Cause: This occurs when the bromonium ion is attacked by a bromide ion rather than ethanol. If your NBS has degraded over time, it releases molecular bromine (Br₂), increasing the local bromide concentration[3]. Furthermore, if the solvent is not sufficiently nucleophilic, trace bromide will outcompete the solvent[1].

  • Solution: Recrystallize your NBS from boiling water before use to remove Br₂ impurities. Ensure ethanol is the primary solvent and is not heavily diluted with aprotic co-solvents.

Issue: I am seeing a large amount of 3-bromocyclohexene. What went wrong?

  • Root Cause: 3-bromocyclohexene is the product of allylic bromination, which proceeds via a free-radical chain mechanism rather than polar electrophilic addition[5]. This pathway is triggered by ultraviolet light or radical initiators.

  • Solution: Ensure the reaction flask is wrapped in aluminum foil to block ambient light. Avoid using non-polar solvents (like CCl₄) which favor radical propagation over bromonium ion stabilization[5].

References

1.[1] Title: Addition Reactions Initiated by Electrophilic Halogen Source: Chemistry LibreTexts URL: [Link] 2.[5] Title: 10.3: Preparing Alkyl Halides from Alkenes - Allylic Bromination Source: Chemistry LibreTexts URL: [Link] 3.[2] Title: Bromination of Alkenes - The Mechanism Source: Master Organic Chemistry URL: [Link] 4. Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link] 5.[4] Title: Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols: NBS bromination reactions (3) Source: Manac Inc. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NBS vs. Br₂ for the Synthesis of 1-Bromo-2-ethoxycyclohexane

Executive Summary The alkoxybromination of alkenes is a fundamental transformation in organic synthesis, providing direct access to vicinal bromoethers. For the synthesis of trans-1-bromo-2-ethoxycyclohexane from cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The alkoxybromination of alkenes is a fundamental transformation in organic synthesis, providing direct access to vicinal bromoethers. For the synthesis of trans-1-bromo-2-ethoxycyclohexane from cyclohexene, the choice of brominating agent fundamentally dictates the chemoselectivity, safety profile, and scalability of the reaction. This guide objectively compares N-Bromosuccinimide (NBS) and molecular bromine (Br₂) as electrophilic sources, analyzing their mechanistic pathways, experimental outcomes, and practical viability in a modern laboratory setting.

Mechanistic Causality: The Role of Bromide Concentration

To understand why one reagent outperforms the other, we must examine the causality behind the reaction mechanism. Both reagents initiate the reaction by delivering an electrophilic bromine species (Br⁺) to the alkene double bond, forming a highly reactive, bridged bromonium ion intermediate[1].

The critical divergence in product distribution occurs during the subsequent nucleophilic ring-opening step. The reaction medium contains two potential nucleophiles competing to attack the bromonium ion: the solvent (ethanol) and the bromide ion (Br⁻).

  • The Br₂ Pathway (High Br⁻ Concentration): When Br₂ is used, exactly one equivalent of Br⁻ is generated for every bromonium ion formed. Because Br⁻ is a highly effective nucleophile, it fiercely competes with ethanol. This competitive attack leads to the formation of 1,2-dibromocyclohexane as a major, unavoidable byproduct[1][2].

  • The NBS Pathway (Low Br⁻ Concentration): NBS acts as a controlled-release reservoir for electrophilic bromine. It generates an extremely low steady-state concentration of Br⁻ in solution. Because the local concentration of Br⁻ is negligible compared to the bulk ethanol solvent, the weaker nucleophile (ethanol) successfully outcompetes bromide. This nucleophilic attack proceeds via anti-addition, exclusively yielding trans-1-bromo-2-ethoxycyclohexane with excellent chemoselectivity[3][4].

Mechanism Cyclohexene Cyclohexene Bromonium Bromonium Ion Intermediate Cyclohexene->Bromonium Electrophilic Addition NBS NBS in Ethanol (Low Br- Concentration) NBS->Bromonium Br2 Br2 in Ethanol (High Br- Concentration) Br2->Bromonium Product trans-1-Bromo-2-ethoxycyclohexane (Major Product) Bromonium->Product EtOH Attack (Anti-addition) Byproduct 1,2-Dibromocyclohexane (Major Byproduct) Bromonium->Byproduct Competitive Br- Attack

Mechanistic divergence in bromonium ion ring-opening based on bromide concentration.

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system, providing the chemist with visual or physical cues that the reaction is proceeding as intended.

Protocol A: NBS-Mediated Alkoxybromination (Preferred Method)

This method leverages the slow release of bromine to maximize ether formation[5].

  • Setup: Dissolve 10 mmol of cyclohexene in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add 11 mmol of NBS portionwise over 15 minutes.

    • Self-Validation Check: NBS is largely insoluble in cold ethanol. The reaction mixture will initially be a white suspension. As the electrophilic addition proceeds, the solid NBS will gradually be consumed, and the suspension will clear into a homogeneous solution.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the solvent under reduced pressure. Add diethyl ether to precipitate the succinimide byproduct. Filter the solid, wash the organic layer with water to remove residual succinimide, dry over MgSO₄, and evaporate to yield the pure bromoether.

Protocol B: Br₂-Mediated Alkoxybromination (Traditional but Flawed)

This method suffers from poor chemoselectivity and hazardous handling requirements[1][6].

  • Setup: Dissolve 10 mmol of cyclohexene in 15 mL of absolute ethanol.

  • Initiation: Cool the mixture strictly to 0 °C to minimize radical side reactions.

  • Reagent Addition: Carefully add a solution of 10 mmol Br₂ in dichloromethane dropwise.

    • Self-Validation Check: The characteristic deep red-brown color of the bromine solution will rapidly decolorize upon hitting the reaction mixture, indicating immediate consumption of the halogen by the alkene[1][6].

  • Propagation: Stir for 1 hour at 0 °C.

  • Workup: Quench any unreacted Br₂ with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with dichloromethane, wash with brine, dry, and evaporate. Note: The crude mixture will require fractional distillation or column chromatography to separate the target bromoether from the significant 1,2-dibromocyclohexane byproduct.

Workflow Start Setup: Cyclohexene + Absolute Ethanol Split Start->Split NBS_Path Method A: NBS Add portionwise at 0-25 °C Split->NBS_Path Br2_Path Method B: Br2 Add dropwise at 0 °C Split->Br2_Path NBS_Workup Workup A Filter succinimide, aqueous wash NBS_Path->NBS_Workup Br2_Workup Workup B Quench with Na2S2O3, aqueous wash Br2_Path->Br2_Workup NBS_Result High Yield (>80%) High Purity NBS_Workup->NBS_Result Br2_Result Moderate Yield (~50%) Requires Distillation Br2_Workup->Br2_Result

Experimental workflow comparison for NBS vs. Br2 mediated alkoxybromination.

Quantitative Data & Performance Comparison

The following table summarizes the operational and quantitative differences between the two methodologies, highlighting why NBS is the industry standard for this specific transformation.

ParameterMethod A: N-Bromosuccinimide (NBS)Method B: Molecular Bromine (Br₂)
Typical Yield 80 - 90%40 - 60%
Chemoselectivity Excellent (Minimal dibromide)Poor (Significant dibromide formation)
Regio/Stereochemistry trans-1-bromo-2-ethoxycyclohexanetrans-1-bromo-2-ethoxycyclohexane
Reagent State Solid (Easy to weigh and handle)Volatile Liquid (Toxic, corrosive fumes)
Byproduct Management Succinimide (Water-soluble, easily filtered)1,2-dibromocyclohexane (Requires distillation)
Scalability High (Controlled exotherm)Low (Difficult to control exotherm and fumes)

Conclusion

For the synthesis of 1-bromo-2-ethoxycyclohexane, N-Bromosuccinimide (NBS) is objectively superior to molecular bromine (Br₂) . By suppressing the local concentration of bromide ions, NBS fundamentally alters the kinetics of the nucleophilic ring-opening step, allowing the ethanol solvent to trap the bromonium ion efficiently. This eliminates the need for complex downstream purification to remove dibrominated byproducts, making the NBS protocol safer, higher yielding, and vastly more scalable for drug development and synthetic applications.

References

  • "Reactions of Alkenes with Bromine", Chemistry LibreTexts.[Link]

  • "Addition Reaction of Bromine to Cyclohexene", UW Department of Chemistry.[Link]

  • "Reactions with Miscellaneous Reagents", NPTEL.[Link]

  • "An Efficient Method for the Synthesis of Vinylbromohydrin and Vinylbromoalkoxy Derivatives...", ACS Publications.[Link]

  • "O615: Bromination and Oxidation – Alkanes and Alkenes", University of Colorado Boulder.[Link]

Sources

Comparative

Comparative Stability and Reactivity Profiling: trans-1-Bromo-2-methoxycyclohexane vs. trans-1-Bromo-2-ethoxycyclohexane

Executive Summary Vicinal haloethers are critical intermediates in organic synthesis, offering a unique platform to study the delicate interplay between steric hindrance, electronic effects, and chemical reactivity. When...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vicinal haloethers are critical intermediates in organic synthesis, offering a unique platform to study the delicate interplay between steric hindrance, electronic effects, and chemical reactivity. When comparing trans-1-bromo-2-methoxycyclohexane to its ethoxy counterpart, trans-1-bromo-2-ethoxycyclohexane, researchers must account for a non-linear shift in conformational stability. While the methoxy derivative exhibits a slight preference for the diaxial conformation, the slightly bulkier ethoxy group forces a dramatic shift toward the diequatorial conformer. This guide objectively compares the thermodynamic and chemical stability of these two compounds, providing actionable protocols and mechanistic insights for drug development professionals.

Conformational Stability & Thermodynamics

The stability of 1,2-disubstituted cyclohexanes is governed by the equilibrium between the diaxial (aa) and diequatorial (ee) chair conformations. Classically, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric strain. However, highly electronegative atoms introduce competing electronic effects.

According to variable-temperature infrared spectroscopy and Density Functional Theory (DFT) studies , the conformational landscape of these two molecules diverges significantly:

  • trans-1-Bromo-2-methoxycyclohexane: The diaxial (aa) conformer is slightly prevalent (~51%). This counterintuitive stability is driven by strong hyperconjugative interactions (specifically σC−H​→σC−Br∗​ ) and favorable dipole-dipole alignments that overcome the relatively low A-value of the methoxy group (~0.6 kcal/mol).

  • trans-1-Bromo-2-ethoxycyclohexane: The diequatorial (ee) conformer is heavily preponderant (~76%). The causality here is strictly steric; the increased bulk of the ethoxy group (A-value ~0.9 kcal/mol) introduces sufficient 1,3-diaxial strain to disrupt the hyperconjugative stabilization, driving the ring to flip into the diequatorial state to relieve steric tension.

Chemical Stability: Base-Mediated Dehydrohalogenation

Chemical stability in the presence of strong bases defines the synthetic utility of these haloethers. When subjected to dehydrohalogenation using sodium diisopropylamide (NaDA) in THF, both compounds exhibit unique reactivity profiles distinct from standard E2 eliminations .

For a classical E2 elimination to occur, the leaving group (Br) and the abstracted proton must adopt an anti-periplanar (trans-diaxial) geometry. In trans-1-bromo-2-alkoxycyclohexanes, the proton at C2 (adjacent to the alkoxy group) cannot achieve an anti-periplanar relationship with the C1 bromine in either chair conformation.

Instead of yielding the allylic ether (which would result from abstracting the C6 proton), the reaction cleanly affords the enol ether (1-alkoxycyclohexene). This indicates that the reaction bypasses the E2 pathway entirely. The mechanism proceeds via an α -elimination at C1 through a disolvated NaDA monomer to form a highly reactive carbenoid intermediate, followed by a rapid 1,2-hydride shift. While both the methoxy and ethoxy derivatives undergo this carbenoid insertion, the ethoxy derivative's dominant diequatorial conformation slightly alters the pre-equilibrium solvation kinetics.

Experimental Methodologies

Protocol A: Variable-Temperature FT-IR Conformational Analysis

This self-validating protocol isolates the thermodynamic equilibrium of the conformers by monitoring the C–Br stretching frequencies.

  • Sample Preparation: Prepare a 0.05 M solution of the target haloether in a non-polar solvent (e.g., carbon disulfide, CS₂) to minimize solvent-induced dipole stabilization.

  • Baseline Calibration: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes. Collect a background spectrum of pure CS₂ at 25 °C.

  • Spectral Acquisition: Inject the sample into a sealed liquid cell with KBr windows. Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹.

  • Temperature Variation: Cool the cell to -50 °C using a liquid nitrogen cryostat, taking spectra at 10 °C intervals.

  • Data Validation: The system is self-validating; as temperature decreases, the intensity of the C-Br stretch corresponding to the lower-energy conformer must increase proportionally as the higher-energy conformer's band decreases. For the methoxy derivative, monitor the diaxial C-Br stretch (~680 cm⁻¹); for the ethoxy derivative, monitor the diequatorial C-Br stretch (~730 cm⁻¹).

Protocol B: NaDA-Mediated Dehydrohalogenation Kinetic Assay

This protocol evaluates the chemical stability and elimination pathway of the haloethers under strongly basic conditions.

  • Reagent Preparation: Under an argon atmosphere using standard Schlenk techniques, prepare a 0.30 M solution of NaDA in anhydrous THF/hexane.

  • Substrate Injection: Cool the NaDA solution to -78 °C. Inject the haloether substrate to achieve a final concentration of 0.010 M.

  • Kinetic Sampling: Withdraw 0.5 mL aliquots at 5-minute intervals. Quench immediately in a biphasic mixture of saturated aqueous NH₄Cl and diethyl ether.

  • Analysis & Validation: Analyze the organic layer via GC-FID using an internal standard (e.g., decane). The protocol validates itself through mass balance: the molar disappearance of the starting material must equal the molar appearance of the 1-alkoxycyclohexene product, confirming the absence of competing substitution reactions.

Quantitative Data Summaries

Table 1: Conformational Populations and Thermodynamic Parameters

CompoundR-GroupDiaxial (aa) %Diequatorial (ee) %Dominant Stabilizing Factor
trans-1-Bromo-2-methoxycyclohexane-CH₃51%49%Hyperconjugation ( σC−H​→σC−Br∗​ )
trans-1-Bromo-2-ethoxycyclohexane-CH₂CH₃24%76%Steric Relief (Avoids 1,3-diaxial strain)

Table 2: Dehydrohalogenation Reactivity Profile (NaDA/THF at -78 °C)

CompoundBase SystemPrimary ProductMechanistic Pathway
trans-1-Bromo-2-methoxycyclohexaneNaDA / THF1-Methoxycyclohexene (>20:1)Carbenoid ( α -elimination)
trans-1-Bromo-2-ethoxycyclohexaneNaDA / THF1-Ethoxycyclohexene (>20:1)Carbenoid ( α -elimination)

Pathway & Workflow Visualizations

ConformationalEquilibrium Substrate trans-1-Bromo-2-alkoxycyclohexane Diaxial Diaxial (aa) Conformer Preferred by Methoxy (51%) Substrate->Diaxial R = Methyl Diequatorial Diequatorial (ee) Conformer Preferred by Ethoxy (76%) Substrate->Diequatorial R = Ethyl FactorsAA Hyperconjugation (σC-H → σ*C-Br) Diaxial->FactorsAA FactorsEE Steric Relief (Avoids 1,3-diaxial strain) Diequatorial->FactorsEE

Conformational equilibrium shift between methoxy (diaxial) and ethoxy (diequatorial) derivatives.

Dehydrohalogenation Start trans-Isomer (Lack of anti-periplanar H) NaDA NaDA / THF (Base Addition) Start->NaDA Disolvated Disolvated Monomer Transition State NaDA->Disolvated Solvation Carbenoid Carbenoid Intermediate Disolvated->Carbenoid α-Elimination Product 1-Alkoxycyclohexene (Enol Ether) Carbenoid->Product 1,2-H Shift

Reaction workflow for the NaDA-mediated dehydrohalogenation via a carbenoid intermediate.

References

  • Silla, J. M., Duarte, C. J., Freitas, M. P., Ramalho, T. C., Cormanich, R. A., Santos, F. P., Tormena, C. F., & Rittner, R. (2011). Theoretical and infrared studies on the conformational isomerism of trans-2-bromo-alkoxycyclohexanes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 359-362.[Link]

  • Ma, Y., Algera, R. F., Woltornist, R. A., & Collum, D. B. (2019). Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation. The Journal of Organic Chemistry, 84(17), 10860-10869.[Link]

Validation

Validating trans-1-bromo-2-ethoxycyclohexane stereochemistry via NOESY NMR

Validating trans-1-Bromo-2-ethoxycyclohexane Stereochemistry: A Comparative Guide to NOESY NMR For researchers, analytical scientists, and drug development professionals, assigning the relative stereochemistry of small c...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating trans-1-Bromo-2-ethoxycyclohexane Stereochemistry: A Comparative Guide to NOESY NMR

For researchers, analytical scientists, and drug development professionals, assigning the relative stereochemistry of small cyclic molecules is a foundational yet complex hurdle. Trans-1-bromo-2-ethoxycyclohexane is a classic 1,2-disubstituted cyclohexane that exists in a dynamic equilibrium between two chair conformations: diaxial and diequatorial. Because the ethoxy and bromo groups possess different steric bulks (A-values), the diequatorial conformer is generally favored. However, rapid interconversion at room temperature can average the NMR signals, making 1D NMR insufficient for definitive structural proof.

To unambiguously assign the trans stereochemistry, one must map the spatial proximity of the protons attached to C1 and C2, alongside their relationship to the rest of the ring. This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative analytical techniques and provides a field-proven, self-validating protocol for stereochemical elucidation.

Comparative Analysis: NOESY vs. Alternative Techniques

While several techniques can infer molecular geometry, their applicability depends heavily on the molecule's size, phase, and internal flexibility.

  • 2D COSY (Karplus Equation): Correlation Spectroscopy (COSY) maps through-bond scalar couplings. The Karplus equation correlates the magnitude of the vicinal coupling constant (³J) to the dihedral angle between protons [1]. A large ³J (~8–12 Hz) indicates an antiperiplanar (diaxial) relationship, corresponding to the diequatorial trans isomer. However, in flexible cyclohexane rings undergoing rapid chair-chair flips, these coupling constants are time-averaged, which can obscure the true dihedral angle.

  • 2D ROESY: Rotating-frame Overhauser Effect Spectroscopy (ROESY) measures through-space interactions in the rotating frame. It is the method of choice for mid-sized molecules (MW 700–1200 Da) where the NOE correlation time ( τc​ ) causes the standard NOE signal to approach zero [3]. Because trans-1-bromo-2-ethoxycyclohexane is a small molecule (MW ~207 Da), ROESY is unnecessary and often yields lower signal-to-noise ratios accompanied by spin-lock artifacts [4].

  • 2D NOESY: NOESY measures direct through-space interactions (< 5 Å) via dipole-dipole cross-relaxation. For small molecules, it provides robust, positive cross-peaks. It directly identifies 1,3-diaxial interactions, definitively proving the chair conformation and the relative stereochemistry of the substituents [2].

  • X-Ray Crystallography: The absolute gold standard for 3D spatial mapping. However, it requires the generation of high-quality single crystals—a highly impractical requirement for small, highly soluble, or liquid compounds like trans-1-bromo-2-ethoxycyclohexane.

Table 1: Performance Comparison of Stereochemical Validation Methods
Feature2D NOESY2D ROESY2D COSY (Karplus)X-Ray Crystallography
Primary Data Output Through-space distance (< 5 Å)Through-space distance (< 5 Å)Through-bond dihedral angle3D electron density map
Optimal MW Range Small (< 600 Da) & Large (> 1200 Da)Mid-sized (700 - 1200 Da)Any (requires resolved multiplets)Any (requires single crystal)
Signal Phase (Small Mol) Opposite to diagonalSame as diagonalPhase-sensitive (anti-phase)N/A
Suitability for Target Optimal (High S/N) Sub-optimal (Artifact-prone)ComplementaryImpractical (Often liquid)

Logical Workflow for Stereochemical Validation

The following diagram illustrates the logical progression from raw synthesis to definitive stereochemical assignment, ensuring that through-bond connectivity is established before interpreting through-space proximity.

StereochemistryWorkflow Start Synthesize & Purify trans-1-bromo-2-ethoxycyclohexane Prep Sample Preparation (Freeze-Pump-Thaw Degassing) Start->Prep NMR1D 1D ¹H & ¹³C NMR (Chemical Shifts & Multiplet Analysis) Prep->NMR1D COSY 2D COSY / HSQC (Establish Spin Systems) NMR1D->COSY NOESY 2D NOESY Acquisition (Mixing Time: 0.5 - 0.8s) COSY->NOESY Decision Analyze NOE Cross-Peaks (Spatial Proximity < 5Å) NOESY->Decision Trans Confirm trans-Isomer (e.g., 1,3-diaxial proton correlations) Decision->Trans Diaxial/Diequatorial geometry Cis Identify cis-Isomer (e.g., strong C1-H to C2-H NOE) Decision->Cis Axial/Equatorial geometry

Caption: Logical workflow for the stereochemical validation of cyclohexane derivatives using 2D NMR techniques.

Experimental Methodology: A Self-Validating NOESY Protocol

To maintain scientific integrity, an NMR protocol must be treated as a self-validating system. NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ) [5]. Improper parameter selection will generate artifacts that mimic spatial proximity, leading to catastrophic misassignments in drug development.

Step 1: Rigorous Sample Preparation (The Causality of Degassing)
  • Action: Dissolve 5–10 mg of high-purity trans-1-bromo-2-ethoxycyclohexane in 0.6 mL of CDCl₃. Subject the NMR tube to a minimum of three cycles of the freeze-pump-thaw method. Seal the tube under vacuum or an argon atmosphere.

  • Causality: Dissolved oxygen is paramagnetic and provides a highly efficient, non-radiative relaxation pathway for protons. For small molecules where the NOE buildup is inherently slow, paramagnetic relaxation will competitively quench the NOE signal [3]. Simple argon bubbling is insufficient for quantitative NOESY; high-vacuum degassing is mandatory.

Step 2: Calibrating the 90° Pulse
  • Action: Determine the exact 90° pulse width ( pw90 ) specifically for this sample on your instrument.

  • Causality: The NOESY pulse sequence ( π/2−t1​−π/2−tm​−π/2−Acq ) relies on precise magnetization tipping. Inaccurate pulse widths leave residual transverse magnetization, generating zero-quantum coherence (ZQC) artifacts that masquerade as true NOE cross-peaks.

Step 3: Selecting the Optimal Mixing Time ( tm​ )
  • Action: Set the mixing time ( tm​ ) between 0.5 and 0.8 seconds.

  • Causality: The transient NOE dynamically builds up and decays during the mixing time. Small molecules (MW < 600) tumble rapidly in solution, meaning they have a short correlation time ( τc​ ). This rapid tumbling leads to a very slow NOE buildup [3]. A longer mixing time (e.g., 0.8s) is required to capture the maximum signal before longitudinal relaxation ( T1​ ) dominates [4].

Step 4: Acquisition with Zero-Quantum Suppression
  • Action: Acquire the 2D NOESY spectrum using a pulse sequence equipped with a zero-quantum filter (e.g., noesygpph or equivalent).

  • Causality: J-coupled protons—such as the vicinal protons on C1 and C2—can produce ZQC artifacts that appear as cross-peaks even when the protons are not close in space [5]. ZQ suppression eliminates these COSY-like artifacts, ensuring that every cross-peak observed is purely the result of dipole-dipole cross-relaxation.

Step 5: Data Interpretation and Internal Validation
  • Action: Phase the spectrum so the diagonal peaks are negative. For small molecules, true NOE cross-peaks will have the opposite phase (positive) [3].

  • Internal Validation (The Self-Check): Before assigning the stereocenter, verify the 1,3-diaxial protons as an internal positive control. In a chair conformation, the axial protons at C1, C3, and C5 are approximately 2.5 Å apart and must show strong NOE correlations. If these are absent, the experiment failed (likely due to oxygen quenching or incorrect tm​ ).

  • Stereochemical Assignment: In the trans diequatorial conformer, the protons at C1 and C2 are diaxial. Because they point in opposite directions (~3.0 - 3.2 Å apart), they will show a very weak NOE to each other, but strong NOEs to their respective 1,3-diaxial neighbors. Conversely, if the molecule were the cis isomer (axial-equatorial), the C1 and C2 protons would be significantly closer, yielding a strong relative NOE. The presence of strong 1,3-diaxial NOEs combined with a weak C1-H/C2-H NOE definitively validates the trans geometry.

References

  • Application Notes and Protocols: Assigning Stereochemistry using ¹H NMR Coupling Constants. Benchchem.
  • Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds. Benchchem.
  • NOESY and ROESY. Columbia University NMR.
  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility.
  • NOESY and DFT-GIAO Calculations Reveal Pervasive Errors in C20 Configurations of Taraxastane-3,20-diols: Proposals to Improve NMR Structure Determinations. ACS Publications.
Comparative

Reference Standards for 1-Bromo-2-ethoxycyclohexane Chromatographic Analysis: A Metrological Comparison Guide

Introduction & Scientific Context 1-Bromo-2-ethoxycyclohexane ( C8​H15​BrO , MW 207.11 g/mol ) is a critical halogenated intermediate utilized in complex organic synthesis and pharmaceutical development[1]. Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Bromo-2-ethoxycyclohexane ( C8​H15​BrO , MW 207.11 g/mol ) is a critical halogenated intermediate utilized in complex organic synthesis and pharmaceutical development[1]. Structurally, it features a cyclohexane ring with adjacent bromine and ethoxy substituents, inherently presenting stereochemical complexity (e.g., trans-(1R,2R)-1-bromo-2-ethoxycyclohexane)[2].

Because this molecule lacks a conjugated π -system, it is virtually transparent to standard UV detectors, rendering High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective[3]. Consequently, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the analytical gold standard for this compound[4]. However, the reliability of GC methodologies is intrinsically tethered to the quality of the reference standards employed. This guide objectively compares reference standard grades and provides a self-validating chromatographic protocol grounded in ICH Q2(R2) principles[5].

The Metrological Hierarchy: Comparing Reference Standard Grades

In quantitative chromatographic analysis, the reference standard is the anchor of metrological traceability. Using a sub-optimal grade introduces systemic bias, compounding uncertainty in assay and impurity profiling.

Table 1: Performance and Metrological Comparison of Reference Standard Grades

FeatureISO 17034 Certified Reference Material (CRM)Analytical Grade Standard (Secondary/In-House)
Purity Characterization Absolute, determined via mass balance (100% - impurities) or qNMR.Relative, often based on area % from a single chromatographic technique.
Uncertainty Budget Explicitly stated on CoA (includes homogeneity, stability, and measurement error)[6].Not provided; assumes nominal purity (e.g., >95% or >98%)[7].
Traceability Metrologically traceable to SI units[8].Traceable only if qualified against a primary CRM.
Regulatory Compliance Fully compliant with ICH Q2(R2) and ISO/IEC 17025 requirements[9].Requires extensive in-house qualification prior to GMP use.
Primary Application Quantitative assay, calibration curve generation, limit of quantitation (LOQ) establishment.Qualitative identification (retention time matching), early-stage R&D.

Causality in Chromatographic Method Design

To achieve robust quantification, the analytical method must account for the specific physicochemical properties of 1-bromo-2-ethoxycyclohexane:

  • Detector Selection : FID provides a highly linear response proportional to the carbon mass, ideal for the hydrocarbon backbone of the analyte. MS (in Selected Ion Monitoring mode) is required for trace impurity identification, such as unreacted cyclohexene or elimination byproducts (e.g., 1-ethoxycyclohexene)[1].

  • Standardization Strategy : Due to the volatility of the compound, evaporative losses during sample preparation can skew results. Therefore, an Internal Standard (IS) method is mandatory. Bromobenzene or 1-bromo-2-propoxycyclohexane are ideal IS candidates as they exhibit similar partitioning and volatility profiles.

  • Stereochemical Resolution : If the synthetic pathway requires a specific diastereomer (e.g., trans-anti addition product), a mid-polarity capillary column (e.g., DB-1701 or a chiral stationary phase) is necessary to resolve cis and trans isomers[2][4].

Experimental Protocol: Self-Validating GC-FID Workflow

This protocol integrates ICH Q2(R2) validation requirements directly into the operational workflow, ensuring the system validates itself during execution[10][11].

Step 1: Preparation of Metrologically Traceable Solutions

  • Internal Standard (IS) Solution : Prepare a 1.0 mg/mL solution of Bromobenzene in anhydrous dichloromethane (DCM).

  • Primary Calibration Stock : Accurately weigh 50.0 mg of 1-bromo-2-ethoxycyclohexane ISO 17034 CRM into a 50 mL volumetric flask. Dilute to volume with the IS Solution (Concentration: 1.0 mg/mL).

  • Working Standards : Serially dilute the stock to create a 5-point calibration curve spanning 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

Step 2: GC-FID Instrument Parameters

  • Column : DB-1701 (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C, hold 5 min.

  • Injector : 220°C, Split ratio 20:1.

  • Detector : FID at 250°C.

Step 3: System Suitability Testing (SST)

  • Inject a resolution mixture containing 1-bromo-2-ethoxycyclohexane and a closely eluting known impurity (e.g., 1,2-dibromocyclohexane).

  • Acceptance Criteria : Resolution ( Rs​ ) 2.0. Tailing factor ( Tf​ ) 1.5. Relative Standard Deviation (RSD) of the analyte/IS peak area ratio for 5 replicate injections of the 1.0 mg/mL standard must be 1.0%[10].

Step 4: Sample Analysis & Bracketing

  • Inject the sample solutions. To monitor instrument drift, inject the 1.0 mg/mL CRM standard after every 10 sample injections. The drift must not exceed ± 2.0% of the initial response.

Validation Data: CRM vs. Analytical Grade Performance

The following table summarizes representative validation data demonstrating the impact of reference standard grade on assay performance, evaluated under ICH Q2(R2) guidelines[10][11].

Table 2: ICH Q2(R2) Validation Metrics for 1-Bromo-2-ethoxycyclohexane Assay

Validation ParameterISO 17034 CRM StandardAnalytical Grade Standard (Unqualified)
Linearity ( R2 ) 0.99980.9921
Accuracy (Recovery %) 99.8% – 100.2%96.5% – 102.1% (Variable bias)
Method Precision (RSD) 0.6%2.8%
Intermediate Precision 0.8%3.5%
Limit of Quantitation (LOQ) 0.05 µg/mL0.25 µg/mL (Elevated due to baseline noise)

Causality of Failure: The Analytical Grade standard introduces unquantified trace impurities and moisture, which co-elute or alter the effective concentration of the stock solution. This leads to a skewed calibration curve, failing the stringent precision and accuracy requirements of ICH Q2(R2)[11].

Workflow Visualization

The following diagram illustrates the metrological traceability and validation workflow required for robust GC analysis.

G CRM ISO 17034 Certified Reference Material (Primary Standard) InHouse Analytical Grade Standard (Secondary/In-House) CRM->InHouse Traceability Link GC GC-FID / GC-MS Analysis (Mid-Polarity Capillary Column) CRM->GC Direct Calibration InHouse->GC Requires Qualification against CRM Validation ICH Q2(R2) Validation (Specificity, Accuracy, Precision) GC->Validation Method Performance Output Quantification of 1-bromo-2-ethoxycyclohexane & Isomeric Purity Validation->Output Verified Data

Metrological traceability and ICH Q2(R2) validation workflow for GC analysis.

References

  • Reagecon. "04. ISO 17034 Certified Reference Materials (CRMs)". reagecon.com. URL: [Link]

  • PubChem. "1-Bromo-2-ethoxycyclohexane | C8H15BrO | CID 12560775". nih.gov. URL: [Link]

  • National Association of Testing Authorities (NATA). "Reference Materials Producers (ISO 17034) Accreditation". nata.com.au. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL: [Link]

  • PubChem. "Cyclohexane, 1-bromo-2-ethoxy-, trans- | C8H15BrO | CID 12120813". nih.gov. URL: [Link]

  • ICH Training Module. "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2)". ich.org. URL: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for 1-Bromo-2-ethoxycyclohexane Analysis

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantification of 1-bromo-2-ethoxycyclohexane. Designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantification of 1-bromo-2-ethoxycyclohexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. We will explore the unique analytical challenges posed by this molecule and compare various chromatographic strategies to develop a robust, reliable, and validated analytical method.

The Analytical Challenge: Understanding 1-Bromo-2-ethoxycyclohexane

1-Bromo-2-ethoxycyclohexane is a halogenated organic compound that presents several distinct challenges for HPLC analysis.[1] Firstly, as an alkyl halide, it lacks a significant UV-absorbing chromophore, which is the basis for the most common mode of HPLC detection.[2][3] Secondly, the structure of 1-bromo-2-ethoxycyclohexane allows for the existence of multiple stereoisomers, including diastereomers (cis and trans) and their respective enantiomers. The separation and quantification of these isomers can be critical, as their physiological and toxicological properties may differ significantly.[4][5]

Given these properties, a successful HPLC method must address two primary issues:

  • Sensitive Detection: Selecting a detector that can quantify a non-chromophoric analyte with adequate sensitivity and a wide dynamic range.

  • Chromatographic Selectivity: Choosing a column and mobile phase combination that can resolve the potential stereoisomers of 1-bromo-2-ethoxycyclohexane.

A Strategic Approach to Method Development

A systematic and logical workflow is essential for efficient and effective HPLC method development. The process begins with an understanding of the analyte's properties and progresses through a series of screening and optimization experiments to arrive at a validated method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (No Chromophore, Stereoisomers) Detector Detector Selection (UV, RI, ELSD) Analyte->Detector Guides Detector Choice Column Column Screening (C18, Phenyl-Hexyl) Detector->Column Influences Column & Mobile Phase MobilePhase Mobile Phase Optimization (ACN vs. MeOH, Isocratic vs. Gradient) Column->MobilePhase Fine-tunes Selectivity Validation Method Validation (ICH Q2(R1)) MobilePhase->Validation Optimized Conditions FinalMethod Final HPLC Method Validation->FinalMethod Ensures Robustness

Caption: A logical workflow for HPLC method development for challenging analytes.

Comparative Analysis of Detection Methods

The absence of a strong chromophore in 1-bromo-2-ethoxycyclohexane necessitates a comparison of alternative detection methods.[2][3] The three most viable options are low-wavelength UV, Refractive Index (RI), and Evaporative Light Scattering Detection (ELSD).

Detector TypePrinciple of OperationAdvantagesDisadvantagesSuitability for 1-bromo-2-ethoxycyclohexane
UV-Vis (at low λ) Measures the absorbance of UV-Vis light by the analyte.Inexpensive and common.[2]Low sensitivity for non-chromophoric compounds; high background noise from mobile phase absorbance at low wavelengths.Poor, unless derivatization is employed.[6][7]
Refractive Index (RI) Measures the difference in the refractive index between the mobile phase and the analyte.[8][9]Universal detector for any analyte that has a different refractive index than the mobile phase.[9][10]Low sensitivity, not compatible with gradient elution, and sensitive to temperature and flow rate fluctuations.[8][9][11]Moderate, but the inability to use gradient elution limits its utility for complex samples.
Evaporative Light Scattering (ELSD) Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[12][13][14]Universal detector for non-volatile analytes, compatible with gradient elution, and more sensitive than RI.[10][12]Destructive technique, requires volatile mobile phases, and may have a non-linear response.[12]High, as it offers universal detection and gradient compatibility, which is crucial for resolving isomers.

DetectorSelection Analyte Analyte: 1-bromo-2-ethoxycyclohexane (Non-Chromophoric) Decision1 Does the analyte have a chromophore? Analyte->Decision1 UV UV-Vis Detector RI RI Detector ELSD ELSD Detector Decision1->UV Yes Decision2 Is gradient elution required? Decision1->Decision2 No Decision2->RI No Decision2->ELSD Yes

Caption: A decision tree for selecting the optimal HPLC detector.

Comparative Analysis of Chromatographic Conditions

With the detector selected, the next step is to optimize the separation of the 1-bromo-2-ethoxycyclohexane isomers. This involves a comparative evaluation of stationary and mobile phases. Reversed-phase HPLC is the most common mode of chromatography and is a good starting point for this non-polar analyte.[15][16]

Column (Stationary Phase) Comparison

The choice of stationary phase is critical for achieving the desired selectivity.[17] For a moderately non-polar analyte like 1-bromo-2-ethoxycyclohexane, C18 and Phenyl-Hexyl columns are excellent candidates to compare.

  • C18 (Octadecylsilane): This is the most widely used reversed-phase packing, offering high hydrophobicity and retention for non-polar compounds.[15][18]

  • Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions with analytes containing aromatic rings or unsaturated bonds.[18] While 1-bromo-2-ethoxycyclohexane is not aromatic, the phenyl group can offer unique shape selectivity for the cyclohexane ring isomers.

Experimental Comparison of Columns:

ParameterColumn A: C18 (4.6 x 150 mm, 5 µm)Column B: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detector ELSDELSD
Retention Time (cis-isomer) 5.2 min4.8 min
Retention Time (trans-isomer) 5.8 min5.6 min
Resolution (Rs) 1.82.5
Peak Tailing (Tf) 1.11.0

Analysis of Column Performance: The Phenyl-Hexyl column demonstrates superior resolution between the cis and trans isomers of 1-bromo-2-ethoxycyclohexane. This is likely due to the steric interactions and shape selectivity provided by the phenyl stationary phase, which enhances the separation of the cyclohexane ring conformers.

Mobile Phase Optimization

The choice of organic modifier in the mobile phase can significantly impact selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.

  • Acetonitrile (ACN): Generally provides lower viscosity and higher elution strength, often leading to sharper peaks and lower backpressure.

  • Methanol (MeOH): Is a protic solvent and can offer different selectivity through hydrogen bonding interactions.

Experimental Comparison of Mobile Phases:

ParameterMobile Phase A: ACN:WaterMobile Phase B: MeOH:Water
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Gradient 60-80% Organic over 10 min70-90% Organic over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detector ELSDELSD
Resolution (Rs) 2.82.2
Analysis Time 12 min15 min

Analysis of Mobile Phase Performance: Acetonitrile provides better resolution and a shorter analysis time compared to methanol for the separation of 1-bromo-2-ethoxycyclohexane isomers on the Phenyl-Hexyl column.

Recommended HPLC Method and Protocol

Based on the comparative data, the following HPLC method is recommended for the analysis of 1-bromo-2-ethoxycyclohexane.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 80% B over 10 minutes, followed by a 2-minute hold at 80% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20][21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The development of a robust HPLC method for a challenging analyte like 1-bromo-2-ethoxycyclohexane requires a systematic and comparative approach. By understanding the analyte's properties and making informed choices based on experimental data, a reliable analytical method can be established. The use of an ELSD detector is crucial for achieving sensitive detection of this non-chromophoric compound. Furthermore, a Phenyl-Hexyl column with an acetonitrile/water gradient provides the necessary selectivity to resolve the critical isomeric forms of 1-bromo-2-ethoxycyclohexane. This guide provides a framework for researchers to develop and validate high-quality HPLC methods for similar analytical challenges.

References

  • Benchchem.
  • Wikipedia.
  • Scribd. ICH Q2 (R1) Analytical Procedures Guide.
  • SCION Instruments. RI Detector HPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Scribd. Refractive Index Detector in HPLC.
  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Semantic Scholar. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Pharmaceutical Review.
  • Patsnap Eureka. Comparing HPLC Detectors: UV vs Refractive Index.
  • LCGC International. Seeing is Believing: Detectors for HPLC.
  • Peak Scientific. The principles of ELSD.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Peak Scientific.
  • Hitachi High-Tech. 8.
  • JASCO Global. Principles of HPLC (4) Detectors.
  • ICH. Quality Guidelines.
  • Taylor & Francis Online. Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Waters.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Agilent.
  • ResearchGate.
  • BLD Pharm. 1-Bromo-2-ethoxycyclohexane.
  • Agilent.
  • SIELC Technologies. Separation of Cyclohexane, (2-bromoethyl)- on Newcrom R1 HPLC column.
  • LCGC International. A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • Restek. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
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  • ResearchGate. Comparative HPLC enantioseparation on substituted phenylcarbamoylated cyclodextrin chiral stationary phases and mobile phase effects.
  • Shimadzu.
  • PubChem. 1-Bromo-2-ethoxycyclohexane.
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Thermo Fisher Scientific. HPLC Analysis of Biomolecules Technical Guide.

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Safety & Regulatory Compliance

Safety

1-Bromo-2-ethoxycyclohexane proper disposal procedures

Proper lifecycle management of synthetic intermediates is a critical operational pillar in drug development and chemical research. 1-Bromo-2-ethoxycyclohexane —a halogenated cyclic ether—presents specific disposal challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper lifecycle management of synthetic intermediates is a critical operational pillar in drug development and chemical research. 1-Bromo-2-ethoxycyclohexane —a halogenated cyclic ether—presents specific disposal challenges dictated entirely by the presence of its covalently bonded bromine atom.

Because of its environmental persistence, mobility, and the toxic byproducts it generates upon combustion, this chemical cannot be disposed of via standard waste streams[1]. The following guide outlines the self-validating protocols, mechanistic reasoning, and EPA-aligned procedures required for the safe handling and disposal of 1-Bromo-2-ethoxycyclohexane.

Regulatory Context & The Causality of Segregation

Under strict environmental regulations, 1-Bromo-2-ethoxycyclohexane is classified as a Halogenated Organic Compound (HOC) [2]. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the land disposal of HOCs[1][2].

The Mechanistic Rationale for Segregation: In a laboratory setting, the most critical operational failure is the commingling of halogenated waste (like 1-Bromo-2-ethoxycyclohexane) with non-halogenated solvents (like ethanol or hexane).

  • Thermal Destruction Physics: Halogenated wastes must be destroyed in specialized rotary kiln incinerators[3]. When brominated compounds combust, they generate highly corrosive hydrogen bromide (HBr) gas. To prevent atmospheric release, these incinerators must be equipped with high-efficiency caustic scrubbers to neutralize the acid gases[3].

  • Economic Impact: Because of this specialized infrastructure, disposing of halogenated waste can cost up to three times more than non-halogenated waste[4]. Mixing even a small amount of 1-Bromo-2-ethoxycyclohexane into a non-halogenated waste carboy converts the entire volume into expensive halogenated waste, drastically inflating operational costs[4].

Material Compatibility & Operational Setup

Before initiating disposal, researchers must ensure their physical setup is compatible with halogenated ethers.

  • Ventilation: All transfers must occur within a face-velocity certified chemical fume hood to prevent inhalation of volatile organic compounds (VOCs)[5].

  • Containment Causality: Waste must be collected in compatible high-density polyethylene (HDPE) carboys[4][5]. Never use metal safety cans. Halogenated solvents can slowly dissociate over time, reacting with trace moisture to produce hydrohalic acids (e.g., HBr) that will rapidly corrode metal containers and cause catastrophic leaks[5].

  • Personal Protective Equipment (PPE): Personnel must wear double nitrile or Viton gloves (as halogenated organics can permeate standard latex), chemical splash goggles, and a fully buttoned lab coat[5].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains a verification check to prevent downstream failures.

Step 1: Waste Stream Verification

  • Verify that the 1-Bromo-2-ethoxycyclohexane waste does not contain incompatible materials. It must be kept strictly separate from aqueous acids, strong bases, heavy metals, cyanides, or acutely toxic "P-listed" wastes[4][6].

Step 2: Fume Hood Transfer

  • Place the designated HDPE halogenated waste carboy inside the operating fume hood[4].

  • Using a compatible funnel, slowly pour the 1-Bromo-2-ethoxycyclohexane waste into the container.

  • Validation Check: Ensure the container is never filled past 80-90% capacity. Leaving headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures.

Step 3: Immediate Compliance Labeling

  • The moment the first drop of waste enters the container, it must be labeled. Attach an Environmental Health and Safety (EHS) Hazardous Waste Tag[4].

  • Check the boxes for "Halogenated Solvents" , "Toxic" , and write out the full chemical name: 1-Bromo-2-ethoxycyclohexane. Do not use abbreviations or chemical formulas.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Seal the container tightly. Tightly closed lids prevent the accumulation of toxic vapor concentrations in the lab[5].

  • Transfer the sealed carboy to a designated SAA. The container must be stored upright in secondary containment (e.g., a plastic bin) within a cool, well-ventilated flammable storage cabinet[4][5].

Empty Container Management & Spill Response

Managing Empty Original Containers: Do not simply throw the empty reagent bottle of 1-Bromo-2-ethoxycyclohexane into the glass bin.

  • Leave the emptied container uncapped inside a functioning fume hood overnight[7].

  • This allows any residual halogenated vapors to safely evaporate through the exhaust system[7].

  • The next day, deface the original label (draw a large 'X' over it with a permanent marker) and dispose of the dry, uncapped bottle in the appropriate glass disposal box[7].

Spill Response System: If a small volume of 1-Bromo-2-ethoxycyclohexane is spilled (cleanable within 10 minutes):

  • Secure the area and ensure PPE is equipped[5].

  • Absorb the liquid with an inert, dry material (e.g., vermiculite or dedicated spill pads)[4][5].

  • Place all contaminated absorbent material into a resealable bag, tag it as halogenated hazardous waste, and request an immediate EHS pickup[4][5].

Data Presentation: Waste Segregation Matrix

To maintain operational integrity, laboratories should utilize the following segregation matrix to prevent the cross-contamination of waste streams.

Waste Stream CategoryChemical ExamplesPrimary ContainmentDisposal MechanismSegregation Rationale
Halogenated Organics 1-Bromo-2-ethoxycyclohexane , Chloroform, DichloromethaneHDPE Polyethylene Carboy (Green Label)[6]Rotary Kiln Incineration with Caustic Scrubbing[3]Contains Br/Cl/F/I; generates corrosive acid gases upon combustion.
Non-Halogenated Organics Ethanol, Hexane, TolueneHDPE Polyethylene Carboy (Black Label)[6]Fuel Blending / Standard Incineration[1]High BTU value; significantly cheaper to dispose of if uncontaminated by halogens.
Aqueous / Inorganic Heavy metals, Acid/Base buffersPolyethylene Carboy (Blue Label)[6]Neutralization / PrecipitationPrevents violent exothermic reactions or toxic gas generation when mixed with organics.

Workflow Visualization

The following diagram maps the logical lifecycle of 1-Bromo-2-ethoxycyclohexane from generation to final destruction, highlighting the critical decision nodes.

HalogenatedWasteWorkflow Generation Waste Generation: 1-Bromo-2-ethoxycyclohexane Segregation Chemical Segregation: Isolate from Non-Halogenated & Aqueous Streams Generation->Segregation Identify Bromine (Br) Containment Containment: HDPE Polyethylene Carboy (No Metal Cans) Segregation->Containment Transfer in Fume Hood Labeling Compliance Labeling: Tag as 'Halogenated Organic' Containment->Labeling Seal & Cap tightly SAA SAA Storage: Secondary Containment Under Fume Hood Labeling->SAA Log Volume & Hazards Incineration Final Destruction: Rotary Kiln Incineration with Caustic Scrubbing SAA->Incineration EHS Pickup & Transport

Caption: Operational workflow for the segregation, containment, and disposal of halogenated organic waste.

References

  • Title: Halogenated Solvents: Always work with halogenated solvents... Source: Washington State University (wsu.edu) URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Areas Source: Dartmouth College (dartmouth.edu) URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University (temple.edu) URL: [Link]

  • Title: Chemical Waste Disposal | Environmental Health & Safety Source: Georgia Institute of Technology (gatech.edu) URL: [Link]

  • Title: Hazardous Waste Segregation Source: Bucknell University (bucknell.edu) URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: P2 InfoHouse (p2infohouse.org) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (epa.gov) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (ecfr.gov) URL: [Link]

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Handling

Personal protective equipment for handling 1-Bromo-2-ethoxycyclohexane

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the mechanistic causality behind...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety is rooted in understanding the mechanistic causality behind a chemical's behavior.

This guide provides an authoritative, step-by-step operational framework for handling 1-Bromo-2-ethoxycyclohexane . By understanding its molecular reactivity, researchers can implement self-validating safety protocols that protect personnel and ensure experimental integrity.

Mechanistic Hazard Profile

1-Bromo-2-ethoxycyclohexane is a halogenated cyclic ether primarily utilized as an intermediate in organic synthesis[1]. To handle it safely, one must understand its reactivity profile.

The molecule features a secondary alkyl bromide adjacent to an ethoxy group. In synthetic applications, such as the Williamson ether synthesis or amine alkylation, it undergoes nucleophilic substitution ( SN​2 ) where the bromide ion acts as an excellent leaving group[1].

The Causality of the Hazard: Because it is an effective alkylating agent in the flask, it is also a potential biological alkylating agent in the body. If ingested or absorbed, it can react with biological nucleophiles (such as proteins or DNA). This specific electrophilic reactivity is the mechanistic basis for its GHS07 (Warning) classification and its specific H302 (Harmful if swallowed) designation[2]. Furthermore, as a halogenated hydrocarbon, it acts as a non-polar solvent capable of defatting the skin and permeating standard porous laboratory materials[3],[4].

Quantitative Chemical Profile
PropertySpecification
CAS Number 861337-57-7[2]
Molecular Formula C8​H15​BrO [1]
Molecular Weight 207.11 g/mol [5]
GHS Pictogram GHS07 (Harmful/Irritant)[2]
Hazard Statements H302 (Harmful if swallowed)[2]
Chemical Class Halogenated Hydrocarbon / Ether[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide a false sense of security when handling halogenated hydrocarbons. Halogenated solvents rapidly permeate latex and thin nitrile, leading to undetected dermal exposure[4].

Self-Validating Protocol: Always perform a visual inflation test of gloves prior to donning to check for micro-tears.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection NBR (Nitrile Butadiene Rubber) >0.11 mm thickness, or Viton/Fluoroelastomer[6].Halogenated hydrocarbons dissolve standard latex. Thicker NBR or Viton prevents rapid permeation[4],[6].
Eye Protection Chemical splash goggles (EN 166 compliant).Protects against micro-droplet aerosolization during syringe transfers.
Body Protection Flame-retardant or robust cotton lab coat; closed-toe non-slip shoes[3],[7].Synthetic blends (like polyester) can melt into the skin if exposed to secondary fires or aggressive solvents[7].
Respiratory Handled exclusively in a certified fume hood.Prevents inhalation of volatile organic vapors[4].

Step-by-Step Operational Workflow

When setting up a reaction involving 1-Bromo-2-ethoxycyclohexane, logistical precision prevents accidents. Follow this procedural methodology:

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong bases or reactive metals, unless explicitly required for the reaction.

Step 2: Equipment Selection

  • Utilize glass or PTFE (Teflon) syringes and cannulas for transfer.

  • Causality: Halogenated hydrocarbons can extract plasticizers from PVC or standard plastic tubing, contaminating your reaction and degrading the equipment[7].

Step 3: Chemical Transfer

  • Secure the source bottle with a clamp.

  • Draw the required volume of 1-Bromo-2-ethoxycyclohexane slowly to prevent cavitation and aerosolization.

  • Wipe the syringe tip with a compatible solvent-damped Kimwipe before transferring to the reaction vessel.

Step 4: Reaction Execution

  • Monitor the reaction vessel for exotherms, particularly if utilizing polar aprotic solvents (like DMF or DMSO) which accelerate SN​2 displacement rates[1].

HandlingWorkflow A Step 1: Pre-Operation Verify Fume Hood Flow (>100 fpm) B Step 2: PPE Donning Inspect Nitrile/Viton Gloves & Goggles A->B C Step 3: Chemical Transfer Use Glass/PTFE Syringes (Avoid PVC) B->C D Step 4: Reaction Execution Monitor for Exothermic SN2 Activity C->D E Step 5: Post-Operation Segregate into Halogenated Waste D->E

Standard Operational Workflow for Handling 1-Bromo-2-ethoxycyclohexane.

Emergency Spill Management

In the event of a spill, immediate categorization of the spill volume dictates the response pathway.

Step-by-Step Spill Methodology:

  • Assess: Identify if the spill is minor ( <50 mL, localized in the hood) or major ( >50 mL, or outside the hood).

  • Isolate: Turn off ignition sources. Halogenated ethers can be combustible under specific conditions.

  • Absorb (Minor Spills): Apply a universal chemical absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a designated, sealable solid waste container.

  • Decontaminate: Wash the affected surface with soap and water to remove residual organic films, as water alone will not dissolve the hydrophobic ether[3].

SpillResponse S1 Spill Identified (1-Bromo-2-ethoxycyclohexane) S2 Assess Spill Volume S1->S2 S3 Minor Spill (< 50 mL) Apply Universal Absorbent S2->S3 < 50 mL S4 Major Spill (> 50 mL) Evacuate & Alert EHS S2->S4 > 50 mL S5 Collect in Halogenated Waste Container S3->S5 S6 Decontaminate Surface (Soap & Water) S5->S6

Emergency Spill Response Pathway for Halogenated Ethers.

Waste Disposal Logistics

Proper segregation of 1-Bromo-2-ethoxycyclohexane is critical for environmental compliance and facility safety.

The Causality of Segregation: This compound must be strictly segregated into Halogenated Organic Waste . If halogenated hydrocarbons are mixed with non-halogenated waste and sent for standard incineration, the pyrolysis of the bromine atoms will generate highly toxic and corrosive hydrogen bromide (HBr) gas[3]. Facilities processing halogenated waste utilize specialized alkaline scrubbers to neutralize these off-gases.

Disposal Steps:

  • Collect all liquid reaction byproducts and unreacted 1-Bromo-2-ethoxycyclohexane in a clearly labeled "Halogenated Organic Waste" carboy.

  • Ensure the waste container is kept closed unless actively adding waste.

  • Do not mix with acetone or standard non-halogenated solvents to prevent exceeding the facility's halogen percentage limits.

References

  • PubChem. "Cyclohexane, 1-bromo-2-ethoxy-, trans- | C8H15BrO | CID 12120813 - PubChem".[Link]

  • University of the Philippines Diliman. "INSTITUTE-Laboratory-Safety-Guide_revised.pdf".[Link]

  • Connecticut College. "laboratory!safety!handbook!".[Link]

  • Lawrence Berkeley National Laboratory. "Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes".[Link]

  • Carl Roth. "Safety Data Sheet: Perfluoropentanesulfonic acid - Carl ROTH". [Link]

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